4-Bromo-1H-pyrazolo[3,4-C]pyridine
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSMEJCZZYNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677341 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032943-43-3 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1H-pyrazolo[3,4-c]pyridine physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of heterocyclic scaffolds is a cornerstone of innovation. These core structures provide the three-dimensional architecture necessary for precise interactions with biological targets. Among these, the pyrazolopyridine scaffold has garnered significant attention due to its structural resemblance to endogenous purines, making it a privileged core for the design of kinase inhibitors and other targeted therapeutics.[1] This guide provides a detailed examination of a key derivative, this compound, a versatile building block for the synthesis of complex, biologically active molecules. Our focus will be a comprehensive analysis of its core physical and chemical properties, providing researchers and drug development professionals with the foundational knowledge required for its effective application in synthetic and medicinal chemistry programs.
Molecular Structure and Core Chemical Identity
This compound is a halogenated heterocyclic compound. Its structure consists of a fused pyrazole and pyridine ring system, with a bromine atom substituted at the 4-position. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of chemical space around the core scaffold.
Below is a summary of its fundamental identifiers:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1032943-43-3 | [2] |
| Molecular Formula | C₆H₄BrN₃ | [2][3] |
| Molecular Weight | 198.02 g/mol | [2] |
| InChI Key | KFGSMEJCZZYNNG-UHFFFAOYSA-N | [2] |
| Canonical SMILES | Brc1cncc2[nH]ncc12 | [2] |
Physicochemical Properties
The physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of derivative compounds.
Physical State and Appearance
This compound is typically supplied as a solid at room temperature.[2]
Solubility
Thermal Properties
-
Melting Point: While a specific melting point is not cited in the available literature, as a solid crystalline compound, a sharp melting point is expected. This value would be a key indicator of purity.
-
Boiling Point: Not applicable, as the compound would likely decompose at elevated temperatures before boiling.
-
Flash Point: Not applicable for this solid compound.
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of this compound rely on a suite of standard analytical techniques. While specific spectra are proprietary to manufacturers, the expected spectroscopic features are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolopyridine core. The chemical shifts and coupling constants of these protons would be characteristic of the fused ring system. The proton on the pyrazole nitrogen will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic distribution. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br), separated by two mass units. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for N-H stretching (from the pyrazole ring), C-H stretching (aromatic), and C=C/C=N stretching vibrations within the heterocyclic rings.
Synthesis and Reactivity
While a detailed synthetic protocol for this compound is not provided in the search results, the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines has been described.[1] These syntheses often involve the construction of the fused ring system from appropriately substituted pyridine precursors.[1]
The reactivity of this compound is dominated by the bromine substituent, which serves as a versatile synthetic handle. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position, making it an invaluable intermediate in the synthesis of compound libraries for drug discovery.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 4-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1032943-43-3 [sigmaaldrich.com]
- 3. This compound | C6H4BrN3 | CID 46916247 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 4-Bromo-1H-pyrazolo[3,4-c]pyridine: A Technical Guide for Medicinal Chemists
Introduction: The Emergence of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – core molecular structures with the inherent ability to bind to multiple biological targets with high affinity – represents a cornerstone of efficient drug discovery. The pyrazolo[3,4-c]pyridine nucleus has emerged as one such scaffold, prized for its structural resemblance to endogenous purines, which allows it to interact with a diverse range of protein targets, particularly kinases.[1] This guide provides an in-depth technical overview of a key derivative, 4-Bromo-1H-pyrazolo[3,4-c]pyridine, a versatile building block poised for the development of next-generation therapeutics. We will delve into its chemical architecture, a robust synthetic strategy, and its profound potential in the design of targeted therapies.
Physicochemical and Structural Characteristics
This compound is a solid, heterocyclic compound whose utility in medicinal chemistry is underpinned by its distinct structural features. The fusion of a pyrazole and a pyridine ring creates a bicyclic system with a unique electronic distribution and hydrogen bonding capabilities. The strategic placement of a bromine atom at the 4-position provides a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore the chemical space around the core scaffold.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | Sigma-Aldrich[2] |
| Molecular Weight | 198.02 g/mol | Sigma-Aldrich[2] |
| CAS Number | 1032943-43-3 | Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| SMILES | Brc1cncc2[nH]ncc12 | Sigma-Aldrich[1] |
| InChI Key | KFGSMEJCZZYNNG-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Strategic Synthesis of the Pyrazolo[3,4-c]pyridine Core
The proposed synthesis commences with a suitably substituted aminopyridine, which undergoes a diazotization followed by an intramolecular cyclization to form the pyrazole ring. Subsequent deprotection yields the target pyrazolo[3,4-c]pyridine core. The choice of starting material is paramount to ensure the correct regiochemistry of the final product.
Experimental Protocol: A Proposed Pathway
The following protocol is an adapted methodology based on established procedures for related isomers and represents a robust starting point for the synthesis of this compound.
Step 1: Acetylide Formation and Cyclization
-
To a solution of the appropriate bromo-aminopyridine precursor in a suitable solvent such as dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture and add sodium nitrite (NaNO₂) portion-wise, maintaining a controlled temperature.
-
Allow the reaction to warm to room temperature and then heat to 90°C for approximately 20 hours, monitoring by LC-MS for the formation of the acetylated pyrazolopyridine intermediate.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting intermediate is often of sufficient purity to proceed to the next step without extensive purification.
Causality: The use of sodium nitrite in the presence of acetic anhydride generates an in situ acetyl-diazonium species, which undergoes an intramolecular cyclization onto the pyridine ring to form the fused pyrazole system. Dichloroethane is an effective solvent for this transformation, facilitating the reaction at an elevated temperature.[3]
Step 2: Deacetylation to Yield the Final Product
-
Dissolve the crude acetylated intermediate from Step 1 in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for approximately 1 hour, monitoring the deacetylation by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure.
-
The crude product can then be purified by silica gel flash column chromatography to yield this compound.
Causality: Sodium methoxide in methanol is a standard and efficient method for the cleavage of acetyl protecting groups from nitrogen heterocycles, providing the desired N-H pyrazole in high yield.[3]
Caption: Proposed workflow for the synthesis of this compound.
Characterization and Spectroscopic Data
Thorough characterization of the final compound is essential for confirming its identity and purity. While comprehensive, publicly available experimental spectra for this compound are scarce, data from commercial suppliers and related structures can provide an expected profile. For instance, the ¹H NMR spectrum of the related 3-bromo-1H-pyrazolo[3,4-c]pyridine-7(6H)-one shows characteristic signals for the pyridine and pyrazole protons.[4]
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the protons on the pyridine and pyrazole rings are expected. The chemical shifts will be influenced by the bromine atom and the electronic nature of the fused ring system.
-
¹³C NMR: Signals for the six carbon atoms of the bicyclic core are anticipated. The carbon atom bearing the bromine will exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the pyrazole ring and C=C/C=N stretching of the aromatic system.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The true value of this compound lies in its application as a versatile starting material for the synthesis of biologically active molecules, particularly kinase inhibitors. The bromine atom at the 4-position serves as a key functional handle for introducing diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given target.
Targeting Key Signaling Pathways in Disease
Derivatives of the broader pyrazolopyridine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. These include TANK-binding kinase 1 (TBK1) and kinases within the mitogen-activated protein kinase (MAPK) pathway, such as ERK.
TBK1 Signaling Pathway:
TBK1 is a crucial kinase in innate immune signaling pathways.[5] Its aberrant activation is linked to certain cancers and autoimmune disorders. The pyrazolopyridine scaffold can be elaborated to create potent and selective TBK1 inhibitors, interfering with downstream signaling events.
Caption: Simplified TBK1 signaling pathway and the point of intervention for pyrazolopyridine-based inhibitors.
MAPK/ERK Signaling Pathway:
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Its dysregulation is a hallmark of many cancers. The development of inhibitors that target kinases within this pathway is a major focus of oncology research. The pyrazolo[3,4-c]pyridine scaffold can be functionalized to generate potent inhibitors of kinases such as MEK or ERK.
Sources
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- 2. 4-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1032943-43-3 [sigmaaldrich.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Bromo-1H-pyrazolo[3,4-c]pyridine (CAS 1032943-43-3): A Strategic Building Block in Modern Drug Discovery
Executive Summary
4-Bromo-1H-pyrazolo[3,4-c]pyridine is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine makes it a "privileged scaffold," capable of interacting with a wide array of biological targets, particularly protein kinases.[1][2] The strategic placement of a bromine atom on the pyridine ring provides a versatile chemical handle for introducing molecular diversity through modern synthetic methodologies. This guide offers an in-depth analysis of its properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this building block in their programs. It is particularly valuable as a key intermediate for synthesizing kinase inhibitors for conditions like cancer, inflammatory diseases, and neurological disorders.[3]
Physicochemical Profile & Spectral Data
Understanding the fundamental properties of a building block is the first step toward its successful application. This compound is a solid at room temperature with a molecular weight that makes it an ideal fragment for library synthesis.[4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1032943-43-3 | [4] |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | [4] |
| Form | Solid | [4] |
| SMILES | Brc1cncc2[nH]ncc12 | [4] |
| InChI Key | KFGSMEJCZZYNNG-UHFFFAOYSA-N | [4] |
The compound's characterization is typically confirmed using standard analytical techniques. While specific spectra are proprietary to individual suppliers, typical ¹H NMR chemical shifts would reveal protons on both the pyrazole and pyridine rings, and ¹³C NMR would confirm the number of unique carbon environments. Mass spectrometry serves to verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Strategic Synthesis
The synthesis of the pyrazolo[3,4-c]pyridine core is a critical process that dictates its availability and cost. A common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold.
A representative synthesis starts from a substituted aminopyridine, which undergoes cyclization to form the fused pyrazolo[3,4-c]pyridine system.[2] This method provides good control over the regiochemistry of the final product.
Caption: General workflow for the synthesis of the pyrazolo[3,4-c]pyridine scaffold.[2]
Causality in Synthesis: The choice of a diazotization-cyclization route is deliberate. It leverages commercially available aminopyridines and proceeds through a high-energy intermediate that readily cyclizes to form the thermodynamically stable fused bicyclic system. The final deacetylation step is a simple, high-yield transformation that unmasks the N-H group of the pyrazole, making it available for further functionalization.[2]
The Chemistry of a Privileged Scaffold: Key Transformations
The true utility of this compound lies in its capacity for vectorial functionalization, allowing for the systematic exploration of chemical space around the core.[1][2] The bromine atom at the C4 position is the primary site for introducing diversity via palladium-catalyzed cross-coupling reactions.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is readily activated by palladium(0) catalysts, making it an excellent substrate for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These reactions are the cornerstones of modern medicinal chemistry, enabling the rapid assembly of complex molecules.[6]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Expertise in Catalyst Selection: The success of a cross-coupling reaction is highly dependent on the choice of catalyst, ligand, and base.[5]
-
For Suzuki Couplings: Catalysts like Pd(dppf)Cl₂ are often robust and effective for coupling with a wide range of aryl and heteroaryl boronic acids. The bulky dppf ligand facilitates the reductive elimination step, which is crucial for forming the desired C-C bond.
-
For Buchwald-Hartwig Aminations: More specialized ligands, such as XPhos or SPhos, are often required. These electron-rich, bulky phosphine ligands promote the challenging C-N bond formation with primary and secondary amines, which are common functionalities in bioactive molecules.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a self-validating system, including in-process checks and a final purification step to ensure product integrity.
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Rationale: The water is essential for the transmetalation step with boronic acids.
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. In-process check: A successful reaction will show the consumption of the starting material and the appearance of a new, more nonpolar spot (TLC) or a peak with the expected mass (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to yield the desired 4-substituted-1H-pyrazolo[3,4-c]pyridine.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and HPLC.
N-Functionalization
The pyrazole moiety contains two nitrogen atoms (N1 and N2) that can be functionalized, typically via alkylation or arylation.[2] Controlling the regioselectivity of this step is paramount. Direct alkylation often leads to a mixture of N1 and N2 isomers. A common strategy to achieve selectivity is to use a protecting group, such as p-methoxybenzyl (PMB) or 2-(trimethylsilyl)ethoxymethyl (SEM), which can direct subsequent reactions before being removed.[2][7]
Application in Drug Discovery: A Kinase Inhibitor Scaffold
The pyrazolo[3,4-c]pyridine core is a prominent feature in numerous kinase inhibitors.[8][9][10] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The pyrazole portion of the scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the protein backbone, while substituents introduced at the C4 position can occupy hydrophobic pockets to enhance potency and selectivity.[10]
For example, various compounds based on the related pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), c-Jun N-terminal kinases (JNKs), and Tropomyosin receptor kinases (TRKs).[8][9][10] this compound serves as an analogous and equally valuable starting point for such inhibitors.
Table 2: Examples of Kinase Targets for Pyrazolopyridine Scaffolds
| Kinase Family | Therapeutic Area | Rationale for Targeting | Representative Isomer |
| CDKs | Oncology | Cell Cycle Control | Pyrazolo[3,4-b]pyridine[9] |
| JNKs | Inflammation, Diabetes | Stress Response Pathway | Pyrazolo[3,4-c]pyridine[8] |
| TRKs | Oncology | Neurotrophic Signaling | Pyrazolo[3,4-b]pyridine[10] |
| TBK1 | Immunology, Oncology | Innate Immunity Signaling | Pyrazolo[3,4-b]pyridine[7] |
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential.
-
Hazard Classification: Acutely toxic if swallowed (Acute Tox. 3 Oral).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (Source: SpringerLink). [Link]
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (Source: Royal Society of Chemistry). [Link]
- 4-bromo-1H-pyrazolo(3,4-b)pyridine. (Source: National Institutes of Health, PubChem). [Link]
- This compound. (Source: National Institutes of Health, PubChem). [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (Source: Royal Society of Chemistry). [Link]
- This compound. (Source: MySkinRecipes). [Link]
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
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- 9. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine: A Key Intermediate for Drug Discovery
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine bases. This similarity allows it to interact with a wide range of biological targets, making its derivatives valuable candidates for drug development in areas such as oncology and immunology. This technical guide provides an in-depth examination of a robust synthetic pathway to 4-Bromo-1H-pyrazolo[3,4-c]pyridine, a versatile intermediate primed for further chemical elaboration. We will explore the strategic considerations underpinning the synthetic route, from the construction of the core bicyclic system to the regioselective installation of the bromine atom, which serves as a crucial handle for diversification through cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive and practical understanding of this important chemical entity.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core
Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant interest from the pharmaceutical research community.[1] Their core structure, an isomeric fusion of pyrazole and pyridine rings, acts as a bioisostere for purines, enabling them to function as antagonists or inhibitors for enzymes and receptors that bind purine-based ligands.[2] This has led to the development of numerous pyrazolopyridine derivatives with potent biological activities, including kinase inhibition for cancer therapy.[3][4]
The specific isomer, this compound (CAS No. 1032943-43-3), is a particularly valuable building block.[5][6][7] The bromine atom at the 4-position offers a reactive site for introducing molecular diversity.[8] This position is synthetically accessible and allows for the strategic elaboration of the core scaffold through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This capability is paramount in the hit-to-lead optimization phase of drug discovery, where fine-tuning of physicochemical and pharmacological properties is critical.[2]
This guide will detail a logical and experimentally grounded synthetic approach, focusing on the underlying chemical principles that ensure a successful and reproducible outcome.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic strategy for this compound involves a two-stage approach: first, the assembly of the core 1H-pyrazolo[3,4-c]pyridine ring system, followed by a regioselective bromination at the C4 position. An alternative is to begin with a pre-functionalized pyridine derivative.
A robust method for constructing the pyrazolo[3,4-c]pyridine scaffold starts from a substituted pyridine, specifically a 3-amino-4-picoline derivative. This precursor contains the necessary functionalities to build the fused pyrazole ring.
Caption: Retrosynthetic analysis for this compound.
This guide will focus on a linear synthesis commencing with a commercially available pyridine derivative, proceeding through cyclization to form the bicyclic core, followed by a direct, regioselective bromination. This approach is often advantageous for its convergence and efficiency.
Synthetic Protocol: From Pyridine to Brominated Scaffold
The proposed synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Step 1: Synthesis of 3-Hydrazinyl-4-methylpyridine
The initial step involves the conversion of an amino group on the pyridine ring into a hydrazine moiety. This is a critical transformation as the hydrazine will become part of the fused pyrazole ring.
-
Rationale: The conversion of an amine to a hydrazine is typically achieved via diazotization followed by reduction. Starting with 3-amino-4-methylpyridine, treatment with sodium nitrite in an acidic medium generates a diazonium salt. This intermediate is then reduced in situ, for example with tin(II) chloride, to yield the corresponding hydrazine. The methyl group at the 4-position is crucial as it will ultimately be transformed into the C4 carbon of the pyrazolo[3,4-c]pyridine ring.
Experimental Protocol:
-
To a stirred solution of 3-amino-4-methylpyridine in concentrated hydrochloric acid, cooled to 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution. A precipitate should form.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Collect the solid by filtration, wash with a small amount of cold water, and then basify with a strong base (e.g., NaOH solution) to liberate the free hydrazine.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Cyclization to 1H-pyrazolo[3,4-c]pyridine
The synthesized hydrazine is cyclized with a suitable one-carbon electrophile to form the pyrazole ring.
-
Rationale: The reaction of the hydrazine with an ortho-formyl or related group is a classic method for constructing a fused pyrazole. In this strategy, the methyl group from the starting material must be oxidized to a carboxylic acid or aldehyde equivalent, which then cyclizes with the hydrazine. A more direct approach involves reacting the hydrazine with a reagent like triethyl orthoformate, which serves as a source for the C3 carbon of the pyrazole ring. The reaction is typically acid-catalyzed and proceeds via formation of a hydrazone intermediate followed by intramolecular cyclization and elimination.
Experimental Protocol:
-
Dissolve 3-hydrazinyl-4-methylpyridine from the previous step in triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 1H-pyrazolo[3,4-c]pyridine core.
Step 3: Regioselective Bromination to this compound
The final step is the selective introduction of a bromine atom at the C4 position of the pyrazolopyridine scaffold.
-
Rationale: The electronic nature of the pyrazolo[3,4-c]pyridine ring system directs electrophilic substitution. The pyridine ring is generally electron-deficient, while the pyrazole ring is more electron-rich. However, within the pyridine portion, the C4 and C7 positions are the most susceptible to electrophilic attack. Direct bromination of such heterocyclic systems often requires a carefully chosen brominating agent and specific reaction conditions to achieve high regioselectivity.[9][10] N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich aromatic and heteroaromatic compounds under mild conditions. The reaction can be performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
Experimental Protocol:
-
Dissolve 1H-pyrazolo[3,4-c]pyridine in a suitable solvent such as acetonitrile or DMF.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. An equimolar amount of NBS is a good starting point.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Caption: Synthetic workflow for this compound.
Data Summary and Characterization
Successful synthesis should be confirmed by rigorous analytical characterization.
| Parameter | This compound |
| CAS Number | 1032943-43-3[7] |
| Molecular Formula | C₆H₄BrN₃[7] |
| Molecular Weight | 198.02 g/mol [7] |
| Appearance | Solid[7] |
| ¹H NMR | Expected signals for aromatic protons on both rings. The chemical shifts will be influenced by the bromine substituent. |
| ¹³C NMR | Expected signals for all six carbon atoms. The C4 carbon signal will be significantly shifted due to the attached bromine. |
| Mass Spec (MS) | [M+H]⁺ expected at m/z 197.9/199.9 due to the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |
| Purity (HPLC) | >95% is typically desired for subsequent reactions. |
Note: Expected analytical data is based on the chemical structure. Actual values must be determined experimentally.
Conclusion and Future Directions
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on fundamental and well-established chemical transformations, ensuring its accessibility to researchers with a solid background in organic synthesis. The causality behind each experimental choice, from the selection of starting materials to the specific reagents for cyclization and bromination, has been explained to provide a deeper understanding of the process.
The final product, this compound, is a high-value intermediate. Its true potential is realized in its subsequent use in drug discovery campaigns. The C4-bromo substituent is a versatile synthetic handle, enabling the exploration of chemical space around the pyrazolopyridine core through modern cross-coupling methodologies.[2] This allows for the systematic modification of the molecule to optimize its interaction with biological targets, ultimately paving the way for the discovery of novel therapeutics.
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
- Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Royal Society of Chemistry. [Link]
- Recent Progress in the Synthesis of Pyrazolopyridines and Their Deriv
- Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Medium. [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]
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- 3-bromo-1h-pyrazolo[3,4-c]pyridine. PubChem. [Link]
- This compound. PubChem. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Royal Society of Chemistry. [Link]
- Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed. [Link]
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
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An In-depth Technical Guide to the NMR Data Interpretation of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction
4-Bromo-1H-pyrazolo[3,4-c]pyridine is a vital heterocyclic scaffold, serving as a key building block in the synthesis of pharmacologically active molecules. Its rigid, bicyclic structure, featuring both a pyrazole and a pyridine ring, makes it a privileged core in medicinal chemistry for developing kinase inhibitors and other targeted therapeutics. The precise substitution pattern is critical for biological activity, demanding unambiguous structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple peak reporting to explain the causal relationships between the molecular structure and the observed spectral data, offering a framework for researchers, scientists, and drug development professionals to confidently interpret their own results.
Fundamental Principles Influencing the Spectrum
The NMR spectrum of this compound is governed by the unique electronic environment of each nucleus. The fused ring system, the relative positions of the nitrogen atoms, and the strong influence of the bromine substituent create a distinct spectral fingerprint.
-
Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is dictated by the electron density around the nucleus. The electron-withdrawing nitrogen atoms in both rings will deshield adjacent protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, the bromine atom exerts a complex influence; its electronegativity deshields adjacent nuclei, but it also has a "heavy atom effect" that can be significant, particularly for the directly attached carbon.[1][2]
-
Spin-Spin Coupling (J): The interaction between non-equivalent nuclei, mediated through bonding electrons, causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides information about the number of bonds separating the coupled nuclei and their spatial orientation. In this aromatic system, we primarily expect to see coupling between protons on the pyridine ring.
-
N-H Proton: The proton on the pyrazole nitrogen (N-H) is exchangeable and its chemical shift is highly sensitive to solvent, concentration, and temperature.[3][4][5] In aprotic solvents like DMSO-d₆, it often appears as a broad singlet at a high chemical shift due to hydrogen bonding with the solvent.
Experimental Workflow: Acquiring High-Quality NMR Data
A robust and reproducible experimental protocol is the foundation of accurate spectral interpretation. The following section details a self-validating methodology for acquiring NMR data for this compound.
Sample Preparation Protocol
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
-
Compound Purity: Ensure the analyte is of high purity (>95%) to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic compounds due to its high dissolving power and its ability to reveal N-H protons through hydrogen bonding. Chloroform-d (CDCl₃) is another common option.[6]
-
Concentration:
-
For ¹H NMR , dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[7]
-
For ¹³C NMR , a more concentrated sample of 20-30 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe, owing to the low natural abundance of the ¹³C isotope.[7]
-
-
Filtration: To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the sample solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal reference to calibrate the chemical shift scale to 0.00 ppm. However, modern spectrometers can also reference the spectrum to the residual solvent signal (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[6]
Spectrometer Setup and Data Acquisition
The following diagram outlines the logical workflow for acquiring a full set of NMR data for structural elucidation.
Interpretation of the ¹H NMR Spectrum
The structure of this compound predicts four distinct signals in the ¹H NMR spectrum: one N-H proton and three aromatic C-H protons.
-
Signal 1 (N1-H): A broad singlet is expected for the pyrazole N-H proton. In DMSO-d₆, this signal is anticipated to be significantly downfield (> 13 ppm) due to strong hydrogen bonding with the solvent. Its broadness is a result of chemical exchange and quadrupolar coupling from the adjacent nitrogen.
-
Signal 2 (H3): The proton at the C3 position of the pyrazole ring is a singlet, as it has no adjacent protons. It is expected to appear in the aromatic region, typically between 8.0 and 8.5 ppm.
-
Signals 3 & 4 (H6 and H7): The two protons on the pyridine ring, H6 and H7, are adjacent to each other and should appear as a coupled system. However, due to the fused ring structure and lack of further coupling partners, they may appear as sharp singlets or as an AX system of two doublets with a small coupling constant (J ≈ 5-6 Hz). The H7 proton, being adjacent to the electron-withdrawing nitrogen (N5), is expected to be the most deshielded of the C-H protons, likely appearing furthest downfield. The H6 proton will be influenced by both the N5 nitrogen and the bromine at C4, placing it in the downfield aromatic region as well.
Interpretation of the ¹³C NMR Spectrum
Based on the molecule's lack of symmetry, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Quaternary Carbons (C3a, C4, C7a):
-
C4 (C-Br): This is the most challenging carbon to predict precisely without experimental data, as heavy atoms like bromine have complex shielding effects.[1] Generally, direct attachment to bromine shifts a carbon signal upfield compared to iodine but downfield relative to chlorine. Based on data for substituted pyridines, this signal is expected in the 110-120 ppm range.[9]
-
C3a and C7a: These are the bridgehead carbons at the ring fusion. They are quaternary and will appear in the aromatic region, likely between 130 and 155 ppm. Their exact assignment requires long-range correlation data from an HMBC experiment.
-
-
Methine Carbons (CH):
-
C3, C6, C7: These signals correspond to the protonated carbons. A DEPT-135 experiment will show these as positive signals, confirming their identity. The C7 carbon, being adjacent to nitrogen, is expected to be the most deshielded among the CH carbons. HSQC data is essential to correlate them to their attached protons.
-
Unambiguous Assignment Using 2D NMR Spectroscopy
While 1D spectra provide the initial data, 2D NMR experiments are indispensable for connecting the pieces and achieving definitive assignments.
-
¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other. A cross-peak between the signals for H6 and H7 would definitively prove their connectivity on the pyridine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of C3, C6, and C7 once their corresponding proton signals are identified.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For instance, observing a correlation from the H3 proton to the C7a bridgehead carbon, or from the H6 proton to the C4 (C-Br) carbon, is crucial for assigning the quaternary centers and confirming the overall regiochemistry of the molecule.
Predicted NMR Data Summary & Structure Confirmation
The following table summarizes the predicted chemical shifts and multiplicities for this compound in DMSO-d₆. These values are estimated based on data from analogous pyrazolopyridine structures and established substituent effects.[9][10]
Table 1: Predicted NMR Data for this compound in DMSO-d₆
| Atom No. | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | Carbon Type | Key HMBC Correlations (from ¹H) |
| 1 | ~13.8 | br s | - | N-H | C3, C7a |
| 3 | ~8.4 | s | ~135 | CH | C3a, C7a |
| 3a | - | - | ~132 | C | H3, H7 |
| 4 | - | - | ~115 | C-Br | H6 |
| 6 | ~8.1 | d (J≈5.5 Hz) | ~125 | CH | C4, C7a |
| 7 | ~8.8 | d (J≈5.5 Hz) | ~148 | CH | C3a |
| 7a | - | - | ~150 | C | H3, H6, N1-H |
The final confirmation of the structure is achieved when all observed correlations are consistent with the proposed molecule, as illustrated below.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a systematic process. By combining high-quality 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon can be unambiguously assigned. The characteristic chemical shifts are dictated by the electron-withdrawing nitrogens of the fused heterocyclic system and the presence of the bromine substituent. This guide provides the foundational principles, a robust experimental protocol, and the interpretive logic required for researchers to confidently characterize this important molecular scaffold and its derivatives, thereby accelerating progress in medicinal chemistry and drug development.
References
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Analytical Sciences. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]
- CiNii Research. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. [Link]
- Zeitschrift für Naturforschung B. † 1H-NMR and 13C-NMR Spectra. [Link]
- JEOL.
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- University of Leicester.
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- Organomation.
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- Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
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- Chemistry Stack Exchange. (2015).
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- National Institutes of Health. (2022).
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] As a purine isostere, this molecule serves as a valuable fragment for developing inhibitors of various kinases and phosphodiesterases.[3][4][5] This document offers a predictive analysis of the spectrum, a detailed experimental protocol for data acquisition, and expert insights into spectral interpretation for researchers, chemists, and drug development professionals. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation of this compound class.
Introduction: The Structural Significance of this compound
The pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that mimics the natural purine structure, making it a privileged scaffold in the design of biologically active molecules. The introduction of a bromine atom at the C4 position provides a crucial handle for further synthetic elaboration through modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the systematic exploration of the chemical space around the core.[1][2]
Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. Understanding the nuances of the ¹H NMR spectrum—chemical shifts, coupling constants, and proton environments—is essential for verifying the successful synthesis of the target molecule and for identifying its correct isomeric form. A critical aspect of this system is its tautomerism; however, extensive studies have shown that the N1-H tautomer is the predominantly stable form in solution, which simplifies spectral analysis.[3][4]
Below is the structure of the stable N1-H tautomer of this compound with the standard IUPAC numbering system, which will be used throughout this guide.
Caption: Structure and IUPAC numbering of this compound.
Predictive ¹H NMR Spectral Analysis
While an experimental spectrum provides definitive data, a predictive analysis based on established principles of NMR spectroscopy is invaluable for anticipating results and correctly assigning signals. The following analysis is based on the electronic effects of the heteroatoms and the bromine substituent. A polar aprotic solvent like DMSO-d₆ is recommended, as it readily dissolves the compound and its N-H proton is easily observable.
Key Protons and Their Expected Signals:
-
N1-H (Pyrazole NH): This proton is acidic and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it is expected to appear as a broad singlet far downfield, typically in the range of δ 13.0 - 14.5 ppm . This broadness is a result of exchange with residual water and quadrupole broadening from the adjacent nitrogen atoms.
-
C3-H (Pyrazole CH): This proton resides on the five-membered pyrazole ring. It is adjacent to two nitrogen atoms and is part of an aromatic system. It is expected to be a sharp singlet and should appear in the aromatic region, predicted to be around δ 8.2 - 8.6 ppm .
-
C7-H (Pyridine CH): This proton is on the six-membered pyridine ring, ortho to the fused pyrazole ring. It will be coupled to the C6-H proton, appearing as a doublet. Due to the electron-withdrawing nature of the adjacent ring nitrogen (N5 in the pyridine system), it is expected to be deshielded, with a predicted chemical shift of δ 8.0 - 8.4 ppm .
-
C6-H (Pyridine CH): This proton is meta to the electron-withdrawing pyridine nitrogen and ortho to the C7-H proton. It will appear as a doublet due to coupling with C7-H. Its chemical shift is generally upfield relative to C7-H, predicted in the range of δ 7.2 - 7.6 ppm .
Predicted Coupling:
-
The primary coupling will be observed between the two adjacent protons on the pyridine ring, H6 and H7. This will be a standard ortho coupling (³JHH), with an expected coupling constant of J ≈ 5.0 - 6.0 Hz .
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | 13.0 - 14.5 | br s | - |
| C3-H | 8.2 - 8.6 | s | - |
| C7-H | 8.0 - 8.4 | d | ~ 5.0 - 6.0 |
| C6-H | 7.2 - 7.6 | d | ~ 5.0 - 6.0 |
| (s = singlet, d = doublet, br s = broad singlet) |
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To ensure the acquisition of a high-resolution, unambiguous spectrum, adherence to a rigorous and validated protocol is essential. The following workflow is designed for a standard 400-600 MHz NMR spectrometer.
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4-Bromo-1H-pyrazolo[3,4-c]pyridine mass spectrometry analysis
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery.[1] Given the critical role of mass spectrometry (MS) in the modern drug development pipeline—from initial hit identification and structural confirmation to metabolite profiling and impurity analysis—a thorough understanding of the ionization and fragmentation behavior of this key molecular core is paramount for researchers in the field.[2][3][4] This document details the principles of applicable ionization techniques, predicts the characteristic fragmentation pathways under both hard and soft ionization conditions, and provides a validated experimental workflow for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a purine isostere, making it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological systems.[1] Its structural similarity to endogenous purines allows it to interact with a variety of protein binding pockets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The introduction of a bromine atom at the 4-position not only modulates the electronic properties and biological activity of the molecule but also serves as a versatile synthetic handle for further chemical elaboration through cross-coupling reactions.
Mass spectrometry is an indispensable analytical tool for characterizing such novel compounds.[3][5] Its high sensitivity and selectivity allow for unambiguous molecular weight determination, structural elucidation through fragmentation analysis, and quantification in complex biological matrices.[4][5] This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently analyze this compound and its derivatives.
Core Molecular Properties & Isotopic Signature
A successful mass spectrometry analysis begins with an understanding of the analyte's fundamental properties.
-
Average Molecular Weight: 198.02 g/mol [7]
-
Monoisotopic Mass: 196.959 Da (for ⁷⁹Br) and 198.957 Da (for ⁸¹Br)
The most telling characteristic of this molecule in a mass spectrum is the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). This results in a distinctive "doublet" for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by approximately 2 m/z units. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the structure.
Ionization Techniques: Choosing the Right Tool
The choice of ionization method dictates the nature of the resulting mass spectrum—specifically, whether it is dominated by the intact molecular ion or by a rich pattern of fragment ions.
Electron Ionization (EI)
Electron Ionization is a classic, high-energy ("hard") technique that bombards the analyte with 70 eV electrons.[8][9] This energetic process not only ionizes the molecule by ejecting an electron to form a radical cation (M⁺˙) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[8][9]
-
Rationale for Use: EI is exceptionally useful for structural confirmation. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries. For halogenated heterocyclic compounds, the molecular ion signal is typically strong and readily identifiable.[10] It is the standard ionization method for Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Electrospray Ionization (ESI)
Electrospray Ionization is a "soft" ionization technique that generates ions from a solution, making it ideal for coupling with liquid chromatography (LC).[11][12] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.
-
Rationale for Use: ESI is the premier choice for accurate molecular weight determination of polar molecules like this compound. The basic nitrogen atoms in the pyrazolopyridine rings are readily protonated in the acidic mobile phases commonly used in reversed-phase LC. The resulting [M+H]⁺ ion can then be isolated and subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragments. This is the cornerstone of modern pharmaceutical analysis.[5]
Predicted Fragmentation Pathways
Understanding the fragmentation of this compound is key to interpreting its mass spectrum and confirming its identity. The bromine atom and the fused heterocyclic ring system are the primary drivers of its fragmentation behavior.
Electron Ionization (EI) Fragmentation
Upon 70 eV EI, the molecular ion (M⁺˙) at m/z 197/199 is expected to be a prominent peak.[10] Subsequent fragmentation would likely proceed through two major pathways:
-
Loss of a Bromine Radical (•Br): This is a characteristic fragmentation for bromo-aromatic compounds, resulting from the cleavage of the C-Br bond. This would produce an intense fragment ion at m/z 118 .
-
Loss of Hydrogen Bromide (HBr): This common rearrangement involves the elimination of HBr, leading to the formation of a radical cation at m/z 117 .[10]
Further fragmentation of the heterocyclic core would involve the sequential loss of stable neutral molecules like hydrogen cyanide (HCN) from either the pyrazole or pyridine ring.
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A Technical Guide to the Solubility of 4-Bromo-1H-pyrazolo[3,4-c]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-1H-pyrazolo[3,4-c]pyridine. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility and provides detailed, actionable protocols for its empirical determination. This whitepaper is designed to empower researchers in drug discovery and development to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization. We will delve into the theoretical framework of solubility for heterocyclic compounds, present a systematic approach to solubility screening, and offer best practices for data interpretation and application.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1] For a compound like this compound, a heterocyclic building block with potential applications in medicinal chemistry, understanding its solubility profile is paramount.[2][3] From ensuring efficient reactions in a chosen solvent during synthesis to achieving desired bioavailability in a final drug product, solubility data informs critical decisions at every stage of the development pipeline. This guide will equip you with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this and similar compounds.
Theoretical Framework: Predicting the Solubility of this compound
The adage "like dissolves like" provides a foundational principle for predicting solubility.[1][4] This concept is rooted in the polarity of both the solute and the solvent.[5]
Molecular Structure and Polarity
This compound is a heterocyclic compound with a molecular formula of C₆H₄BrN₃ and a molecular weight of 198.02 g/mol .[2] Its structure contains both polar and non-polar characteristics:
-
Polar Features: The pyridine and pyrazole rings contain nitrogen atoms, which are electronegative and can participate in hydrogen bonding as acceptors. The N-H group in the pyrazole ring can act as a hydrogen bond donor. These features contribute to the compound's polarity.
-
Non-Polar Features: The aromatic rings themselves have non-polar character. The bromo substituent also adds to the molecular weight and can influence electronic distribution.
The overall polarity is a balance of these features. It is anticipated that this compound will exhibit moderate polarity.
Factors Influencing Solubility
Several key factors will govern the solubility of this compound in various organic solvents:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
Solvent Polarity: Polar solvents will more effectively solvate polar solutes, and non-polar solvents will better dissolve non-polar solutes.[1][5]
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve a solute that can also participate in hydrogen bonding.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[5]
Based on these principles, we can make qualitative predictions about the solubility of this compound in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High polarity and ability to accept hydrogen bonds. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Can interact with the polar groups of the solute. |
| Non-Polar | Hexane, Toluene | Low | "Like dissolves like" principle suggests poor interaction. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Can induce dipole interactions, but lack strong hydrogen bonding. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of readily available quantitative data, an empirical approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.
Safety Precautions
This compound is classified as toxic if swallowed.[2][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[6] Organic solvents present their own hazards, including flammability and toxicity; always consult the relevant SDS before use.
Materials and Equipment
-
This compound
-
A range of organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Hexane, Toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following workflow provides a systematic approach to solubility determination.
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A Technical Guide to the Therapeutic Potential of 4-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives
Abstract
The 1H-pyrazolo[3,4-c]pyridine core is a notable "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to effectively interact with a multitude of biological targets.[1][2] The strategic introduction of a bromine atom at the C4-position creates 4-Bromo-1H-pyrazolo[3,4-c]pyridine , a highly versatile synthetic intermediate. This halogen serves as a reactive "handle" for extensive molecular elaboration through modern cross-coupling chemistry, enabling the generation of vast chemical libraries. This guide explores the synthetic utility of this key intermediate and delineates its potential to yield derivatives with significant biological activities, focusing primarily on anticancer and antimicrobial applications. We will dissect the underlying mechanisms of action, present structure-activity relationship (SAR) data from analogous compounds, and provide detailed experimental protocols to empower researchers in the field of drug discovery.
Introduction: The Strategic Importance of the this compound Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology. Among them, fused bicyclic systems like pyrazolopyridines have garnered immense interest.[1] Their structural analogy to purines makes them prime candidates for designing antagonists that can modulate the activity of purine-binding proteins, particularly the vast family of protein kinases that are often dysregulated in diseases like cancer.[2][3]
The utility of a scaffold in drug discovery is defined by its potential for diversification. The 4-bromo substituent on the 1H-pyrazolo[3,4-c]pyridine core is not merely an incidental feature; it is a deliberate strategic choice. Halogenated aromatic systems are cornerstone intermediates in medicinal chemistry, providing a robust anchor point for carbon-carbon and carbon-heteroatom bond formation. This allows for the systematic and controlled exploration of the chemical space around the core scaffold, a process essential for optimizing potency, selectivity, and pharmacokinetic properties. By leveraging palladium-catalyzed cross-coupling reactions, researchers can append a wide array of functional groups at this position, directly influencing the molecule's interaction with its biological target.
Synthetic Strategy and Chemical Diversification
The value of this compound lies in its accessibility and its capacity for vectorial functionalization. An efficient synthesis of the core scaffold is paramount, followed by a clear strategy for its elaboration.
Proposed Synthesis of the Core Scaffold
The synthesis of halo-substituted pyrazolo[3,4-c]pyridines can be achieved from commercially available aminopyridines. The following protocol is a representative pathway adapted from established literature methodologies.[2]
Experimental Protocol: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine (Note: This protocol is for the analogous 5-bromo isomer, demonstrating a viable route for related halo-pyrazolo[3,4-c]pyridines)
-
Diazotization & Cyclization: To a solution of the starting aminohalopyridine in a suitable solvent like 1,2-dichloroethane (DCE), add acetic anhydride. Cool the mixture and slowly add sodium nitrite (NaNO₂).
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 90 °C for approximately 20 hours. The reaction progresses through an N-acetyl-N-nitrosoamine intermediate which cyclizes to form an N-oxide pyrazolopyridine.
-
Reduction: After cooling, the intermediate is treated with a reducing agent. A simple and effective method involves dissolving the crude intermediate in methanol and adding sodium methoxide (NaOMe) to facilitate the reduction of the N-oxide.
-
Purification: Following the reaction, the product is isolated and purified using standard techniques such as silica gel flash column chromatography to yield the pure 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.[2]
Caption: Proposed synthetic workflow for this compound.
A Platform for Chemical Diversification
The 4-bromo "handle" enables a suite of powerful chemical transformations, primarily palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse substituents to probe structure-activity relationships (SAR).
Caption: Diversification pathways from the 4-bromo scaffold.
Potential Biological Activity I: Anticancer Applications
The most widely reported biological activity for pyrazolopyridine derivatives is their anticancer efficacy, which often stems from the inhibition of protein kinases.[1][4]
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[5] Their aberrant activity is a hallmark of many cancers. The pyrazolopyridine scaffold acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket. This competitive inhibition of ATP binding blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis. Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against targets like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Tubulin Polymerization.[4][6][7][8]
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
Representative Anticancer Activity Data
While data for 4-bromo derivatives are not yet published, the activities of analogous pyrazolopyridine compounds highlight the scaffold's potential. The table below summarizes IC₅₀ values for various derivatives against cancer cell lines.
| Compound Scaffold | Substitution | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | 4,6-dimethyl, N-aryl | HCT-116 (Colon) | 2.3 | [5] |
| Pyrazolo[3,4-b]pyridine | 4,6-dimethyl, N-aryl | HEPG2 (Liver) | 2.6 | [5] |
| Pyrazolo[3,4-b]pyridin-6-one | Varied aryl groups | CNE2 (Nasopharyngeal) | 2.99 | [6] |
| Pyrazolo[3,4-b]pyridin-6-one | Varied aryl groups | MDA-MB-231 (Breast) | 3.30 | [6] |
| Pyrazolo[3,4-d]pyrimidine | 5-(4-nitrobenzylideneamino) | MCF-7 (Breast) | 11.0 | [3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a framework for assessing the inhibitory potential of newly synthesized compounds against a specific kinase.
-
Materials:
-
Recombinant kinase of interest (e.g., CDK2/Cyclin E).
-
Kinase-specific substrate peptide.
-
ATP solution.
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well assay plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in kinase buffer to create a dose-response curve (e.g., 10 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Kinase Reaction: In each well, add 5 µL of the kinase/substrate mixture. Add 2.5 µL of the diluted test compound.
-
Initiation: Start the reaction by adding 2.5 µL of ATP solution. Mix gently and incubate at room temperature for 60 minutes.
-
ATP Depletion & ADP Conversion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
-
Potential Biological Activity II: Antimicrobial Applications
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazolopyridine derivatives have shown promise in this area.[9][10][11]
Mechanism of Action and Spectrum of Activity
Several studies have reported the synthesis of pyrazolopyridine derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][12] While the exact mechanisms are often not fully elucidated, potential targets include essential enzymes in bacterial metabolic pathways or processes involved in cell wall synthesis. The ability to systematically modify the scaffold allows for tuning the spectrum of activity and overcoming resistance mechanisms.
Representative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazolopyridine compounds against various microbial strains.
| Compound Scaffold | Target Organism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine derivative (2g) | MRSA | 2 | [10] |
| Pyrazolo[3,4-b]pyridine derivative (2g) | P. aeruginosa (piperacillin-resistant) | 4 | [10] |
| Pyrazolo[3,4-b]pyridine derivative (2g) | VRE | 8 | [10] |
| Pyrazolo[3,4-b]pyridine hybrid (27) | S. aureus | 0.25 | [11] |
| Pyrazolo[3,4-b]pyridine hybrid (27) | K. pneumoniae | 0.5 | [11] |
(MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci)
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.
-
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard.
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
-
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculation: Prepare a standardized microbial suspension and dilute it so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Outlook
The this compound scaffold represents a nexus of synthetic versatility and therapeutic potential. While this guide has focused on its promising applications in oncology and infectious disease, other activities, including anti-inflammatory and antimalarial effects, have also been associated with the broader pyrazolopyridine family.[13][14] The true value of this intermediate is its role as a foundational building block. Its strategic bromo-substituent empowers medicinal chemists to rapidly generate and screen large libraries of derivatives. Future efforts should focus on the systematic exploration of the chemical space around this core, employing the synthetic strategies outlined herein. High-throughput screening of these libraries against diverse biological targets will undoubtedly uncover novel lead compounds and further solidify the importance of the pyrazolo[3,á,c]pyridine scaffold in the development of next-generation therapeutics.
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- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1606–1621. [Link]
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The Pyrazolopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Among the myriad of heterocyclic structures, the pyrazolopyridine core has emerged as a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. This guide provides a comprehensive overview of the pyrazolopyridine core, delving into its synthesis, structure-activity relationships (SAR), and its burgeoning role in the development of next-generation therapeutics for a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
The Architectural Advantage: Understanding the Pyrazolopyridine Isomers
The pyrazolopyridine nucleus is a bicyclic heteroaromatic system resulting from the fusion of a pyrazole and a pyridine ring. This fusion can occur in several orientations, giving rise to a family of constitutional isomers, each with a unique electronic distribution and three-dimensional shape. The most commonly encountered isomers in medicinal chemistry include:
-
Pyrazolo[3,4-b]pyridine: This isomer is arguably the most extensively studied, bearing a close structural resemblance to purine bases, the building blocks of DNA and RNA. This similarity allows pyrazolo[3,4-b]pyridine derivatives to act as antagonists or modulators of enzymes and receptors that interact with natural purines, leading to a broad spectrum of biological activities.[1][2]
-
Pyrazolo[1,5-a]pyrimidine: Another purine isostere, this scaffold has garnered significant attention for its potent protein kinase inhibitory activity.[3][4]
-
Pyrazolo[4,3-c]pyridine: Derivatives of this isomer have demonstrated notable anticancer, anti-inflammatory, and enzyme inhibitory properties.[5][6]
-
Pyrazolo[3,4-c]pyridine: This scaffold has also been explored for its therapeutic potential, with synthetic methods developed for its vectorial functionalization to explore different chemical spaces.[7]
-
Pyrazolo[4,3-b]pyridine: This isomer has been investigated for its diverse biological activities, including potential as HIV-1 non-nucleoside reverse transcriptase inhibitors and interleukin-2 inducible T-cell kinase inhibitors.[8]
The synergistic effect of the electron-rich pyrazole ring and the electron-deficient pyridine ring endows the pyrazolopyridine core with a unique chemical character, making it a versatile platform for drug design.[9]
Crafting the Core: Key Synthetic Strategies
The construction of the pyrazolopyridine scaffold can be broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine template.
Building upon the Pyrazole: The Dominant Synthetic Paradigm
The most prevalent synthetic routes commence with substituted aminopyrazoles, which serve as versatile building blocks.
This protocol exemplifies a one-pot, three-component domino reaction for the efficient synthesis of 4-aminopyrazolo[3,4-b]pyridine derivatives.
Materials:
-
Phenylhydrazine
-
β-Ketonitrile 1 (e.g., benzoylacetonitrile)
-
β-Ketonitrile 2 (e.g., malononitrile)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of phenylhydrazine (1 mmol) in DMSO (5 mL), add β-ketonitrile 1 (1 mmol) and β-ketonitrile 2 (1 mmol).
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-aminopyrazolo[3,4-b]pyridine derivative.
This method offers high atom economy and operational simplicity, making it an attractive approach for generating libraries of pyrazolopyridine analogs for biological screening.
The Gould-Jacobs reaction provides a reliable method for constructing the pyridine ring. It involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[1]
Experimental Protocol: Gould-Jacobs Synthesis of a 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivative
Materials:
-
3-Aminopyrazole derivative
-
Diethyl 2-(ethoxymethylene)malonate
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of the 3-aminopyrazole derivative (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) in ethanol is heated at reflux for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The resulting intermediate is treated with an excess of phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated at reflux for 2-3 hours.
-
After cooling, the mixture is carefully poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization to yield the 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative.[1]
The resulting 4-chloro substituent serves as a versatile handle for further functionalization through nucleophilic substitution reactions.
Visualizing Synthetic Pathways
The following diagram illustrates a generalized synthetic scheme for pyrazolo[3,4-b]pyridines starting from 5-aminopyrazoles.
Caption: Synthetic route to pyrazolo[3,4-b]pyridines.
Therapeutic Applications: A Multifaceted Scaffold
The structural versatility of the pyrazolopyridine core has translated into a broad spectrum of therapeutic applications, with numerous derivatives showing promise in preclinical and clinical development.
Oncology: Targeting the Engines of Cancer
Pyrazolopyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[10]
Key Kinase Targets and Structure-Activity Relationships:
A number of pyrazolopyridine-based compounds have been identified as inhibitors of various kinases, demonstrating the growing influence of this scaffold in anti-cancer drug discovery.[10]
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Key SAR Insights | References |
| Pyrazolo[3,4-b]pyridines | c-Met | 4.27 nM (Compound 5a) | The thioxopyrazolo[3,4-b]pyridine nucleus is crucial for potent activity. | [5] |
| Pyrazolo[3,4-b]pyridines | CDK2/cyclin A2 | 0.24 µM (Compound 4) | A 2-chloronicotinonitrile moiety enhances inhibitory activity. | [11] |
| Pyrazolo[3,4-b]pyridines | TRKA | 56 nM (Compound C03) | The pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π-π stacking. | [12] |
| Pyrazolo[1,5-a]pyrimidines | EGFR, B-Raf, MEK | Varies with substitution | The substituent pattern on the fused ring system significantly influences kinase selectivity and potency. | [3][4] |
Mechanism of Action in Cancer:
Pyrazolopyridine-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][13] For instance, certain pyrazolo[3,4-b]pyridine derivatives induce apoptosis through the modulation of PARP-1, Bax, XIAP, and Caspases.[14]
The following diagram illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway by a pyrazolopyridine inhibitor.
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A Technical Guide to 4-Bromo-1H-pyrazolo[3,4-c]pyridine: A Versatile Scaffold for Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its core physicochemical properties, spectroscopic signature, synthetic utility, and critical role as a versatile scaffold in drug discovery, particularly in the domain of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural and reactive characteristics.
Introduction: The Strategic Value of the Pyrazolopyridine Core
In the landscape of medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The pyrazolo[3,4-c]pyridine core has emerged as one such scaffold, largely due to its structural resemblance to purine.[1] This similarity allows it to function as a purine isostere, making it an excellent candidate for designing inhibitors of enzymes that bind purine-based substrates, such as ATP-dependent kinases.
This compound represents a particularly strategic starting point. The bromine atom at the 4-position is not merely a substituent; it is a highly versatile synthetic handle. It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling chemists to introduce diverse functional groups and explore structure-activity relationships (SAR) with precision.[1] This capacity for "vectorial elaboration" makes it an ideal fragment for hit-to-lead optimization in fragment-based drug discovery (FBDD) programs.[1]
Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of all subsequent experimental work. The key properties of this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| Molecular Weight | 198.02 g/mol | [2][3][4] |
| Molecular Formula | C₆H₄BrN₃ | [2][3] |
| CAS Number | 1032943-43-3 | [2][3] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 357.5 °C at 760 mmHg | [5] |
| Flash Point | 170.0 °C | [5] |
| InChI Key | KFGSMEJCZZYNNG-UHFFFAOYSA-N | [4] |
| SMILES | Brc1cncc2[nH]ncc12 | [4] |
Spectroscopic Profile
While specific spectra should be run for each batch, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The N-H proton of the pyrazole ring will typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.
-
¹³C NMR: The carbon spectrum will display six unique signals corresponding to the carbon atoms of the bicyclic system. The carbon atom bearing the bromine (C4) will be significantly influenced by the halogen's electronic effects.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass is 196.95886 Da.[6]
Synthesis and Strategic Reactivity
The utility of this compound is rooted in its synthesis and subsequent reactivity, which allows for controlled, site-selective modifications.
General Synthetic Approach
The synthesis of halo-substituted pyrazolo[3,4-c]pyridines often involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. A common strategy involves the cyclization of a hydrazine derivative with a suitable carbonyl or dicarbonyl precursor derived from a pyridine starting material. An optimized approach involves the reaction of an aminohalopyridine with sodium nitrite and acetic anhydride to form a key intermediate, which is then deacetylated to yield the final pyrazolopyridine scaffold.[1]
Caption: Generalized synthetic workflow for pyrazolo[3,4-c]pyridines.
Vectorial Elaboration via Cross-Coupling
The C4-Br bond is the epicenter of this molecule's synthetic versatility. It is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the installation of new carbon-carbon and carbon-heteroatom bonds. This enables a "vectorial" growth strategy, where complexity is built outwards from the core scaffold.
Caption: Key reaction vectors for elaborating the core scaffold.
Applications in Drug Discovery
The structural features of this compound make it highly relevant for developing therapeutics, particularly kinase inhibitors.
Scaffold for Kinase Inhibitors
Kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors bind to the ATP pocket, and the pyrazolopyridine core effectively mimics the hinge-binding interactions of the adenine portion of ATP. The pyrazole moiety can act as both a hydrogen bond donor (N-H) and acceptor, anchoring the molecule in the kinase hinge region. The bromine at C4 then serves as a launchpad for building a substituent that can extend into other regions of the active site to achieve potency and selectivity. This is exemplified in the development of potent inhibitors for targets like TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs) using the related pyrazolo[3,4-b]pyridine scaffold.[7][8]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a purine isostere, the pyrazolo[3,4-c]pyridine core is a valuable fragment in the design of kinase inhibitors and other therapeutic agents.[1][2] Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—that are essential for the definitive identification of this compound. By integrating established principles with data from closely related analogs, this guide explains the causality behind experimental choices and provides field-proven insights into spectral interpretation, establishing a self-validating system for analysis.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a class of compounds known as pyrazolopyridines, which exhibit a wide range of biological activities.[3] The 1H-pyrazolo[3,4-c]pyridine isomer, in particular, has attracted attention due to its structural similarity to purine, enabling it to interact with a variety of biological targets.[1] The introduction of a bromine atom at the C4 position provides a key functional handle for further synthetic elaboration through cross-coupling reactions, making this compound a versatile building block in fragment-based drug discovery (FBDD).[4][5] Accurate and thorough characterization is the bedrock of any chemical research, ensuring the reliability and reproducibility of subsequent biological and chemical studies. This guide provides the necessary spectroscopic framework to achieve that certainty.
Molecular Structure and Spectroscopic Overview
The structural features of this compound (Molecular Formula: C₆H₄BrN₃, Molecular Weight: 198.02 g/mol ) dictate its spectroscopic signature.[6] The molecule consists of a bicyclic aromatic system containing three nitrogen atoms, three aromatic protons, and one N-H proton. The bromine substituent significantly influences the electronic environment and provides a distinct isotopic signature in mass spectrometry.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural assignment. Studies on related pyrazolo[3,4-c]pyridines have shown that the N1-H tautomer is the predominant form in solution, which is a critical assumption for spectral interpretation.[7][8]
¹H NMR Spectroscopy: Probing the Proton Environment
Causality Behind Experimental Choices: A standard ¹H NMR experiment is the first step. The choice of solvent is crucial; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can effectively dissolve the compound and its polarity helps in observing the exchangeable N-H proton. Deuterated chloroform (CDCl₃) can also be used, though the N-H proton may be broader or exchange more readily. A spectrometer frequency of 400 MHz or higher is recommended for better signal dispersion.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
N-H Proton (H1): A broad singlet is expected at a downfield chemical shift, typically > 13 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange with residual water in the solvent.
-
Aromatic Protons (H3, H5, H6): Three distinct signals are expected in the aromatic region (δ 7.0-9.0 ppm).
-
H3: This proton is on the pyrazole ring and is expected to be a singlet. Its chemical shift will be influenced by the adjacent nitrogens.
-
H5 and H6: These two protons on the pyridine ring will likely appear as doublets due to coupling to each other (ortho-coupling, J ≈ 5-6 Hz). The electron-withdrawing effect of the adjacent pyridine nitrogen (N7) will shift the H6 proton further downfield compared to H5.
-
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (N-H) | > 13.0 | br s | - |
| H6 | 8.5 - 8.8 | d | ~5-6 |
| H3 | 8.2 - 8.5 | s | - |
| H5 | 7.5 - 7.8 | d | ~5-6 |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is performed to identify all unique carbon environments. The same solvent as the ¹H NMR is used for consistency. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable to differentiate between CH and CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Predicted ¹³C NMR Spectrum (in DMSO-d₆): Six distinct signals are expected, corresponding to the six carbon atoms in the heterocyclic core.
-
Quaternary Carbons (C3a, C4, C7a): Three signals will be observed in the ¹³C spectrum but will be absent in the DEPT-135 spectrum. The carbon bearing the bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. C3a and C7a are at the ring junction.
-
Methine Carbons (C3, C5, C6): Three signals corresponding to the protonated carbons will appear as positive peaks in a DEPT-135 spectrum. Their chemical shifts will reflect the electronic environment of the fused ring system.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |
|---|---|---|
| C7a | 145 - 150 | C (Quaternary) |
| C5 | 140 - 145 | CH (Methine) |
| C3a | 135 - 140 | C (Quaternary) |
| C3 | 130 - 135 | CH (Methine) |
| C6 | 115 - 120 | CH (Methine) |
| C4 | 110 - 115 | C (Quaternary) |
2D NMR for Unambiguous Assignment
To definitively link proton and carbon signals, 2D NMR experiments are essential.
Figure 3: Predicted primary fragmentation pathway in EI-MS.
Experimental Protocol: Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument using a known standard.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula and compare it to the theoretical value for C₆H₅BrN₃⁺. The measured mass should be within 5 ppm of the calculated mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Choices: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
Predicted Characteristic IR Absorptions:
-
N-H Stretch: A moderate to sharp band is expected in the region of 3100-3300 cm⁻¹ . In the solid state, hydrogen bonding may broaden this peak.
-
Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹ .
-
C=N and C=C Ring Stretching: A series of bands in the 1620-1450 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic pyrazolopyridine ring system. [9]* C-H Bending: Out-of-plane (oop) C-H bending vibrations for the aromatic protons will appear in the fingerprint region, typically between 900-700 cm⁻¹ , and can be characteristic of the substitution pattern. [10] Table 3: Predicted IR Absorption Frequencies
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity N-H Stretch 3100 - 3300 Medium Aromatic C-H Stretch 3000 - 3100 Medium C=N / C=C Ring Stretch 1620 - 1450 Medium-Strong | C-H Out-of-Plane Bend | 900 - 700 | Strong |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR setup.
-
Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted by the software. Label the significant peaks and assign them to the corresponding functional group vibrations. [11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.
Causality Behind Experimental Choices: The sample is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile. A quartz cuvette is used for measurements below 340 nm. The spectrum is recorded to identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Predicted UV-Vis Spectrum: The pyrazolo[3,4-c]pyridine system is an aromatic chromophore. The spectrum is expected to show absorptions due to π → π* and potentially n → π* transitions. [12]* π → π Transitions:* These are high-energy, high-intensity transitions. Strong absorption bands are expected in the range of 220-300 nm .
-
n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atoms. They are lower in energy and intensity and may appear as a weaker shoulder at a longer wavelength (>300 nm), though they are often obscured by the more intense π → π* bands. [13]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol) to an approximate concentration of 10⁻⁵ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the λₘₐₓ value(s) from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl) if the concentration is known accurately.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By following the protocols and interpretive logic outlined in this guide—from observing the characteristic M/M+2 isotopic pattern in mass spectrometry to the detailed connectivity mapping via 2D NMR—researchers can confidently confirm the identity and purity of this important heterocyclic building block, ensuring the integrity of their subsequent scientific endeavors.
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A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Importance of 4-Bromo-1H-pyrazolo[3,4-c]pyridine in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, bearing a structural resemblance to the native purine core. This similarity allows compounds derived from this scaffold to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling and are frequently implicated in oncology, inflammatory disorders, and viral infections. This compound serves as a critical and versatile building block for the synthesis of these complex therapeutic agents. The bromine atom at the 4-position provides a reactive handle for introducing molecular diversity through various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth, experience-driven framework for the safe handling, storage, and use of this compound, ensuring both personnel safety and experimental integrity. The protocols and insights herein are synthesized from authoritative safety data sheets and peer-reviewed literature to provide a comprehensive and self-validating system for laboratory operations.
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. This section outlines the key identifiers and characteristics of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-bromo-6-azaindazole | [1][2] |
| CAS Number | 1032943-43-3 | [1][2] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Physical State | White to off-white solid | [2] |
| Boiling Point | 357.5 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 170.0 °C (Predicted) | [2] |
| Density | 1.895 g/cm³ (Predicted) | [2] |
| Solubility | No data available. Assumed to be soluble in common organic solvents like DMSO and DMF. | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary acute hazard is its toxicity upon ingestion. The Globally Harmonized System (GHS) classification provides a universally understood framework for its dangers.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |
Causality Behind the Hazard: While specific toxicological data for this exact molecule is limited, the "Toxic if swallowed" classification (H301) is critical.[1][2][3] This indicates that a small oral dose can cause serious, potentially lethal, poisoning. The heterocyclic, nitrogen-containing structure can interfere with fundamental biological processes. Researchers must operate under the principle of zero ingestion . Other isomers and related brominated heterocycles also exhibit skin, eye, and respiratory irritation, and it is prudent to assume these hazards for this compound as well.[4]
Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is essential. This creates a self-validating system where each layer of protection mitigates the risk of exposure.
Primary Line of Defense: Engineering Controls
Engineering controls are designed to isolate the researcher from the hazard.
-
Fume Hood: All manipulations of this compound solid or its solutions must be performed in a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles and potential vapors.
-
Ventilation: The laboratory must have sufficient general ventilation to ensure that any fugitive emissions are diluted and removed.[4][5]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[6]
Secondary Line of Defense: Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.[6][7]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring solutions or during quenching of a reaction.[2][8] |
| Hands | Chemical-Resistant Gloves | Standard nitrile gloves are acceptable for incidental contact. They must be inspected before use and changed immediately upon contamination. For extended handling or direct immersion potential, consider heavier-duty gloves like neoprene or butyl rubber. Always remove gloves using the proper technique to avoid contaminating your skin.[6][8] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-fastened lab coat is mandatory. Ensure the material is appropriate for handling toxic and potentially irritating substances.[4][6] |
| Respiratory | Respirator (Task-Dependent) | For routine handling of small quantities in a fume hood, respiratory protection is not typically required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be available.[4][8] |
Laboratory Protocols: From Benchtop to Waste
The following protocols are designed to guide the user through the lifecycle of using this compound in a research setting.
Workflow for Safe Handling
The following diagram illustrates the critical decision points and safety checks required when working with the compound.
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol
-
Pre-Experiment Setup:
-
Verify that the chemical fume hood has been certified within the last year.
-
Ensure that the safety shower and eyewash station are accessible and functional.[6]
-
Prepare a designated hazardous waste container, properly labeled for "Acutely Toxic Waste" and listing the compound name.
-
-
Weighing and Transfer:
-
Perform all weighing operations inside the fume hood.
-
Use a disposable weighing boat or place weighing paper on a tared beaker to act as secondary containment.
-
Use a spatula to carefully transfer the solid. Avoid creating airborne dust.[4]
-
If transferring the solid to a reaction flask, do so carefully within the hood.
-
-
Solution Preparation:
-
Slowly add the weighed this compound to the solvent in the reaction flask.[6] This prevents splashing of the solvent which may contain dissolved, hazardous material.
-
Ensure the vessel is appropriately sized to avoid splashes during mixing or sonication.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, weighing boat area, and any other surfaces inside the fume hood with a solvent-soaked paper towel (e.g., ethanol or isopropanol).
-
Dispose of the contaminated wipes in the designated solid hazardous waste container.[5]
-
Glassware that has come into contact with the compound should be rinsed with a suitable solvent inside the fume hood, with the rinsate collected as hazardous waste, before being taken for general washing.
-
Reactivity Profile for the Synthetic Chemist
Understanding the reactivity of this compound is key to its application in drug development. The bromine atom is the primary site for synthetic modification.
-
Stability: The compound is generally stable under standard laboratory conditions. However, some related heterocyclic compounds are noted to be light-sensitive.[4] It is best practice to store it in an amber vial or in a dark location to prevent potential photodegradation.
-
Hazardous Decomposition: In the event of a fire, thermal decomposition will produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr).[4][5]
-
Key Synthetic Transformations: The C-Br bond is a versatile functional handle for carbon-carbon and carbon-nitrogen bond formation, which are fundamental transformations in medicinal chemistry.
-
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl groups using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Na₂CO₃ or K₂CO₃), and a boronic acid or boronate ester coupling partner.[9] This is a primary method for building molecular complexity.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines.[3][4] This is crucial for introducing amine functionalities common in bioactive molecules.
-
The diagram below illustrates these key reaction pathways.
Caption: Key synthetic transformations of this compound.
Emergency Procedures: A Validating Response System
Preparedness is the cornerstone of safety. In the event of an exposure or spill, a calm and methodical response is critical.
| Incident Type | Response Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] An eyewash station is essential for this. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If the victim is not breathing, begin artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [2] Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2][3] |
| Small Spill (<1 g) | Wearing full PPE (including respirator if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent. |
| Large Spill (>1 g) | Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent entry to the area. A trained emergency response team should handle the cleanup.[2] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][5] The storage area should be secured and accessible only to authorized personnel. Given the potential for light sensitivity, storage in an amber vial is recommended.[4]
-
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as acutely toxic hazardous waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[2]
Conclusion
This compound is an indispensable tool in the arsenal of the medicinal chemist. Its utility, however, is matched by its acute oral toxicity. By embracing a safety-first mindset grounded in the principles of engineering controls, appropriate PPE, and validated handling protocols, researchers can mitigate the risks associated with this compound. This guide serves as a dynamic resource to empower scientists to conduct their innovative work with the highest standards of safety and scientific integrity.
References
- Dataintelo. (2023). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]
- iChemical. This compound, CAS No. 1032943-43-3. [Link]
- Angene Chemical. (2025, September 3).
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
- Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Wikipedia.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 46916247, this compound. [Link]
- Power, L. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
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- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: Unlocking the Potential of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine makes it an attractive framework for designing inhibitors of various enzymes and modulators of cellular pathways.[1] The ability to selectively functionalize this core at specific positions is paramount for generating compound libraries and optimizing structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents onto the core structure.[2][3]
This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-1H-pyrazolo[3,4-c]pyridine. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of each reaction component, and offer insights into optimization and troubleshooting, ensuring researchers can confidently and successfully apply this powerful transformation.
The Scientific Foundation: Deconstructing the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[4] The reaction is catalyzed by a palladium complex and requires a base to proceed.[2][3] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]
The Catalytic Cycle: A Mechanistic Overview
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts itself into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Palladium(II) complex.[3][5] The electron density of the aryl halide is a key factor; electron-deficient systems, like many heteroaromatics, tend to undergo oxidative addition more readily.[4]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a critical role here, activating the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium.[6][7][8]
-
Reductive Elimination : In the final step, the two organic fragments (the pyrazolopyridine and the group from the boronic acid) are coupled, forming the new C-C bond and the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][5]
Below is a diagram illustrating this fundamental catalytic process.
Caption: Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Component Selection: An Evidence-Based Approach
The success of a Suzuki coupling hinges on the judicious selection of its four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Function & Rationale | Recommended Options for this compound |
| Palladium Catalyst | The engine of the catalytic cycle. Pd(0) is the active species. Pd(II) precatalysts like Pd(OAc)₂ are reduced in situ.[4] Pd(0) sources like Pd(PPh₃)₄ are often used directly.[9] | Pd(PPh₃)₄ : A reliable, all-in-one Pd(0) source and ligand.[9] PdCl₂(dppf) : Excellent for heteroaromatic couplings, often providing high yields.[10] Pd₂(dba)₃ : A common Pd(0) source, requires the addition of an external ligand.[11] |
| Phosphine Ligand | Stabilizes the palladium center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination.[12] Bulky, electron-rich ligands are often superior for challenging substrates like aryl chlorides or sterically hindered partners.[12][13] | PPh₃ (Triphenylphosphine) : A standard, widely used ligand, often sufficient for aryl bromides.[5] dppf (1,1'-Bis(diphenylphosphino)ferrocene) : A robust bidentate ligand, often enhances catalytic activity and stability.[5][10] SPhos/XPhos : Bulky biaryl phosphines, excellent for difficult couplings, including those with heteroaryl chlorides.[12][13] |
| Base | Activates the boronic acid for transmetalation.[6][7] The choice of base can dramatically affect yield and side reactions.[6] Inorganic bases are most common. | K₂CO₃ / Na₂CO₃ : Standard, effective, and inexpensive aqueous bases.[6][14] K₃PO₄ : A slightly stronger base, often effective under anhydrous or aqueous conditions and can be beneficial for sensitive substrates.[6][13] Cs₂CO₃ : A highly effective base, particularly for difficult couplings, due to its higher solubility and basicity.[6][15] |
| Solvent | Solubilizes reactants and influences catalyst stability and activity.[16] Often a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[4] | 1,4-Dioxane/Water : A very common and effective solvent system.[2] DME/Water : Dimethoxyethane is another excellent ethereal solvent for this reaction.[10] Toluene/Ethanol/Water : A versatile system that can provide good results.[17] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 or 5:1 ratio)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen, which can deactivate the catalyst.[18]
-
Solvent Addition : Through the septum, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water. The mixture should be stirred to ensure good mixing. Note: Degassing is crucial and can be achieved by bubbling Argon through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask. If the catalyst is added as a solid, do so under a positive pressure of inert gas.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 times).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure 4-Aryl-1H-pyrazolo[3,4-c]pyridine product.[2]
Caption: Fig 2: General experimental workflow for the Suzuki coupling.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. Low yield is the most common issue, often stemming from a few key problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxidation of Pd(0) or phosphine ligand. | Ensure rigorous exclusion of oxygen. Use fresh, high-quality catalyst and ligands.[18] Consider a more robust ligand like SPhos or dppf.[12] |
| Slow Oxidative Addition: The C-Br bond on the electron-rich heterocycle may be less reactive than expected. | Increase temperature. Switch to a more electron-rich, bulky phosphine ligand to facilitate this step.[12][13] | |
| Poor Solubility: Reactants not fully dissolved at reaction temperature. | Screen alternative solvents like DME, Toluene, or THF.[14] | |
| Protodeboronation | Decomposition of Boronic Acid: The C-B bond is cleaved and replaced by a hydrogen atom, a common side reaction, especially with electron-deficient boronic acids.[18] | Use a milder base (e.g., NaHCO₃) or anhydrous conditions with K₃PO₄.[14] Use a slight excess (1.2-1.5 equiv) of the boronic acid. Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[18] |
| Homocoupling | Coupling of two boronic acid molecules: Often caused by the presence of oxygen or inefficient transmetalation.[18] | Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[18] Ensure efficient stirring to promote the desired cross-coupling pathway.[14] |
| Difficult Purification | Close Polarity of Product and Starting Material/Byproducts: Spots overlap on TLC. | Try a different solvent system for chromatography. If homocoupling is an issue, an acid/base wash during work-up can sometimes help remove boronic acid-related impurities.[19] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and the critical role of each component, researchers can effectively troubleshoot and optimize reaction conditions. The protocol provided herein serves as a validated starting point for synthesizing a wide array of C4-substituted analogs, paving the way for the discovery of novel therapeutic agents.
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki reaction. Wikipedia.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH).
- Merits of the Suzuki Coupling Reaction. BYJU'S.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Semantic Scholar.
- Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. Request PDF on ResearchGate.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals.
- Screening of different bases for Suzuki coupling. ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. National Institutes of Health (NIH).
- Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Pd(η3-1-PhC3H4)(η5-C5H5), an Unusually Effective Catalyst Precursor for Suzuki–Miyaura Cross-Coupling Reactions Catalyzed by Bis-Phosphine Palladium(0) Compounds. Organometallics.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. diva-portal.org [diva-portal.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, by virtue of their central role in signal transduction, represent a large and well-validated class of drug targets. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its structural resemblance to the endogenous ATP purine core, allowing it to effectively compete for the kinase hinge region.[1] The 1H-pyrazolo[3,4-c]pyridine isomer, in particular, offers a unique vectoral arrangement of nitrogen atoms and substitution points, enabling the design of highly specific inhibitors.
This application note provides a detailed guide for researchers on the strategic utilization of 4-Bromo-1H-pyrazolo[3,4-c]pyridine as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind synthetic choices, provide detailed experimental protocols for key transformations, and discuss the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.
Core Synthetic Strategy: A Multi-Vector Approach to Chemical Diversity
The this compound scaffold is an ideal starting point for library synthesis due to the presence of multiple, chemically distinct reaction sites. The bromine atom at the C4 position provides a handle for palladium-catalyzed cross-coupling reactions, while the pyrazole and pyridine nitrogens, as well as the C7 position, can be selectively functionalized. This multi-vector approach allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target kinase.
A generalized workflow for the elaboration of the this compound core is depicted below. This strategy prioritizes the functionalization of the C4 position, which often serves as a key anchoring point within the kinase active site, followed by diversification at other positions to enhance potency and selectivity.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are generalized procedures adapted from established methodologies for the functionalization of related heterocyclic systems.[1][2][3] Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Protection of this compound
Rationale: Protection of the pyrazole nitrogen is crucial to prevent side reactions during subsequent cross-coupling steps and to direct regioselectivity. The choice of protecting group is important; for instance, a methanesulfonyl (Ms) group can direct subsequent reactions to the N1 position.[1] A [2-(trimethylsilyl)ethoxy]methyl (SEM) group is also commonly used for its stability and ease of removal.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-protected intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. This reaction is ideal for introducing a wide range of aryl and heteroaryl moieties at the C4 position, which can be designed to interact with specific residues in the kinase active site.
Materials:
-
N-Protected this compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Base, e.g., Sodium carbonate (2.0 equivalents)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the N-protected this compound (1.0 equivalent), the boronic acid or ester (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst [Pd(PPh₃)₄] (0.05 equivalents) and degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the C4-arylated product.
Protocol 3: Buchwald-Hartwig Amination for C4-Amination
Rationale: The introduction of an amino group at the C4 position can establish a critical hydrogen bond with the kinase hinge region, a common feature of many Type I kinase inhibitors. The Buchwald-Hartwig amination allows for the coupling of a wide variety of primary and secondary amines.
Materials:
-
N-Protected this compound
-
Amine (1.2 equivalents)
-
Palladium catalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Ligand, e.g., Xantphos (0.04 equivalents)
-
Base, e.g., Cesium carbonate (1.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add the N-protected this compound (1.0 equivalent), amine (1.2 equivalents), cesium carbonate (1.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 90-110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the C4-aminated derivative.
Protocol 4: Deprotection and Further Diversification
Rationale: Once the core C4 functionalization is complete, the protecting group can be removed to allow for further diversification at the pyrazole nitrogen or to reveal a hydrogen bond donor. Subsequent N-alkylation or arylation can probe interactions in the solvent-exposed region of the kinase active site.
Deprotection of SEM group:
-
Treat the SEM-protected compound with a 4 M solution of HCl in 1,4-dioxane at room temperature.
-
Alternatively, tetrabutylammonium fluoride (TBAF) in THF can be used.
N-Alkylation:
-
Following deprotection, the N-H pyrazole can be alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile.
Data Presentation and Structure-Activity Relationship (SAR)
The synthesized compounds should be screened against a panel of kinases to determine their potency and selectivity. The data should be presented in a clear, tabular format to facilitate SAR analysis.
Table 1: Illustrative Kinase Inhibition Data for a Hypothetical Series of 4-Substituted Pyrazolo[3,4-c]pyridines
| Compound ID | R¹ (at C4) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |
| 1a | Phenyl | 250 | >10000 | >40 |
| 1b | 4-Fluorophenyl | 150 | 8500 | 56.7 |
| 1c | 3-Aminophenyl | 50 | 5000 | 100 |
| 1d | N-phenylamino | 25 | 1500 | 60 |
| 1e | N-(3-fluorophenyl)amino | 10 | 800 | 80 |
From this hypothetical data, several SAR trends can be deduced:
-
The introduction of an amino group at the C4 position (compounds 1c-1e ) generally leads to a significant increase in potency against Kinase A compared to an aryl substituent (compounds 1a-1b ). This suggests a key hydrogen bonding interaction.
-
Within the C4-amino series, substitution on the aniline ring can further modulate potency (compare 1d and 1e ), indicating the presence of a nearby pocket that can be exploited for further optimization.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient generation of diverse chemical libraries. By systematically exploring the chemical space around this privileged scaffold, researchers can develop potent and selective kinase inhibitors for a range of therapeutic applications.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9931-9936. [Link]
- Misra, R. N., Xiao, H., Rawlins, D. B., Shan, W., Kellar, K. A., Mulheron, J. G., ... & Webster, K. R. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-difluorophenacyl analogues. Bioorganic & medicinal chemistry letters, 13(14), 2405–2408. [Link]
- Norman, M. H., Chen, N., Chen, Z., D'Angelo, N., D'Arienzo, C., Feng, D., ... & Yuan, J. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 677–680. [Link]
- Wang, X., Liu, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 225, 113791. [Link]
- Alberti, D., Mologni, L., Vetri, V., Ponzanelli, I., Barlocco, D., & Gambacorti-Passerini, C. (2005). Pyridopyrazolopyrimidine derivatives as new protein kinase inhibitors. Bioorganic & medicinal chemistry, 13(21), 5956–5965. [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation Reactions of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Importance of N-Alkylated Pyrazolo[3,4-c]pyridines
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine enables it to interact with a wide array of biological targets, including protein kinases, making it a cornerstone for the development of novel therapeutics in oncology, immunology, and neurodegenerative diseases.[1] The strategic functionalization of this core structure is paramount for modulating its pharmacological profile. N-alkylation of the pyrazole subunit, in particular, offers a critical vector for chemical elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The inherent asymmetry of the 4-Bromo-1H-pyrazolo[3,4-c]pyridine ring system presents a significant synthetic challenge: the regioselective alkylation at either the N-1 or N-2 position of the pyrazole ring. The precise placement of the alkyl substituent can dramatically alter the molecule's three-dimensional geometry and its ability to engage with target proteins. Therefore, control over this regioselectivity is not merely a matter of synthetic efficiency but a fundamental requirement for rational drug design.
These application notes provide a comprehensive guide to the N-alkylation of this compound. We will delve into the mechanistic principles governing regioselectivity and present detailed, field-proven protocols for achieving selective N-1 and N-2 alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Mechanistic Insights: Controlling the N-1 vs. N-2 Regioselectivity
The N-alkylation of an unsymmetrical pyrazole, such as this compound, typically proceeds through the deprotonation of the N-H proton by a base to form a pyrazolide anion. This anion exists as a resonance hybrid of two tautomeric forms, with the negative charge distributed between the N-1 and N-2 nitrogens. The subsequent reaction with an alkylating agent can occur at either nitrogen, leading to a mixture of N-1 and N-2 alkylated regioisomers.
The regiochemical outcome of this reaction is a delicate interplay of several factors:
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of this compound, the N-1 position is generally less sterically encumbered than the N-2 position, which is flanked by the fused pyridine ring. Therefore, reactions favoring kinetic control often lead to a predominance of the N-1 isomer.
-
Electronic Effects: The electron-withdrawing or -donating nature of substituents on the pyrazolopyridine ring can influence the nucleophilicity of the two nitrogen atoms. The bromine atom at the C-4 position has an electron-withdrawing inductive effect, which can modulate the electron density at the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and counterion can significantly influence the regioselectivity.
-
Base and Solvent System: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) tend to favor the formation of the thermodynamically more stable anion, which can lead to different regioselectivity compared to weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).[2]
-
Counterion Effects: The nature of the cation from the base can influence the site of alkylation through coordination with the pyrazolide anion.
-
A general workflow for understanding and controlling the N-alkylation of this compound is depicted below.
Caption: Workflow for the N-alkylation of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and product characterization.
Protocol 1: Selective N-1 Alkylation via Base-Mediated Reaction
This protocol is optimized for the preferential formation of the N-1 alkylated isomer, which is often the kinetic product due to the lower steric hindrance at the N-1 position.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1-1.2 eq) dropwise to the suspension.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Causality behind Experimental Choices:
-
The use of a moderately strong base like K₂CO₃ in a polar aprotic solvent like DMF facilitates the deprotonation of the pyrazole N-H without being overly reactive, which can sometimes lead to side reactions.[3]
-
Running the reaction at room temperature generally favors the kinetic product, which in this case is expected to be the less sterically hindered N-1 isomer.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway for N-alkylation and can sometimes favor the formation of the N-2 isomer, which may be the thermodynamically more stable product.[2]
Materials:
-
This compound
-
Alcohol (e.g., methanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the corresponding alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to isolate the N-alkylated products.
Causality behind Experimental Choices:
-
The Mitsunobu reaction proceeds via an alkoxyphosphonium salt, and the pyrazolide anion acts as the nucleophile. The regioselectivity in this case can be influenced by the electronics of the pyrazole ring and the specific reaction conditions, sometimes favoring the N-2 position.[2]
-
The use of PPh₃ and DIAD/DEAD is a classic combination for this transformation, offering a reliable method for the N-alkylation of acidic N-H bonds.
Protocol 3: N-Alkylation using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a practical and often scalable method for N-alkylation, particularly when using inorganic bases.
Materials:
-
This compound
-
Alkyl halide
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃), solid
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the solid base (3.0 eq), and a catalytic amount of TBAB (0.05-0.1 eq).
-
Add the alkyl halide (1.1 eq) and the organic solvent (e.g., toluene).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, add water to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality behind Experimental Choices:
-
The phase-transfer catalyst (TBAB) facilitates the transfer of the pyrazolide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.
-
This method can be advantageous as it often uses inexpensive inorganic bases and can sometimes be performed under milder conditions than traditional methods.
Data Presentation: Summary of N-Alkylation Conditions
| Method | Base | Solvent | Alkylating Agent | Temperature | Typical N1:N2 Ratio | Yield (%) | Reference |
| Base-Mediated | K₂CO₃ | DMF | Alkyl Halide | Room Temp. | N1 > N2 (Kinetic) | 60-85 | [3] |
| Base-Mediated | NaH | THF | Alkyl Halide | 0 °C to RT | Variable, can favor N1 | 50-80 | [2] |
| Mitsunobu | - | THF | Alcohol/PPh₃/DIAD | 0 °C to RT | Can favor N2 (Thermodynamic) | 40-75 | [2] |
| PTC | KOH/K₂CO₃ | Toluene | Alkyl Halide | RT to 60 °C | Variable | 70-90 | [4] |
Note: The N1:N2 ratios and yields are indicative and can vary depending on the specific substrate, alkylating agent, and precise reaction conditions. Optimization is often necessary for a new substrate-reagent combination.
Product Characterization: A Self-Validating System
Unambiguous determination of the N-1 and N-2 regioisomers is crucial. A combination of modern analytical techniques provides a robust system for structural elucidation.
Caption: Workflow for the separation and characterization of N-alkylated isomers.
Key Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides initial structural information. The chemical shifts of the protons and carbons, particularly those on the pyrazole and pyridine rings, will differ between the N-1 and N-2 isomers.
-
2D NMR Spectroscopy (NOESY and HMBC): These are powerful techniques for the definitive assignment of regiochemistry.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyrazolopyridine core. For the N-1 isomer, a NOE correlation would be expected between the N-alkyl protons and the H-7 proton of the pyridine ring. For the N-2 isomer, a NOE might be observed with the H-3 proton (if present).[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. For the N-1 isomer, a correlation should be observed between the N-alkyl protons and the C-7a and C-3a carbons of the pyrazole ring. For the N-2 isomer, a correlation would be expected between the N-alkyl protons and the C-3 carbon.
-
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. By understanding the interplay of steric and electronic effects, and by carefully selecting the reaction conditions, a high degree of regioselectivity can be achieved. The protocols outlined in these application notes provide a solid foundation for researchers to successfully synthesize and characterize both N-1 and N-2 alkylated pyrazolo[3,4-c]pyridine derivatives, thereby accelerating the drug discovery process.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC, [Link]
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
- Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
- Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. One moment, please... [dergi.fabad.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Abstract & Introduction
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, making it a cornerstone for fragment-based drug discovery (FBDD) and lead optimization.[1][2] The ability to selectively functionalize this core at various positions is paramount for exploring structure-activity relationships (SAR). The palladium-catalyzed Buchwald-Hartwig amination stands out as one of the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical synthesis.[3][4]
This document provides a comprehensive guide for researchers on the application of the Buchwald-Hartwig amination to 4-Bromo-1H-pyrazolo[3,4-c]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide insights into reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating, explaining the causality behind each step to ensure both reproducibility and a deeper understanding of the chemistry involved.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-based catalytic cycle.[3][5] Understanding this cycle is critical for rational optimization and troubleshooting. The generally accepted mechanism involves three primary stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, typically stabilized by phosphine ligands (L). This active catalyst reacts with the aryl halide (Ar-X), in our case this compound, in an oxidative addition step. The palladium center is oxidized from Pd(0) to Pd(II), inserting itself into the Carbon-Bromine bond to form a Pd(II)-aryl halide complex.[3][6]
-
Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex, releasing the halide anion. The choice of base is crucial and must be strong enough to deprotonate the amine but not so harsh as to decompose the substrates.[7]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylated amine product is eliminated from the palladium center, which is simultaneously reduced from Pd(II) back to the active Pd(0) species, thus closing the catalytic cycle.[3][5][6] Bulky, electron-rich phosphine ligands are known to accelerate this key step, preventing side reactions like beta-hydride elimination.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Component Selection
The success of the amination of N-heterocyclic halides like this compound is highly dependent on the judicious selection of reaction components. Heterocyclic substrates can be challenging as they may coordinate to and inhibit the palladium catalyst.[8] Therefore, careful optimization is key.
| Component | Examples | Key Considerations & Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and often used directly. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[7] |
| Ligand | Biarylphosphines: XPhos, RuPhos, BrettPhos, tBuBrettPhos. Others: XantPhos, dppf. | This is the most critical parameter. Bulky, electron-rich biarylphosphine ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[3] For challenging N-heterocycles, ligands like tBuBrettPhos have proven highly effective.[8] |
| Base | Strong Bases: NaOtBu, KOtBu, LHMDS. Weaker Bases: K₃PO₄, Cs₂CO₃. | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require higher temperatures or longer reaction times.[7] LHMDS is particularly effective for unprotected N-H heterocycles.[8][9] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Aprotic, non-coordinating solvents are preferred. Toluene and dioxane are excellent choices due to their high boiling points, allowing for a wide range of reaction temperatures.[5][7] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[7] |
| Temperature | 80 - 110 °C | Most Buchwald-Hartwig reactions require heating to drive the catalytic cycle efficiently.[7] The optimal temperature depends on the reactivity of the specific substrates and the chosen catalyst system. |
Experimental Protocol: Amination of this compound
This protocol provides a generalized procedure. Researchers should consider small-scale trials to optimize conditions for their specific amine.
4.1 Materials & Reagents
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or tBuBrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
4.2 Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination protocol.
4.3 Step-by-Step Procedure
-
Rationale for Inert Conditions: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.[5]
-
Vessel Preparation: Place an appropriately sized reaction vial containing a magnetic stir bar in an oven (120 °C) for at least 4 hours. Allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add the this compound (1.0 equiv), the base (e.g., NaOtBu, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 3.0 mol%) to the reaction vial.
-
Expert Insight: Using a pre-catalyst, where the ligand is already coordinated to the palladium, can sometimes lead to more consistent results.
-
-
Reagent Addition (Liquid): Seal the vial with a septum cap. Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. Then, add the amine (1.2 equiv) via syringe. If the amine is a solid, it should be added in the previous step with the other solids.
-
Degassing: To ensure all oxygen is removed, bubble inert gas through the reaction mixture for 10-15 minutes. Alternatively, for lower boiling point solvents, perform three freeze-pump-thaw cycles.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (typically 4-24 hours).
-
Self-Validation: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated pyrazolo[3,4-c]pyridine product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong base.3. Reaction temperature too low.4. Catalyst inhibition by the heterocyclic substrate. | 1. Ensure rigorous inert atmosphere and use freshly opened/purified reagents.[10]2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LHMDS).3. Increase the reaction temperature in 10 °C increments.4. Screen different, bulkier ligands (e.g., tBuBrettPhos) which are often more robust for heteroaromatic couplings.[8] |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of water in the reaction.2. Reductive elimination is slower than competing side reactions. | 1. Use rigorously dried solvents and reagents.2. Switch to a more electron-rich, bulkier ligand to accelerate reductive elimination. |
| Decomposition of Starting Material or Product | 1. Base is too harsh for functional groups on the substrate.2. Reaction temperature is too high. | 1. Switch to a milder base (e.g., Cs₂CO₃, K₃PO₄).[7]2. Attempt the reaction at a lower temperature for a longer duration. |
| Inconsistent Results | 1. Variable quality of reagents (catalyst, base, solvent).2. Inconsistent inert atmosphere technique. | 1. Use high-purity reagents from a reliable source. Titrate the base if necessary.2. Standardize the degassing and inerting procedure for all reactions. |
References
- Current time information in Pasuruan, ID. Google Search.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit r/chemistry. (2018).
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ResearchGate.
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- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry Publishing.
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Application Notes and Protocols for 4-Bromo-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight molecules (typically <300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2] Within the diverse world of chemical fragments, halogenated scaffolds, such as 4-Bromo-1H-pyrazolo[3,4-c]pyridine, offer distinct advantages. The bromine atom, a versatile halogen, can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and specificity to a biological target. Furthermore, the bromine atom serves as a valuable synthetic handle, providing a reactive site for subsequent chemical modifications during the hit-to-lead optimization phase.
The pyrazolopyridine core is a recognized pharmacophore present in numerous biologically active compounds, particularly in the realm of kinase inhibitors.[3][4] Its bicyclic structure provides a rigid framework that can be readily functionalized to probe the binding pockets of various protein targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in an FBDD campaign.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is paramount for the design of successful screening experiments. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1032943-43-3 | [5][6] |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.02 g/mol | |
| Predicted XlogP | 1.2 | [7] |
| Appearance | Solid | |
| Hazard Statements | H301 (Toxic if swallowed) | [6] |
| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) | [6] |
FBDD Workflow Utilizing this compound
A typical FBDD campaign involves a series of sequential steps, from initial library preparation and screening to hit validation and optimization. The following diagram illustrates a recommended workflow for incorporating this compound into your drug discovery program.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocols for Screening and Validation
Protocol 1: Fragment Library Preparation and Quality Control
The quality and integrity of the fragment library are critical for the success of any FBDD project.
1.1. Stock Solution Preparation:
-
Accurately weigh this compound.
-
Dissolve the fragment in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
1.2. Solubility Assessment in Assay Buffer: A critical step is to determine the solubility of the fragment in the specific buffer that will be used for the biophysical assays.[8]
-
Prepare a series of dilutions of the DMSO stock solution in the target assay buffer (e.g., PBS, HEPES).
-
Typical final DMSO concentrations in the assay should be kept low (ideally ≤ 1%) to avoid interference with the assay.
-
Visually inspect the solutions for any signs of precipitation.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using UV-Vis spectroscopy or a qualified analytical method.
-
The highest concentration that shows no precipitation is considered the maximum soluble concentration for screening.
1.3. Purity and Identity Confirmation:
-
Confirm the identity and purity of the fragment using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The purity should ideally be >95% to avoid false positives from impurities.
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[9]
2.1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein of interest
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution
2.2. Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a moderate immobilization level to minimize mass transport limitations.
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer. The concentrations should be below the determined solubility limit.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
-
Monitor the binding response in real-time.
-
A concentration-dependent increase in the binding signal on the active surface compared to the reference surface indicates a potential hit.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Fit the binding data to a suitable model (e.g., steady-state affinity) to determine the dissociation constant (K D).
-
Protocol 3: Hit Validation by NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and can provide structural information about the binding interaction.[10] Both ligand-observed and protein-observed methods can be employed.
3.1. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD):
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) in a suitable deuterated buffer.
-
Prepare a corresponding sample with the protein and this compound (typically 100-500 µM).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the fragment alone.
-
Acquire an STD-NMR spectrum of the protein-fragment mixture. In an STD experiment, the protein is selectively saturated, and this saturation is transferred to any bound ligands.
-
-
Data Analysis:
-
A positive signal in the STD spectrum at the chemical shifts corresponding to the fragment's protons confirms binding.
-
The relative intensities of the signals can provide information on which parts of the fragment are in closest proximity to the protein.
-
3.2. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC): This method requires an isotopically labeled (¹⁵N) protein.
-
Sample Preparation:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Titrate in increasing concentrations of this compound and acquire an HSQC spectrum at each concentration.
-
-
Data Analysis:
Protocol 4: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[13]
4.1. Procedure:
-
Crystallization: Obtain crystals of the target protein. This often requires extensive screening of different crystallization conditions.[14]
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM, depending on solubility and binding affinity) for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
-
Analysis:
-
The resulting electron density map will reveal the precise binding mode of this compound in the protein's binding site. This information is crucial for the subsequent hit-to-lead optimization phase.[15]
-
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once a fragment hit like this compound is validated and its binding mode is determined, the next phase is to elaborate the fragment into a more potent, lead-like molecule. The bromine atom on the pyrazolopyridine scaffold is a key feature for this process.
Optimization Strategies:
-
Fragment Growing: The bromine atom can be replaced with other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to extend the fragment into adjacent pockets of the binding site, thereby increasing affinity and selectivity.
-
Fragment Linking: If another fragment is found to bind in a nearby site, the bromine can be used as a handle to synthesize a linker that connects the two fragments, often resulting in a significant increase in potency.
-
Structure-Activity Relationship (SAR) by Catalog: Commercially available analogs of this compound can be tested to rapidly explore the SAR around the core scaffold.
The following diagram illustrates the conceptual process of hit-to-lead optimization.
Caption: Strategies for optimizing a fragment hit into a lead compound.
A case study on the discovery of JAK1 inhibitors demonstrated the successful use of a pyrazolopyridone fragment as a starting point.[1] Through a two-stage optimization strategy that involved modifying substituents targeting different pockets of the kinase, a potent and selective inhibitor was developed. This exemplifies the potential of the pyrazolopyridine scaffold in FBDD.
Conclusion
This compound is a valuable tool for fragment-based drug discovery. Its favorable physicochemical properties, coupled with the synthetic tractability afforded by the bromine atom, make it an attractive starting point for the development of novel therapeutics. The protocols outlined in this application note provide a comprehensive framework for the successful integration of this fragment into your drug discovery pipeline. By employing a combination of sensitive biophysical screening techniques, high-resolution structural biology, and strategic medicinal chemistry, researchers can leverage the unique attributes of this compound to accelerate the discovery of new and effective medicines.
References
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- Ciulli, A. (2013). Fragment-based drug discovery: a practical approach. RSC drug discovery series, (33), 1-28. [Link]
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). DC Fine Chemicals. [Link]
- Wang, N., & Chen, Y. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278. [Link]
- PubChem. (n.d.). 4-bromo-1H-pyrazolo(3,4-b)pyridine.
- Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC medicinal chemistry, 14(5), 953–972. [Link]
- PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113177. [Link]
- Wang, Z., Liu, Y., Zhang, Y., Wang, L., & Liu, J. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(6), 584–589. [Link]
- Wang, N., & Chen, Y. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278. [Link]
- ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. [Link]
- Erlanson, D. A. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of medicinal chemistry, 59(13), 5939–5958. [Link]
- ResearchGate. (n.d.).
- Wang, Z., Liu, Y., Zhang, Y., Wang, L., & Liu, J. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(6), 584–589. [Link]
- Springer Nature Experiments. (n.d.). Fragment Screening by NMR. [Link]
- SciSpace. (2013).
- Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]
- ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
- Guide to Running an SPR Experiment. (2022, July 27).
- Wang, Z., Liu, Y., Zhang, Y., Wang, L., & Liu, J. (2016). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European journal of medicinal chemistry, 124, 828–843. [Link]
- Taylor, R. D., & Robinson, D. H. (2019). Fragment-based drug discovery-the importance of high-quality molecule libraries. FEBS letters, 593(10), 1035–1047. [Link]
- X-ray crystallography. (n.d.). Forschungszentrum Jülich. [Link]
- Surface plasmon resonance. (n.d.). University of York. [Link]
- Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (2019). ACS medicinal chemistry letters, 10(10), 1435–1440. [Link]
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2014). Methods in molecular biology (Clifton, N.J.), 1174, 141–154. [Link]
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad. [Link]
- de Azevedo, W. F., Jr, & Dias, R. (2008). Protein X-ray Crystallography and Drug Discovery. Current drug targets, 9(12), 1046–1053. [Link]
- PubChemLite. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound.
- Protein Crystallization for X-ray Crystallography. (2011). Journal of visualized experiments : JoVE, (47), 2402. [Link]
- Wlodawer, A., Dauter, Z., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(3), 269–283. [Link]
- X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts. [Link]
- iChemical. (n.d.). This compound, CAS No. 1032943-43-3. [Link]
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules (Basel, Switzerland), 28(17), 6427. [Link]
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Application Notes and Protocols for C-C Bond Formation with 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has rendered it a valuable framework for designing antagonists and agonists for a multitude of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2] The ability to strategically introduce carbon-based substituents onto this core is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This guide provides detailed experimental protocols for the C-C bond formation at the C4 position of the versatile building block, 4-Bromo-1H-pyrazolo[3,4-c]pyridine, focusing on palladium-catalyzed cross-coupling reactions.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds. These reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps, illustrated below, are oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl bonds, utilizing readily available and generally stable boronic acids or their derivatives.[3][4] This protocol is adapted for the coupling of this compound with various (hetero)aryl boronic acids.
Rationale for Component Selection:
-
Catalyst: A pre-catalyst like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is often used as a source of Pd(0). In combination with a suitable ligand, it forms the active catalytic species in situ.
-
Ligand: Buchwald-type phosphine ligands, such as XPhos, are highly effective for coupling heteroaromatic halides due to their electron-richness and steric bulk, which promotes reductive elimination and stabilizes the catalytic intermediates.[5]
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is essential for the transmetalation step, activating the boronic acid.[3] The use of an aqueous solution can enhance the reaction rate.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is a common choice, ensuring the solubility of both organic and inorganic reagents.
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Boronic Acid | 1.2 - 1.5 equiv. | Ensures complete consumption of the starting bromide. |
| Base | K₂CO₃, 3.0 equiv. | Activates the boronic acid for transmetalation. |
| Catalyst Loading | 1-5 mol% Pd | Sufficient for efficient catalysis. |
| Solvent | Dioxane/H₂O (4:1) | Good solubility for a range of substrates. |
| Temperature | 80 - 100 °C | Promotes reaction kinetics without significant degradation. |
Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkynyl moieties, which can serve as handles for further transformations or as key pharmacophoric elements.[6][7]
Rationale for Component Selection:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) species to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[8]
-
Palladium Source: Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent.[6]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to ensure the solubility of all components.
Catalytic Cycles of Sonogashira Coupling:
Caption: Interdependent catalytic cycles in the Sonogashira coupling reaction.
Detailed Protocol:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Add a suitable solvent such as THF or DMF.
-
Add the terminal alkyne (1.1-1.3 equiv) followed by the amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
| Parameter | Recommended Value | Rationale |
| Terminal Alkyne | 1.1 - 1.3 equiv. | A slight excess drives the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, 2-5 mol% | Standard catalyst for Sonogashira couplings. |
| Cu Co-catalyst | CuI, 1-3 mol% | Activates the alkyne for transmetalation. |
| Base | Triethylamine, 2-3 equiv. | Deprotonates the alkyne and neutralizes HBr formed. |
| Temperature | 25 - 60 °C | Mild conditions are often sufficient.[6] |
Protocol 3: Heck Reaction for Alkene Substitution
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct route to vinyl-substituted pyrazolo[3,4-c]pyridines.[9][10] These products are valuable intermediates for further synthetic elaborations.
Rationale for Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst that is reduced in situ to Pd(0).
-
Ligand: Triphenylphosphine (PPh₃) is a classic ligand for the Heck reaction, though more specialized ligands can be used to improve efficiency and selectivity.
-
Base: A hindered organic base like triethylamine or an inorganic base like sodium acetate is used to neutralize the HX generated during the catalytic cycle.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF or N,N-dimethylacetamide (DMA) are typically required to achieve the necessary reaction temperatures.
Experimental Workflow:
Caption: General workflow for conducting a Heck coupling reaction.
Detailed Protocol:
-
In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).
-
Add a high-boiling solvent such as DMF or DMA, followed by the base (e.g., triethylamine, 2.0 equiv).
-
Seal the vessel and heat the mixture to 100-140 °C. The use of microwave irradiation can significantly reduce reaction times.
-
Monitor the reaction for the disappearance of the starting bromide.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter to remove precipitated palladium black.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by flash chromatography.
| Parameter | Recommended Value | Rationale |
| Alkene | 1.5 equiv. | Electron-deficient alkenes like acrylates are ideal substrates.[9] |
| Pd Catalyst | Pd(OAc)₂, 2-5 mol% | A common and effective pre-catalyst. |
| Base | Triethylamine, 2.0 equiv. | Neutralizes HBr without competing in the reaction. |
| Solvent | DMF or DMA | High boiling point allows for necessary reaction temperatures. |
| Temperature | 100 - 140 °C | Required for efficient oxidative addition and catalyst turnover. |
Troubleshooting and Key Considerations
-
Low or No Conversion: This can often be attributed to catalyst deactivation. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. The quality of the palladium catalyst and ligands is also critical.[11]
-
N-Arylation/Alkylation: The pyrazole moiety has two nitrogen atoms that can potentially react. While C-C coupling is generally favored under these conditions, N-functionalization can be a side reaction. Protecting the N-H proton with a suitable protecting group (e.g., SEM or Boc) may be necessary for certain substrates or harsher conditions.[1]
-
Homocoupling of Boronic Acids: In Suzuki couplings, homocoupling of the boronic acid can occur. This can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry.
-
Difficult Purification: The polar nature of the pyrazolo[3,4-c]pyridine core can sometimes make purification challenging. Using a modified silica gel (e.g., amine-functionalized) or reverse-phase chromatography may be beneficial.
Conclusion
The protocols outlined provide a robust starting point for researchers aiming to derivatize the this compound scaffold. By leveraging the power of Suzuki, Sonogashira, and Heck reactions, a diverse array of analogues can be synthesized, facilitating the exploration of structure-activity relationships in drug discovery programs. The key to success lies in the careful selection of reaction components and meticulous execution of the experimental procedures.
References
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- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Cheung, C. W., & Buchwald, S. L. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry, 79(16), 7682–7688. ([Link])
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- Wikipedia. (2024). Heck reaction. In Wikipedia. ([Link])
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. ([Link])
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. ([Link])
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- MH Chem. (2022).
- Total Organic Chemistry. (2019). Suzuki Coupling | Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. ([Link])
- Total Organic Chemistry. (2021).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. ([Link])
- Al-Zoubi, R. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7586–7595. ([Link])
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. ([Link])
- Bakherad, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones in water. RSC Advances, 11(4), 2263–2270. ([Link])
- PubChem. 4-Bromopyrazole.
- Molecules. (2022).
- Molecules. (2022).
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- Saliai Pharma. 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. Saliai Pharma. ([Link])
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The Strategic Application of 4-Bromo-1H-pyrazolo[3,4-c]pyridine in Modern Cancer Research: A Guide for Drug Discovery Professionals
Introduction: The Emergence of Pyrazolopyridines in Oncology
In the landscape of contemporary cancer research, the pursuit of highly selective and potent therapeutic agents is paramount. Among the heterocyclic scaffolds that have garnered significant attention, the pyrazolopyridine core stands out due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets, particularly protein kinases. The specific isomer, 4-Bromo-1H-pyrazolo[3,4-c]pyridine, has emerged as a versatile and strategically valuable building block in the synthesis of novel kinase inhibitors. Its bromine substituent offers a reactive handle for medicinal chemists to elaborate the core structure, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth exploration of the application of this compound in cancer research, detailing its mechanistic underpinnings and providing robust protocols for its investigation.
The pyrazolo[3,4-c]pyridine scaffold is a key component in the development of targeted cancer therapies. Its structural similarity to purine allows it to function as a "hinge-binding" motif, a critical interaction for inhibiting the activity of protein kinases, which are often dysregulated in cancer. The strategic placement of the bromine atom on the 4-position provides a versatile point for synthetic modification, allowing for the generation of diverse chemical libraries to screen for potent and selective anticancer agents.[1][2]
Mechanism of Action: Targeting Dysregulated Kinase Signaling
Derivatives of the pyrazolo[3,4-c]pyridine scaffold have demonstrated inhibitory activity against a range of protein kinases implicated in cancer progression. These include Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs), among others.[3][4][5] The core mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby arresting signal transduction pathways that drive cell proliferation, survival, and angiogenesis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazolopyridine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[6][7] The pyrazolo[3,4-c]pyridine core can form key hydrogen bonds with the hinge region of the CDK active site, while synthetic modifications at the 4-bromo position can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
Caption: Inhibition of CDK2 by a pyrazolo[3,4-c]pyridine derivative.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a this compound derivative against a target kinase (e.g., CDK2).
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The remaining ATP concentration after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (derivative of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: a. To each well of the assay plate, add 5 µL of the kinase reaction buffer. b. Add 1 µL of the test compound dilution or DMSO (for control wells). c. Add 2 µL of the kinase and substrate mixture. d. Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (derivative of this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control. c. Incubate for 72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Caption: Workflow for the MTT cell proliferation assay.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various pyrazolopyridine derivatives from published studies, illustrating the potential of this scaffold. Note that these are representative examples, and the activity of a specific this compound derivative would need to be determined experimentally.
| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 16 | A549 (Lung) | 8.21 | [8] |
| Pyrazolo[3,4-d]pyrimidine | EGFR (T790M mutant) | 236 | - | - | [8] |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | KM12 (Colon) | 0.304 | [5] |
| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | - | - | [9] |
| Pyrazolo[3,4-d]pyrimidin-4-one | - | - | MCF-7 (Breast) | 11 | [3] |
| Pyrazolo[3,4-b]pyridine | Topoisomerase IIα | - | K562 (Leukemia) | 1.33 | [10] |
Conclusion and Future Directions
This compound represents a highly promising scaffold for the development of novel anticancer agents. Its utility as a versatile synthetic intermediate allows for the systematic exploration of chemical space to identify potent and selective kinase inhibitors. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their drug discovery programs. Future work should focus on the synthesis and evaluation of diverse libraries derived from this core, with an emphasis on achieving selectivity for specific kinase targets to minimize off-target effects and enhance therapeutic efficacy. The integration of computational modeling with empirical screening will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 11, 1-14.
- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
- Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- Al-Salahat, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5894.
- Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(3), 334.
- Eldehna, W. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 11.
- Singh, M., & Kumar, A. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 223, 113645.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 47, 116382.
- Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9631-9636.
- Al-Taisan, K., et al. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(13), 5178.
- Amer, A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6393.
- Al-Gharbawi, A. A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115591.
- Eldehna, W. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
- Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(13), 1359-1362.
- Bratati, P., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 25(23), 5727.
- iChemical. (n.d.). This compound.
- Al-Taisan, K., et al. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
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Application Note & Protocols: Strategic Derivatization of 4-Bromo-1H-pyrazolo[3,4-c]pyridine for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines and serving as a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1] This application note provides a comprehensive guide for the strategic derivatization of 4-Bromo-1H-pyrazolo[3,4-c]pyridine, a versatile building block for constructing compound libraries aimed at detailed Structure-Activity Relationship (SAR) exploration. We present field-proven, step-by-step protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at the C4-position and regioselective N-alkylation. The causality behind experimental choices, self-validating analytical checks, and visual workflows are detailed to empower researchers in drug discovery and chemical biology.
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Drug Discovery
The pyrazolo[3,4-c]pyridine nucleus is of significant interest to medicinal chemists due to its role as a bioisostere of purine, enabling it to interact with a wide variety of biological targets, including kinases, phosphodiesterases, and other ATP-binding proteins.[1][2] The development of novel therapeutics often relies on a systematic exploration of the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties—a process known as establishing a Structure-Activity Relationship (SAR).
This compound serves as an ideal starting point for such explorations. The bromine atom at the C4 position is a versatile synthetic handle, readily participating in a multitude of palladium-catalyzed cross-coupling reactions. Furthermore, the pyrazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, allowing for multi-vector diversification of the core structure.[1][3][4] This guide focuses on leveraging these reactive sites to generate a diverse library of analogues for robust SAR studies.
Figure 1: Overall strategy for multi-vector derivatization of the this compound scaffold.
Derivatization at the C4-Position: Palladium Cross-Coupling
The carbon-bromine bond at the C4 position is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are exceptionally reliable and tolerate a wide range of functional groups, making them indispensable tools in modern medicinal chemistry.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
Scientific Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming carbon-carbon bonds between sp²-hybridized carbons.[6] It involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is critical to prevent side reactions like protodeborylation of the boronic acid, especially with electron-rich or complex heterocyclic partners.[1] For this scaffold, a catalyst system like Pd(dppf)Cl₂ is often effective, as the dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.
Protocol: Synthesis of 4-(Aryl)-1H-pyrazolo[3,4-c]pyridine
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) active species.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMAc) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[1][2][7]
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Robust, commercially available, and effective for many heteroaryl couplings. |
| Base | Cs₂CO₃ or K₂CO₃ | Activates the boronic acid for transmetalation and neutralizes the HBr byproduct. |
| Solvent | 1,4-Dioxane, DMAc | High-boiling polar aprotic solvents that solubilize reagents and facilitate the reaction. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Table 1: Recommended conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale: The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[8][9] The reaction couples an aryl halide with a primary or secondary amine. The catalytic cycle is similar to the Suzuki coupling but involves an amido-palladium intermediate.[8] The choice of ligand is paramount; sterically hindered, electron-rich phosphine ligands (e.g., rac-BINAP, XPhos) are required to promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu) is used to deprotonate the amine.[1][10]
Protocol: Synthesis of 4-(Amino)-1H-pyrazolo[3,4-c]pyridine
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.05 eq.), the phosphine ligand (e.g., rac-BINAP, 0.12 eq.), and sodium tert-butoxide (NaOᵗBu, 2.0-3.0 eq.).
-
Substrate Addition: Add the this compound (1.0 eq.).
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene or dioxane via syringe.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq.) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with stirring. Monitor progress by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product using flash chromatography.
-
Validation: Confirm the structure and purity via NMR and HRMS.
| Parameter | Condition/Reagent | Rationale |
| Catalyst System | Pd₂(dba)₃ / rac-BINAP | A classic and effective system for C-N coupling.[10] |
| Base | NaOᵗBu | Strong base required to form the palladium-amido complex. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for reaction success. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents catalyst decomposition and unwanted side reactions. |
Table 2: Recommended conditions for Buchwald-Hartwig amination.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling for C-C Alkyne Formation
Scientific Rationale: The Sonogashira reaction provides a direct route to aryl-alkynes by coupling an aryl halide with a terminal alkyne.[11] This reaction uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne by forming a copper-acetylide intermediate.[12][13] This transmetalation to the palladium center is followed by reductive elimination to yield the product. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent.
Protocol: Synthesis of 4-(Alkynyl)-1H-pyrazolo[3,4-c]pyridine
-
Reagent Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.02-0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) or a mixture of THF/triethylamine. Add the terminal alkyne (1.2-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Validation: Characterize the purified product by NMR and HRMS.
| Parameter | Condition/Reagent | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium source for Sonogashira reactions. |
| Cu Co-catalyst | CuI | Activates the terminal alkyne, facilitating transmetalation.[12] |
| Base/Solvent | Et₃N or i-Pr₂NH | Acts as an acid scavenger and solvent; solubilizes the copper acetylide. |
| Temperature | 25-60 °C | The reaction is often efficient at or near room temperature. |
Table 3: Recommended conditions for Sonogashira coupling.
Derivatization at the N1/N2-Positions
Functionalization of the pyrazole nitrogens offers another vector for SAR exploration. The regioselectivity of N-alkylation can be influenced by the choice of base, solvent, and electrophile, as well as by steric hindrance on the pyrazole ring.[3][4] Often, a mixture of N1 and N2 isomers is obtained, which requires careful chromatographic separation.
Scientific Rationale: N-alkylation proceeds via deprotonation of the pyrazole N-H by a suitable base to form a pyrazolide anion, which then acts as a nucleophile, attacking an alkyl halide or other electrophile. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensure complete deprotonation, while weaker bases like K₂CO₃ in acetone can also be effective, particularly for more reactive electrophiles like benzyl bromide or methyl iodide.
Protocol: General Procedure for N-Alkylation
-
Deprotonation: To a solution of 4-substituted-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in an anhydrous solvent (e.g., DMF or THF) at 0 °C, add a base (e.g., NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS), which can take from 2 to 24 hours.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.
-
Purification & Isomer Separation: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting N1 and N2 isomers are typically separable by flash column chromatography.
-
Validation: Characterize both isomers independently using ¹H NMR, ¹³C NMR, and HRMS. NOE experiments can be instrumental in unambiguously assigning the N1 vs. N2 substitution pattern.
Conclusion
The this compound scaffold is a powerful platform for generating diverse chemical libraries for SAR studies. By employing robust and well-established synthetic methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can systematically probe the effects of substitution at the C4 position. Complementary N-alkylation provides further opportunities to explore key interactions with biological targets. The protocols and rationale outlined in this guide provide a solid foundation for the successful synthesis and characterization of novel pyrazolo[3,4-c]pyridine derivatives, accelerating the hit-to-lead optimization process in drug discovery programs.
References
- (No source provided for cit
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
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- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif, recognized for its structural resemblance to purines, which are fundamental components of biologically active compounds.[1] This structural similarity makes it a cornerstone for fragment-based drug discovery (FBDD) in the pursuit of novel therapeutics, including anti-inflammatory, anti-viral, and anti-cancer agents.[1][2] The functionalization of this core, particularly through the strategic introduction of diverse substituents, is paramount for modulating pharmacokinetic properties and enhancing target engagement. Palladium-catalyzed cross-coupling reactions serve as a powerful and versatile tool for the elaboration of the pyrazolo[3,4-c]pyridine core. This guide provides an in-depth analysis and detailed protocols for the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions using 4-Bromo-1H-pyrazolo[3,4-c]pyridine as a key building block. We delve into the mechanistic underpinnings, offer field-proven experimental procedures, and present troubleshooting strategies to empower researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Core
Fragment-based drug discovery has emerged as a pivotal strategy in modern medicinal chemistry, focusing on the identification of small, low-affinity fragments that can be elaborated into potent, high-affinity lead compounds.[2] Heterocyclic compounds are particularly attractive starting points due to their ability to form a wide variety of intermolecular interactions with target proteins.[1] The pyrazolo[3,4-c]pyridine scaffold, as a purine isostere, is predisposed to interact with a multitude of cellular proteins that possess purine-binding pockets.[1]
The synthetic challenge, and indeed the opportunity, lies in the selective and efficient functionalization of this core at various positions to explore chemical space and optimize biological activity. Palladium-catalyzed cross-coupling reactions have revolutionized this process, offering mild conditions and broad functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The this compound derivative is a particularly useful synthon, enabling a wide array of coupling transformations at the C4 position.
The Palladium Catalytic Cycle: A Unifying Mechanism
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for rational protocol design and troubleshooting. While specific ligands and conditions vary, the core catalytic cycle remains consistent across Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.[3][4][5][6]
Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.
The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step. The subsequent step, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), involves the transfer of the coupling partner's organic group to the palladium center. The cycle concludes with reductive elimination , where the newly formed carbon-carbon or carbon-nitrogen bond is created, yielding the desired product and regenerating the active palladium(0) catalyst.[3][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[8][9]
Mechanistic Considerations
The key to a successful Suzuki-Miyaura coupling lies in the efficient transmetalation of the organoboron species to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species. The choice of palladium catalyst, ligand, base, and solvent system is critical to achieving high yields and preventing side reactions like protodeborylation.[2] For complex substrates, microwave irradiation can significantly shorten reaction times.[8][10]
Experimental Protocol: Synthesis of 4-Aryl-1H-pyrazolo[3,4-c]pyridines
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related heterocyclic systems.[9][10]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave synthesis vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave synthesis vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture to the vial.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazolo[3,4-c]pyridine.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd(OAc)₂/SPhos, Pd(dppf)Cl₂, XPhosPdG2/XPhos[10] | Bulky, electron-rich phosphine ligands like SPhos and XPhos promote oxidative addition and reductive elimination, often leading to higher yields.[11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a strong, non-nucleophilic base suitable for a wide range of substrates. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents. |
| Side Reactions | Protodeborylation | This can be mitigated by using rigorously degassed solvents, maintaining an inert atmosphere, and using a copper(I) chloride additive to accelerate transmetalation.[2] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, a functional group prevalent in a vast number of pharmaceuticals.[4] This reaction allows for the coupling of a wide variety of amines with aryl halides, including the this compound core.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves the formation of a palladium-amide complex, from which the C-N bond is formed via reductive elimination.[4][12] The choice of ligand is crucial for the success of this reaction, as it influences the stability of the catalytic species and the rate of reductive elimination. Sterically hindered, electron-rich phosphine ligands are generally preferred.[13][14]
Experimental Protocol: Synthesis of 4-Amino-1H-pyrazolo[3,4-c]pyridines
This protocol is a generalized procedure based on the successful amination of similar bromo-heterocycles.[13][15]
Materials:
-
This compound (with N-protection if necessary)
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.06 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to pre-form the catalyst.
-
In a separate flask, dissolve the this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol) in anhydrous, degassed toluene.
-
Transfer the substrate solution to the Schlenk tube containing the pre-formed catalyst via cannula.
-
Heat the reaction mixture at 80-110°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-amino-1H-pyrazolo[3,4-c]pyridine.
Key Considerations for Success
| Parameter | Recommendation | Rationale |
| N-H Protection | Trityl or SEM group[2][13] | The acidic N-H of the pyrazole can interfere with the reaction. Protection may be necessary, especially with less reactive amines. |
| Ligand Choice | Xantphos, BINAP, DPPF[4] | Bidentate ligands like Xantphos are often effective in preventing catalyst decomposition and promoting the desired C-N bond formation. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine. Weaker bases may be used for more acidic amines. |
| Substrate Scope | Amines lacking β-hydrogens | Amines with β-hydrogens can undergo β-hydride elimination as a side reaction, leading to lower yields.[13][14] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis and can be found in various biologically active molecules.[7][16] This reaction couples terminal alkynes with aryl halides.
Experimental Protocol: Synthesis of 4-Alkynyl-1H-pyrazolo[3,4-c]pyridines
This protocol is based on standard Sonogashira conditions that have been successfully applied to bromo-heterocycles.[16][17]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous, degassed)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add anhydrous, degassed toluene and triethylamine (as both base and solvent).
-
Add the terminal alkyne (1.5 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain the 4-alkynyl-1H-pyrazolo[3,4-c]pyridine.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover; poor solubility | Use a more active ligand or a different solvent system (e.g., THF, DMF). Ensure reagents are anhydrous and the system is inert. |
| Alkyne Homocoupling (Glaser coupling) | Presence of oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere. Copper-free conditions can also be explored.[18] |
| Reaction Stalls | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
Heck Reaction: Vinylation of the Pyrazolo[3,4-c]pyridine Core
The Heck reaction provides a powerful means to form C-C bonds by coupling aryl halides with alkenes, leading to the synthesis of substituted alkenes.[5][19] This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further synthetic transformations.
Experimental Protocol: Synthesis of 4-Vinyl-1H-pyrazolo[3,4-c]pyridines
This is a representative protocol for a Heck reaction, which may require optimization depending on the specific alkene used.[19][20]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sealed tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene (1.5 mmol), and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Figure 2: A Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile pathways to a diverse array of substituted pyrazolo[3,4-c]pyridines, which are high-value building blocks for drug discovery.[1][21] By understanding the underlying mechanisms and carefully selecting and optimizing reaction conditions, researchers can efficiently synthesize libraries of compounds for biological screening. The continued development of more active and robust catalyst systems will undoubtedly further expand the synthetic utility of these powerful transformations in the quest for novel therapeutics.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34396. [Link]
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Anonymous. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Lee, C. Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4659. [Link]
- Anonymous. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- Fayed, E. A. A., et al. (2014). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Organic Chemistry, 4, 256-265. [Link]
- Martin, M., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 12(23), 3945-3950. [Link]
- Anonymous. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34391-34396. [Link]
- Anonymous. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3- methyl-5-(trifluoromethyl)-1H-pyrazole a.
- Wikipedia contributors. (2023).
- Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6427. [Link]
- Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5403-5415. [Link]
- Chemistry LibreTexts. (2023).
- Anonymous. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]
- Anonymous. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
- Reissig, H. U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11, 2378-2386. [Link]
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
- Anonymous. (n.d.). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Daoui, O., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. New Journal of Chemistry, 45, 4111-4120. [Link]
- Chemistry LibreTexts. (2023). Heck reaction. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Sharma, A., & Yazdani, S. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Molecules, 23(9), 2329. [Link]
- Ghaffari, B., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 18(15), 3586-3589. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Anonymous. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex bearing benzimidazole‐NHC moiety.
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- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
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- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Functionalization of the 4-Bromo-1H-pyrazolo[3,4-c]pyridine Scaffold
Introduction: The 4-Bromo-1H-pyrazolo[3,4-c]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The 1H-pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in drug discovery and medicinal chemistry. Its structure, being a purine isostere, allows it to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[1][2] Derivatives of this scaffold have shown promise as anti-inflammatory, anti-viral, and anti-cancer agents.[2] The strategic placement of a bromine atom at the C4 position provides a versatile chemical handle for introducing molecular diversity through a variety of modern synthetic methodologies. This bromine atom, situated on the electron-deficient pyridine ring, is well-suited for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, making this compound a valuable building block for the synthesis of complex molecules and compound libraries for drug screening.
This guide provides a comprehensive overview of the key functionalization strategies for the this compound scaffold, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Strategic Overview: Pathways for Functionalization
The functionalization of the this compound scaffold can be approached through several key strategic pathways, each targeting a specific position on the heterocyclic core. The primary sites for modification are the pyrazole nitrogens (N1 and N2) and the carbon atoms of the pyridine (C4) and pyrazole (C3) rings.
Part 1: N-Functionalization of the Pyrazole Ring
Direct functionalization of the pyrazole NH is often the first step in a synthetic sequence to avoid side reactions and to modulate the electronic properties of the scaffold. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration and can be influenced by the choice of protecting group, base, and solvent.
Rationale for N-Protection
-
Improved Solubility: The introduction of alkyl or silyl groups can enhance solubility in organic solvents, facilitating purification.
-
Regiocontrol: Blocking one of the nitrogen atoms allows for selective functionalization at other positions of the scaffold.
-
Modulation of Electronic Properties: The substituent on the nitrogen can influence the reactivity of the entire ring system.
Protocol 1: Regioselective N1-Protection with SEM-Cl
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group that can be introduced with good regioselectivity and is cleavable under specific conditions.
Workflow for N1-Protection:
Caption: N1-SEM protection workflow.
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Suspension: Suspend the starting material in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N1-protected product.
Rationale for Selectivity: The use of a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF generally favors alkylation at the less sterically hindered N1 position.[2]
Part 2: C4-Functionalization via Palladium-Catalyzed Cross-Coupling
The C4-bromo substituent is the primary handle for introducing aryl, heteroaryl, alkyl, and amino groups through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, which is often rate-limiting in these catalytic cycles.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[3][4] The choice of catalyst, ligand, and base is critical for achieving high yields with heteroaryl halides.
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol:
-
Preparation: To a microwave vial, add the N-protected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent: Add anhydrous dimethylacetamide (DMAc) (0.2 M).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is an effective pre-catalyst for the coupling of heteroaryl halides due to the ability of the dppf ligand to stabilize the palladium center and promote both oxidative addition and reductive elimination.
-
Base: Cesium carbonate is a strong base that is soluble in DMAc and effectively promotes the transmetalation step without causing significant decomposition of sensitive substrates.[5]
-
Solvent and Temperature: DMAc is a high-boiling polar aprotic solvent that facilitates the dissolution of the reagents and allows for the high temperatures often required for the coupling of electron-deficient halides. Microwave irradiation can significantly reduce reaction times.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-SEM-1H-pyrazolo[3,4-c]pyridine | ~85% (estimated) |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-SEM-1H-pyrazolo[3,4-c]pyridine | ~80% (estimated) |
| 3 | 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-1-SEM-1H-pyrazolo[3,4-c]pyridine | ~75% (estimated) |
Yields are estimated based on similar transformations on related heterocyclic systems.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] For heteroaromatic systems, the choice of ligand is crucial to prevent catalyst inhibition by the nitrogen lone pairs.
Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol:
-
Preparation: In a glovebox or under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 0.12 eq), sodium tert-butoxide (NaOtBu, 3.0 eq), and the N-protected this compound (1.0 eq) to a dry reaction vessel.
-
Reagent Addition: Add the amine (1.1 eq) followed by anhydrous THF (0.1 M).
-
Reaction: Seal the vessel and stir the mixture at 55 °C overnight, or until LC-MS analysis indicates complete conversion.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like BINAP is highly effective for the amination of heteroaryl halides.[7] The ligand promotes the formation of the active Pd(0) species and facilitates the reductive elimination step.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[8]
-
Solvent: THF is a suitable aprotic solvent for this transformation.
Protocol 4: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group that can be further elaborated.[9] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Workflow for Sonogashira Coupling:
Caption: Sonogashira coupling workflow.
Experimental Protocol:
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Solvent and Base: Add anhydrous toluene (0.2 M) and anhydrous triethylamine (Et₃N, 3.0 eq).
-
Reagent Addition: Add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Considerations:
-
Copper Co-catalyst: The Cu(I) salt is crucial for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.[10]
-
Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.
-
Anaerobic Conditions: It is important to maintain anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[11]
Part 3: C4-Functionalization via Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyridine ring, particularly at the C4 position (para to the ring nitrogen), makes the 4-bromo substituent susceptible to displacement by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.
Rationale for SNAr
The pyridine nitrogen acts as a strong electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at the C4 position.[12] This stabilization lowers the activation energy for the reaction, allowing it to proceed under suitable conditions.
Protocol 5: SNAr with Alkoxides
Experimental Protocol:
-
Preparation: To a sealed tube, add the N-protected this compound (1.0 eq).
-
Reagent Solution: In a separate flask, prepare a solution of sodium methoxide (3.0 eq) in anhydrous methanol (0.5 M).
-
Reaction: Add the sodium methoxide solution to the sealed tube.
-
Heating: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, neutralize the reaction mixture with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
Table 2: Scope of Nucleophilic Aromatic Substitution
| Nucleophile | Product | Conditions |
| NaOMe | 4-Methoxy-1-SEM-1H-pyrazolo[3,4-c]pyridine | MeOH, 80 °C |
| NaOEt | 4-Ethoxy-1-SEM-1H-pyrazolo[3,4-c]pyridine | EtOH, 80 °C |
| KSR | 4-(Alkylthio)-1-SEM-1H-pyrazolo[3,4-c]pyridine | DMF, 60 °C |
Conclusion
The this compound scaffold is a highly versatile building block for the synthesis of a diverse range of functionalized molecules. The strategic application of modern synthetic methods, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allows for the selective introduction of various substituents at the C4 position. Furthermore, regioselective N-alkylation provides an additional avenue for structural modification and control over the scaffold's properties. The protocols outlined in this guide provide a robust foundation for researchers in drug discovery and chemical biology to explore the chemical space around this privileged heterocyclic core, paving the way for the development of novel therapeutic agents.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35197–35203. [Link]
- BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution. BenchChem Technical Notes.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35197–35203. [Link]
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.).
- Sonogashira coupling. (n.d.). In Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Cross-coupling of 4-amino-6-chloropyrimidines with various functionalized aryl halides. (n.d.).
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). Accounts of Chemical Research.
- Regioselective N-Alkylation of Pyrazoles. (n.d.). BenchChem Technical Support Center.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). [Video]. YouTube.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (n.d.).
- Sonogashira Coupling of 2-Bromo-4-iodopyridine. (n.d.). BenchChem Technical Support Center.
- 1H-Pyrazolo[3,4-c]pyridine. (n.d.). PubChem.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025).
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023).
- Why does nucleophilic aromatic substitution occur
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (n.d.). ACS Omega.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.).
- Which conditions are favorable for the efficient Suzuki coupling? (2014).
- Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). Journal of Organic Chemistry.
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- 1. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 4-Bromo-1H-pyrazolo[3,4-c]pyridine as a Versatile Building Block for the Synthesis of Novel Heterocycles
Introduction: The Privileged Scaffold of Pyrazolo[3,4-c]pyridine in Modern Drug Discovery
The pyrazolo[3,4-c]pyridine core, an isomer of the biologically significant 4-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a multitude of protein kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammation, and neurodegenerative disorders. Consequently, pyrazolo[3,4-c]pyridine derivatives have been extensively investigated as potent and selective kinase inhibitors.[3][4] The strategic functionalization of this core structure is paramount to modulating potency, selectivity, and pharmacokinetic properties, making the availability of versatile building blocks a critical chokepoint in the drug discovery pipeline.
This application note focuses on 4-Bromo-1H-pyrazolo[3,4-c]pyridine , a key synthetic intermediate that unlocks access to a diverse array of novel heterocyclic structures. The bromine atom at the 4-position serves as a versatile synthetic handle for the introduction of various functionalities through modern palladium-catalyzed cross-coupling reactions. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this building block, complete with detailed protocols for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
The Strategic Advantage of this compound
The utility of this compound as a synthetic precursor stems from the reactivity of the C-Br bond in palladium-catalyzed transformations. This allows for the regioselective introduction of aryl, heteroaryl, amino, and alkynyl moieties at a key vector for interaction with biological targets. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions.
A plausible synthetic route to the this compound core can be adapted from established syntheses of related isomers, such as the 5-bromo analogue.[2] A general approach involves the cyclization of a suitably substituted aminopyrazole with a three-carbon electrophile, or the construction of the pyrazole ring onto a pre-functionalized pyridine. For instance, a synthetic pathway could commence from a substituted bromopyridine derivative.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis due to their broad functional group tolerance, high efficiency, and predictable outcomes.[5][6] We will now detail the application of this building block in three cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures which are prevalent in kinase inhibitors.[7][8][9][10][11][12] The reaction of this compound with a variety of aryl- and heteroarylboronic acids or esters provides a direct route to novel 4-substituted derivatives.
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient heterocycles like pyrazolo[3,4-c]pyridine, electron-rich and bulky phosphine ligands such as XPhos or SPhos are often employed to facilitate the oxidative addition step and promote reductive elimination.[10] Pre-catalysts like XPhos Pd G2 or G3 offer improved air and moisture stability, simplifying reaction setup.
-
Base and Solvent: A suitable base is required to activate the boronic acid partner. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of solvent is also crucial, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water being typical to ensure the solubility of both the organic and inorganic reagents.
-
N-H Protection: The acidic N-H proton of the pyrazole ring can sometimes interfere with the catalytic cycle. While many Suzuki couplings on N-H free indazoles and related systems proceed efficiently,[8] in cases of low yield or catalyst deactivation, protection of the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or THP) may be necessary.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted pyrazolo[3,4-c]pyridine.
Quantitative Data (Representative Examples from Analogous Systems):
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 100 | 12 | 70-90 | [10] |
| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 4 | 85-95 | [10] |
| 3-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 90 | 16 | 60-80 | [7] |
Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[13][14] Applying this reaction to this compound allows for the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles, which are key functionalities for modulating solubility and hydrogen bonding interactions in drug candidates.[15][16]
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as Josiphos, Xantphos, or biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[13]
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine nucleophile. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly employed.[16]
-
Anhydrous Conditions: The catalytic cycle is sensitive to water, which can lead to catalyst deactivation and competing hydrodehalogenation of the starting material. Therefore, the use of anhydrous solvents (e.g., toluene, 1,4-dioxane, or THF) and an inert atmosphere is crucial.
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by the amine coupling partner (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction for the consumption of the starting bromide by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4-amino-pyrazolo[3,4-c]pyridine derivative.
Quantitative Data (Representative Examples from Analogous Systems):
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | THF | 55 | 16 | 60-70 | [2] |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 | [5] |
| Benzylamine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 120 | 12 | 75-85 | [15][16] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing access to conjugated enynes and arylalkynes.[17][18][19][20][21] For this compound, this reaction is a direct method to install a rigid alkynyl linker, a common strategy in drug design to probe deep into binding pockets or to serve as a precursor for further transformations.
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) species to activate the aryl bromide and a copper(I) salt (typically CuI) to act as a co-catalyst that forms a copper acetylide intermediate, facilitating transmetalation to the palladium center.[17][20]
-
Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) and potential issues with copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols.[19] These methods often require more specialized palladium catalysts and ligands and may necessitate higher reaction temperatures.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system. Anhydrous, deoxygenated solvents are essential to prevent side reactions and catalyst decomposition.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon).
-
Add an anhydrous, degassed amine solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 60 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the pure 4-alkynyl-1H-pyrazolo[3,4-c]pyridine.
Quantitative Data (Representative Examples from Analogous Systems):
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 6-20 | 80-95 | [17] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 20 | 80-90 | [17] |
| 1-Hexyne | sXPhos Pd G3 / No Cu | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 70-85 | [18] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds of interest to the pharmaceutical and agrochemical industries. The protocols detailed in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a robust starting point for the elaboration of this privileged scaffold. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of 4-substituted pyrazolo[3,4-c]pyridines for biological screening. The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of this and other challenging heteroaryl halides, accelerating the discovery of next-generation therapeutics.
References
- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. [Link]
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activ
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Google Search.
- A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Identification of Indazole- and Azaindazole-Substituted Cyclopentapyrroles as G2019S Leucine-Rich Repeat Kinase 2 Inhibitors for the Treatment of CNS Disorders.
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
- Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Google Search.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PubMed Central. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Frontispiece: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. RSC Publishing. [Link]
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
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- 3. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: A Guide to Screening 4-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives Against Protein Kinases
Introduction: The Privileged Scaffold in Kinase Drug Discovery
Protein kinases, a family of over 500 enzymes, are central regulators of cellular signaling pathways. Their aberrant activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention[1]. The development of small-molecule kinase inhibitors has revolutionized targeted therapy[1]. Within the vast chemical space of potential inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged" structure[1][2]. As bioisosteres of adenine, the core component of ATP, pyrazolopyridine derivatives are adept at competing for the ATP-binding pocket within the kinase domain[1][3]. This mimicry allows them to effectively engage the hinge region, a critical interaction for potent kinase inhibition[1][4].
The 4-Bromo-1H-pyrazolo[3,4-c]pyridine core, in particular, offers a versatile platform for drug discovery. The bromine atom serves as a key chemical handle, enabling diverse and targeted chemical modifications through modern synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[5]. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets. Recent studies have highlighted the potential of pyrazolo[3,4-c]pyridine derivatives as potent inhibitors of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1)[6].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic screening of this compound derivatives. We will detail the rationale behind a tiered screening approach, from initial biochemical validation to more physiologically relevant cell-based assays, and provide detailed protocols for key experimental workflows.
The Screening Cascade: A Multi-Faceted Approach
A successful kinase inhibitor screening campaign requires a logical progression from high-throughput biochemical assays to more complex, lower-throughput cellular models. This tiered approach, often referred to as a screening cascade, is essential for efficiently identifying and validating promising lead compounds while minimizing resource expenditure on candidates that are unlikely to succeed in a cellular context. Many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays, a costly reality of drug discovery[7].
Our proposed screening cascade for this compound derivatives is designed to de-risk projects early by integrating biochemical and cellular data.
Caption: A tiered screening cascade for kinase inhibitors.
Part 1: Biochemical Assays - Quantifying Direct Enzyme Inhibition
Biochemical assays are the cornerstone of initial screening efforts, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme. These assays are typically performed in a high-throughput format, allowing for the rapid screening of large compound libraries.
Principle of Operation
Most biochemical kinase assays quantify the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is then measured. Modern assays have largely moved away from traditional radiometric methods towards safer and more scalable fluorescence- and luminescence-based technologies[8].
Key Assay Formats:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology, utilized in platforms like LanthaScreen® and Z'-LYTE®, measures the transfer of energy between a donor fluorophore (often on an antibody recognizing a phosphorylated substrate) and an acceptor fluorophore (on the substrate)[9]. Inhibition of the kinase prevents phosphorylation, leading to a decrease in the FRET signal.
-
Luminescence-Based Assays: These assays, such as ADP-Glo® or Kinase-Glo®, measure kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction[8]. As the kinase is inhibited, less ATP is used, resulting in a higher luminescence signal.
-
Mobility Shift Assays: These assays, often performed on microfluidic chips, separate the phosphorylated and non-phosphorylated substrate based on changes in their electrophoretic mobility. This method provides high-quality data and is suitable for panel screening[10].
Protocol: High-Throughput TR-FRET Kinase Assay
This protocol is a generalized example for determining the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Target Kinase (recombinant, purified)
-
Kinase Substrate (peptide or protein, often biotinylated or with a fluorescent tag)
-
ATP (Adenosine Triphosphate)
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (specific to the kinase, typically containing MgCl₂)
-
TR-FRET Detection Reagents (e.g., Europium-labeled anti-phospho-substrate antibody and an acceptor-labeled streptavidin)
-
Assay Plates (e.g., low-volume 384-well plates)
-
Plate Reader capable of TR-FRET measurements
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of the target kinase and its corresponding substrate in kinase assay buffer.
-
Dispense the enzyme/substrate mix into each well of the assay plate containing the compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for the specific kinase.
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), allowing the phosphorylation reaction to proceed.
-
-
Detection:
-
Prepare the detection reagent mix containing the TR-FRET antibody pair in detection buffer.
-
Add the detection mix to all wells to stop the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.
-
Data Analysis and Interpretation:
The primary output is the percent inhibition relative to controls. For compounds showing significant activity, a dose-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration. The IC50 value, the concentration at which 50% of kinase activity is inhibited, is then calculated using a suitable nonlinear regression model.
| Derivative Example | Target Kinase | Biochemical IC50 (nM) |
| Compound A | Kinase X | 15 |
| Compound B | Kinase X | 150 |
| Compound C | Kinase X | >10,000 |
| Compound A | Kinase Y | 500 |
| Compound A | Kinase Z | 2,500 |
This is example data and does not reflect actual experimental results.
Part 2: Cell-Based Assays - Probing Activity in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, target engagement in the complex cellular milieu, or off-target effects[7][11]. Therefore, validating hits in cell-based assays is a critical step.
Caption: Mechanism of kinase inhibition in a cellular context.
Key Cellular Assay Formats:
-
Target Engagement Assays: These assays confirm that the compound can enter the cell and bind to its intended kinase target. The NanoBRET™ Intracellular Target Engagement Assay is a prominent example, measuring the displacement of a fluorescent tracer from a luciferase-tagged kinase by the test compound[12]. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates successful target engagement[12].
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a known downstream substrate of the target kinase. This provides a direct readout of the compound's inhibitory activity on the kinase within its signaling pathway[7][12]. Common methods include ELISA, AlphaLISA, and Western Blotting, which use phospho-specific antibodies for detection[12][13].
-
Cell Proliferation/Viability Assays: For kinases implicated in cancer, a key functional outcome of inhibition is the suppression of cell proliferation or induction of cell death. Assays like the Ba/F3 cell proliferation assay are particularly useful. In this system, the survival of Ba/F3 cells is made dependent on the activity of an expressed oncogenic kinase. Inhibition of this kinase by a compound leads to cell death, providing a robust measure of functional activity[12].
Protocol: Cellular Phosphorylation Assay (ELISA-based)
This protocol outlines a general method to assess the ability of this compound derivatives to inhibit the phosphorylation of a target kinase's substrate in intact cells.
Materials:
-
Cell Line expressing the target kinase and substrate.
-
Cell Culture Medium and Supplements (e.g., FBS, antibiotics).
-
Test Compounds (dissolved in DMSO).
-
Stimulant (if required to activate the signaling pathway, e.g., a growth factor).
-
Lysis Buffer (containing protease and phosphatase inhibitors).
-
ELISA Kit specific for the phosphorylated substrate (containing capture antibody-coated plates, detection antibody, HRP-conjugate, and substrate).
-
Wash Buffer (e.g., PBS with Tween-20).
-
Stop Solution.
-
Microplate Reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with a low-serum medium for a few hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the this compound derivatives for a predetermined time (e.g., 1-2 hours).
-
-
Pathway Stimulation:
-
If necessary, add a stimulant to activate the kinase pathway and incubate for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and add ice-cold lysis buffer to each well.
-
Incubate on ice to ensure complete cell lysis.
-
-
ELISA Procedure:
-
Transfer the cell lysates to the antibody-coated ELISA plate.
-
Follow the manufacturer's protocol for incubation, washing steps, addition of detection antibody, HRP-conjugate, and substrate.
-
-
Data Acquisition:
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis and Interpretation:
The absorbance is proportional to the amount of phosphorylated substrate. Data should be normalized to total protein concentration or a housekeeping protein. A dose-response curve is then generated to calculate the cellular IC50 value. A significant rightward shift in the cellular IC50 compared to the biochemical IC50 may indicate poor cell permeability or other cellular factors influencing compound activity.
| Derivative Example | Biochemical IC50 (nM) | Cellular Phosphorylation IC50 (nM) |
| Compound A | 15 | 85 |
| Compound B | 150 | 2,500 |
| Compound C | >10,000 | >10,000 |
This is example data and does not reflect actual experimental results.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel protein kinase inhibitors. The strategic application of a tiered screening cascade, beginning with high-throughput biochemical assays and progressing to more physiologically relevant cell-based models, is paramount for success. This approach allows for the efficient identification of compounds that not only potently inhibit the target enzyme but also demonstrate efficacy within the complex environment of a living cell. The protocols and workflows detailed in this guide provide a robust framework for researchers to effectively screen these derivatives, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate. Future work will focus on elucidating the structure-activity relationships (SAR) of active compounds to further optimize their potency, selectivity, and drug-like properties.
References
- Reaction Biology. (2022, May 11).
- PubMed.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
- RSC Publishing. (2023, April 25). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]
- PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
- RSC Medicinal Chemistry. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]
- RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
- Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
- National Institutes of Health.
- National Institutes of Health.
- RSC Publishing. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
- PubMed Central. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
- PubMed Central. (2022, December 12).
- PubMed Central. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
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- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inits.at [inits.at]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: Leveraging the 4-Bromo-1H-Pyrazolopyridine Scaffold for the Development of Potent and Selective TBK1 Inhibitors
Audience: Researchers, scientists, and drug development professionals in kinase inhibitor discovery.
Abstract: TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in innate immunity, autophagy, and oncogenesis, making it a high-value target for therapeutic intervention in autoimmune diseases and cancer.[1][2][3] The development of potent and selective small molecule inhibitors is paramount to validating TBK1's therapeutic potential and advancing clinical candidates. This guide provides a comprehensive overview and detailed protocols for utilizing the 4-bromo-1H-pyrazolo[3,4-c]pyridine scaffold, a privileged chemical structure in kinase inhibitor design, for the discovery and characterization of novel TBK1 inhibitors. We will detail the strategic synthesis, biochemical and cell-based evaluation, and selectivity profiling of candidate compounds derived from this versatile scaffold.
Note on Scaffold Selection: While the user specified the this compound core, the published literature on TBK1 inhibitors heavily features the closely related and bioisosteric 1H-pyrazolo[3,4-b]pyridine scaffold.[4][5] For the purpose of providing validated and actionable protocols, this guide will utilize the 1H-pyrazolo[3,4-b]pyridine as a representative example. The synthetic and assay methodologies described are directly applicable and adaptable to the [3,4-c] isomer and other related heterocyclic systems.
Introduction: The Rationale for Targeting TBK1
TBK1 is a non-canonical IκB kinase (IKK) that plays a pivotal role in multiple cellular pathways.[5] Its best-characterized function is in the innate immune response, where it acts downstream of pattern recognition receptors (PRRs) to phosphorylate the transcription factor IRF3, leading to the production of type I interferons (IFNs).[1][6] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[7]
Furthermore, TBK1 has a complex and often paradoxical role in cancer. It has been identified as a synthetic lethal partner with oncogenic KRAS, promoting cancer cell survival by activating NF-κB and AKT-mTOR signaling.[1][2][8] This makes TBK1 an attractive target in certain cancer contexts. However, TBK1 also mediates anti-tumor immunity through IFN production, suggesting that its inhibition could be detrimental in other scenarios.[1][8] This dual role underscores the critical need for highly selective inhibitors to dissect its function and for use in well-defined patient populations.
The TBK1 Signaling Axis
Activation of TBK1, typically by upstream signals like cGAS-STING or TLRs, results in its autophosphorylation on Ser172.[9] Activated TBK1 then phosphorylates key downstream substrates, most notably IRF3 on Ser396, which triggers IRF3 dimerization, nuclear translocation, and transcription of IFN-β and other pro-inflammatory genes.[6][10]
Caption: The TBK1 signaling pathway from pathogen sensing to IFN transcription.
The 4-Bromo-1H-Pyrazolopyridine Scaffold: A Foundation for Potent Inhibitors
The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, frequently found in potent kinase inhibitors.[11] Its key features include:
-
Hinge-Binding Motif: The nitrogen atoms of the fused ring system can form critical hydrogen bonds with the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.[12]
-
Synthetic Tractability: The scaffold is amenable to chemical modification at multiple positions, allowing for fine-tuning of potency and selectivity.
-
The Bromine Handle: The bromine atom at the 4-position is not merely a substituent; it is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[12]
Protocol: Synthesis of a Candidate TBK1 Inhibitor
This protocol describes a representative Suzuki cross-coupling reaction to synthesize a hypothetical inhibitor, Compound 1 , from the 4-bromo-1H-pyrazolo[3,4-b]pyridine core.
Rationale:
The Suzuki coupling is a robust and widely used reaction for forming carbon-carbon bonds. By coupling the bromo-scaffold with a substituted phenylboronic acid, we introduce a moiety that can occupy the solvent-exposed region of the ATP-binding pocket, a common strategy to enhance potency and selectivity.[5]
Caption: Workflow for the synthesis of a candidate inhibitor via Suzuki coupling.
Step-by-Step Methodology:
-
Materials & Reagents:
-
4-Bromo-1H-pyrazolo[3,4-b]pyridine
-
(3-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add 4-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Add the catalyst, Pd(PPh3)4 (0.05 eq). The choice of a palladium catalyst and ligand is critical and may require optimization.
-
-
Reaction & Monitoring:
-
Heat the reaction mixture to 90-100 °C and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, Compound 1 .
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol: Biochemical Assay for TBK1 Inhibition
To determine the potency of a synthesized compound, a direct enzymatic assay is required. Luminescence-based assays that quantify ATP consumption (Kinase-Glo®) or ADP production (ADP-Glo™) are industry standards due to their high sensitivity and amenability to high-throughput screening.[13][14][15][16][17] This protocol uses the principle of quantifying ADP production.
Rationale:
Active TBK1 consumes ATP to phosphorylate a substrate. By measuring the amount of ADP produced, we can directly quantify kinase activity. An inhibitor will reduce the rate of this reaction, leading to a lower ADP signal. The IC50, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.
Caption: Workflow for a luminescence-based (ADP-Glo™) biochemical kinase assay.
Step-by-Step Methodology:
-
Materials & Reagents:
-
Recombinant human TBK1 enzyme (BPS Bioscience, #40286 or similar).[18]
-
Kinase substrate: Myelin Basic Protein (MBP) is a common generic substrate.[18][19]
-
ATP solution.
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[6]
-
Test compound (serially diluted in DMSO, then assay buffer).
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930 or similar).[6][18]
-
White, opaque 96- or 384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., 11-point, 3-fold dilution starting from 10 µM). Include a "no inhibitor" (positive control) and "no enzyme" (background) control.
-
In the wells of the microplate, add the test inhibitor dilutions.
-
Add the TBK1 enzyme and substrate (MBP) mixture to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Kₘ of the enzyme for ATP to accurately determine inhibitor potency.[20]
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis & Presentation:
-
Subtract the background ("no enzyme") signal from all other wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound 1 Conc. (nM) | Luminescence (RLU) | % Activity | % Inhibition |
| 0 (No Inhibitor) | 850,000 | 100.0% | 0.0% |
| 0.1 | 845,000 | 99.4% | 0.6% |
| 0.3 | 810,000 | 95.3% | 4.7% |
| 1.0 | 680,000 | 80.0% | 20.0% |
| 3.0 | 435,000 | 51.2% | 48.8% |
| 10.0 | 150,000 | 17.6% | 82.4% |
| 30.0 | 45,000 | 5.3% | 94.7% |
| 100.0 | 20,000 | 2.4% | 97.6% |
| IC50 (nM) | ~3.1 |
Table 1: Example data from a biochemical assay used to calculate the IC50 of a hypothetical TBK1 inhibitor.
Protocol: Cell-Based Assay for Target Engagement
A biochemical IC50 demonstrates enzyme inhibition, but a cell-based assay is essential to confirm that the compound can penetrate cells and engage its target in a physiological context. The canonical method is to measure the phosphorylation of TBK1's direct substrate, IRF3.[10]
Rationale:
We use Western blotting to quantify the level of phosphorylated IRF3 (p-IRF3) in cells that have been stimulated to activate the TBK1 pathway. A successful inhibitor will prevent this phosphorylation event in a dose-dependent manner without affecting the total amount of IRF3 protein. Using a cell line like THP-1 (human monocytic) or RAW264.7 (mouse macrophage) is standard, as they have robust innate immune signaling pathways.[3][4]
Step-by-Step Methodology:
-
Materials & Reagents:
-
THP-1 cells.
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Stimulant: Poly(I:C) (a dsRNA mimic for TLR3) or cGAMP (a STING ligand).[10]
-
Test inhibitor.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors . The use of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins.[21]
-
Primary Antibodies: Rabbit anti-phospho-IRF3 (Ser396) (e.g., Cell Signaling Technology #4947) and Mouse anti-total-IRF3 (e.g., Cell Signaling Technology #4962).[22][23]
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Reagents for SDS-PAGE and Western blotting.
-
-
Procedure:
-
Plate THP-1 cells and allow them to adhere.
-
Pre-treat the cells with a serial dilution of the test inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) or cGAMP for a predetermined time (e.g., 3-6 hours) to induce IRF3 phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with supplemented lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).[24]
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[21]
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Note: For phospho-antibodies, BSA is generally preferred over milk as a blocking agent to reduce background.[21]
-
Incubate the membrane with the anti-p-IRF3 antibody overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the blot and re-probe with the anti-total-IRF3 antibody as a loading control.
-
-
Data Analysis & Presentation:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, normalize the p-IRF3 signal to the total IRF3 signal.
-
Plot the normalized p-IRF3 levels against inhibitor concentration to determine the cellular EC50.
-
| Compound 1 Conc. (µM) | Stimulant | Normalized p-IRF3 Signal |
| 0 (Vehicle) | - | 0.05 |
| 0 (Vehicle) | + | 1.00 (Reference) |
| 0.01 | + | 0.95 |
| 0.1 | + | 0.52 |
| 1.0 | + | 0.11 |
| 10.0 | + | 0.04 |
Table 2: Example quantitative data from a Western blot experiment showing inhibition of IRF3 phosphorylation.
Application: Kinase Selectivity Profiling
An ideal chemical probe or drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.[2] Since many kinases share structural similarity in their ATP-binding pockets, assessing an inhibitor's activity against a broad panel of kinases is a critical step.
Rationale and Approach:
Selectivity is typically assessed by screening the inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the 468-kinase panel at Reaction Biology or similar services).[25] The results are reported as percent inhibition. Hits (e.g., >50% inhibition) are then followed up with full IC50 determinations to quantify the potency against off-targets. A compound is considered selective if it demonstrates a significant potency window (e.g., >100-fold) between the primary target and any off-targets.[26]
| Kinase Target | % Inhibition @ 1 µM Compound 1 | IC50 (nM) | Selectivity (Fold vs. TBK1) |
| TBK1 | 98% | 3.1 | 1x |
| IKKε | 92% | 16 | 5x |
| IKKβ | 15% | >10,000 | >3200x |
| CDK2 | 5% | >10,000 | >3200x |
| p38α | 8% | >10,000 | >3200x |
| JNK1 | 2% | >10,000 | >3200x |
Table 3: Example selectivity profile for a hypothetical TBK1 inhibitor. Note the common cross-reactivity with the closely related kinase IKKε.
Conclusion and Future Directions
The this compound scaffold and its isomers represent a highly promising starting point for the development of novel TBK1 inhibitors. The protocols outlined in this guide provide a systematic workflow, from rational synthesis to robust biochemical and cellular characterization. By leveraging the synthetic versatility of the 4-bromo handle, researchers can rapidly explore SAR to optimize potency, selectivity, and drug-like properties (e.g., pharmacokinetics, metabolic stability).[27] The ultimate goal is the development of a highly selective chemical probe to further elucidate the complex biology of TBK1 or a clinical candidate for treating TBK1-driven diseases.
References
- TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology. [Link]
- Emerging roles of TBK1 in cancer immunobiology. Trends in Cancer. [Link]
- Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters. [Link]
- Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry. [Link]
- Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- A Validated TBK1 Inhibitor Screening Assay. BellBrook Labs. [Link]
- TBK1 Assay Kit. BPS Bioscience. [Link]
- In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Chemi-Verse™ TBK1 Kinase Assay Kit. BPS Bioscience. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages.
- How AI drug discovery is identifying TBK1 inhibitors. CAS. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Difficulty detecting human phospho-IRF3 on Western Blot.
- A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments. [Link]
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
- Kinase Selectivity Panels. Reaction Biology. [Link]
- TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences. [Link]
- Design and modification strategies of novel TBK1 inhibitors.
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. [Link]
- Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Examples of marketed pyrazolopyridine drugs.
- Myeloid TBK1 Signaling Contributes to the Immune Response to Influenza.
- Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. ChEMBL. [Link]
- A quantitative analysis of kinase inhibitor selectivity.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules. [Link]
- Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society. [Link]
Sources
- 1. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. IRF-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Phospho-IRF3 (Ser396) Polyclonal Antibody (720012) [thermofisher.com]
- 24. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with nitrogen-rich heterocyclic substrates, specifically focusing on the Suzuki-Miyaura coupling of 4-Bromo-1H-pyrazolo[3,4-c]pyridine. This fused heterocyclic system is a valuable scaffold in drug discovery, but its successful functionalization via cross-coupling is often challenging.
The presence of multiple nitrogen atoms in the pyrazolopyridine core can lead to catalyst inhibition or deactivation, while the electronic nature of the ring system influences the reactivity of the C-Br bond.[1][2] This guide provides a structured approach to troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound more challenging than for a simple aryl bromide like bromobenzene?
A1: The primary challenge arises from the nitrogen-rich pyrazolopyridine core. The lone pair of electrons on the pyridine and pyrazole nitrogen atoms can coordinate strongly to the palladium catalyst.[2][3] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[2][3] Furthermore, the unprotected N-H on the pyrazole ring can be deprotonated by the base, which can alter the electronic properties of the substrate and potentially complicate the reaction.[1][4]
Q2: What is a good starting point for reaction conditions if I have no prior experience with this substrate?
A2: A robust starting point is crucial. Based on established protocols for challenging N-heterocycles, a combination of a modern, bulky biarylphosphine ligand with a suitable palladium precatalyst and a moderately strong base is recommended.[4][5][6] This approach aims to promote the desired catalytic cycle while minimizing catalyst deactivation. Please refer to the "General Protocol and Recommended Starting Conditions" section for a detailed experimental setup.
Q3: Do I need to protect the N-H of the pyrazole ring before attempting the coupling?
A3: Not necessarily. While N-protection can sometimes prevent side reactions, modern catalyst systems are often robust enough to tolerate free N-H groups.[4][6] In fact, adding protection and deprotection steps complicates the overall synthesis.[4] It is highly recommended to first attempt the reaction with the unprotected substrate using the optimized conditions described in this guide. If significant side reactions related to the N-H group are confirmed, then protection (e.g., with a BOC or SEM group) can be considered.
Troubleshooting Guide
This section addresses specific experimental outcomes in a question-and-answer format to guide your optimization efforts.
Scenario 1: Low or No Conversion of Starting Material
Q: I see only my starting this compound by LC-MS analysis. What is the most likely cause?
A: This outcome points to a failure in the initial, often rate-limiting, oxidative addition step or complete catalyst deactivation.
-
Catalyst System Inactivity: The nitrogen atoms of your substrate can inhibit the catalyst.[2]
-
Solution: Switch to a more active and sterically hindered catalyst system. Buchwald-type biarylphosphine ligands like SPhos or XPhos, paired with a Pd(II) precatalyst (e.g., G2 or G3 precatalysts) or a Pd(0) source like Pd₂(dba)₃, are designed to overcome this.[7] The bulky nature of these ligands creates a protective pocket around the palladium center, hindering coordination from the heterocycle and promoting the crucial oxidative addition and reductive elimination steps.[8][9]
-
-
Insufficiently Degassed System: Oxygen can oxidatively degrade the active Pd(0) species and promote unwanted homocoupling of the boronic acid.[10][11]
-
Incorrect Base Choice: The base plays a critical role in the transmetalation step, forming the active boronate species.[12] If the base is too weak or insoluble, this step will fail.
Scenario 2: Significant Debromination Byproduct Observed
Q: My main product is the undesired 1H-pyrazolo[3,4-c]pyridine (loss of bromine). How can I prevent this?
A: Debromination (or hydrodehalogenation) is a common side reaction where the bromine is replaced by a hydrogen atom.[1][11] This typically occurs via the formation of a palladium-hydride (Pd-H) species.[1][11]
-
Source of Hydride: The Pd-H species can form from various sources, including the solvent (e.g., alcohols) or the base.
-
Solution 1 (Solvent): Avoid using alcohol-based solvents like methanol or ethanol. Switch to aprotic solvents such as 1,4-dioxane, toluene, or CPME (cyclopentyl methyl ether), typically with a small amount of water to aid in dissolving the base.[1]
-
Solution 2 (Base): Some bases are more prone to generating hydride species. Using a weaker, non-hydridic base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can sometimes mitigate this issue, although it may require higher temperatures or a more active catalyst to maintain reactivity.
-
-
Slow Transmetalation: If the transmetalation step (boronic acid to palladium) is slow, the oxidative addition intermediate has more time to undergo side reactions like debromination.[1]
-
Solution: Ensure your boronic acid is of high quality and use a slight excess (1.2-1.5 equivalents). Switching from a boronic acid to a more reactive boronic ester (e.g., a pinacol ester) or a trifluoroborate salt (BF₃K) can accelerate transmetalation and outcompete the debromination pathway.[2]
-
Scenario 3: Low Yield with Complex Mixture of Byproducts
Q: The reaction is messy. I see some product, starting material, debromination, and boronic acid homocoupling. What should I optimize first?
A: A complex mixture suggests multiple competing reaction pathways are active. A systematic optimization is needed, focusing on the catalyst system and base.
-
Ligand Screening: The choice of ligand is paramount.[14] A ligand screen is the most effective first step.
-
Recommendation: Set up parallel small-scale reactions to compare different classes of ligands. A good starting set would include a bulky biarylphosphine (e.g., XPhos), a dialkylbiaryl phosphine (e.g., SPhos), and a ferrocenyl-based ligand (e.g., dppf). This will quickly identify the most promising ligand architecture for your specific substrate combination.
-
-
Base and Solvent Synergy: The base and solvent must work in concert.
-
Recommendation: Test 2-3 different bases with your best ligand. For example, compare K₃PO₄, K₂CO₃, and Cs₂CO₃ in a 1,4-dioxane/water (e.g., 5:1) system.[14] Anhydrous conditions using K₃PO₄ in a solvent like toluene can also be effective, especially if protodeboronation (hydrolysis of the boronic acid) is suspected.[11][14]
-
General Protocol and Recommended Starting Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.3 eq.), and finely ground K₃PO₄ (2.5 eq.).
-
Add a magnetic stir bar.
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2][10]
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol% with Pd₂(dba)₃, 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the starting bromide).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Palladium Source | XPhos Pd G3 (or other G3/G4 precatalysts) | Precatalysts are air-stable and ensure efficient generation of the active Pd(0) species. |
| Ligand | XPhos, SPhos | Bulky, electron-rich ligands are proven to be effective for challenging N-heterocycles.[14] |
| Base | K₃PO₄ (Potassium Phosphate) | Strong, non-nucleophilic base effective for transmetalation without causing harsh side reactions.[1][4] |
| Solvent | 1,4-Dioxane / H₂O (5:1 to 10:1) | Aprotic solvent minimizes debromination; water aids base solubility.[4][5] |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy for oxidative addition without promoting decomposition. |
| Concentration | ~0.1 M | A good starting point to balance reaction rates and solubility. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps involved in a successful Suzuki coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step presents a potential point of failure that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When faced with a suboptimal result, this decision tree can help guide your experimental strategy, starting from the most common failure points.
Caption: A logical workflow for diagnosing and resolving low-yield Suzuki couplings.
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 133(42), 16858–16861. [Link]
- Various Authors. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Wiley Online Library. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16858–16861. [Link]
- Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Reddit r/Chempros. (2023). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- ResearchGate. (2016). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link]
- Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 129(45), 14013–14026. [Link]
- El-Ghozzi, M., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 9(48), 28031-28041. [Link]
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]
- ResearchGate. (2023). Optimization of conditions for the Suzuki coupling reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Plenio, H., et al. (2011). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 7, 1279–1285. [Link]
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]
- Organic Process Research & Development. (2010).
- Wikipedia. (2024). Cross-coupling reaction. Wikipedia. [Link]
- ResearchGate. (2012). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction.
- Urawa, Y., et al. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 22(8), 1018–1024. [Link]
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. wwjmrd.com [wwjmrd.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives
Welcome to the technical support center for the purification of 4-bromo-1H-pyrazolo[3,4-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the pyrazolo[3,4-c]pyridine core, while crucial for its biological activity, can present significant challenges during purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The methodologies described herein are based on established chemical principles and field-proven insights to ensure you can achieve your desired purity and yield.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you might encounter during the purification of this compound derivatives, offering explanations for the underlying causes and providing actionable solutions.
Q1: My column chromatography is yielding impure fractions, with the product co-eluting with a stubborn impurity. What's happening and how can I improve the separation?
A1: Co-elution is a frequent challenge, often stemming from several factors related to the inherent properties of pyrazolopyridine derivatives.
-
The Challenge of Regioisomers: A primary culprit for co-elution is the presence of regioisomers.[1][2] Depending on the synthetic route, particularly in the cyclization step to form the pyrazole ring, you can generate a mixture of the desired 1H-pyrazolo[3,4-c]pyridine and its 2H-isomer. These isomers often have very similar polarities, making their separation by standard silica gel chromatography difficult.
-
Tailing on Silica Gel: The basic nitrogen atoms in the pyridine and pyrazole rings can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to significant peak tailing, reducing the resolution of your separation and causing overlap between the product and closely eluting impurities.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting co-elution in column chromatography.
Detailed Protocols:
-
Protocol 1: Neutralizing Silica Gel for Flash Chromatography
-
Prepare your primary eluent (e.g., 70:30 Hexane:Ethyl Acetate).
-
Create a "neutralizing solution" by adding triethylamine (TEA) to your primary eluent to a final concentration of 0.5-1% (v/v).
-
Slurry pack your column using the neutralizing solution.
-
Equilibrate the column with at least 5 column volumes of the neutralizing solution.
-
Load your sample (preferably dry-loaded onto a small amount of neutralized silica).
-
Elute with the neutralizing solution, employing your desired gradient. The TEA will occupy the acidic sites on the silica, minimizing tailing of your basic compound.
-
-
Protocol 2: Screening for Optimal TLC Solvent System
-
Spot your crude material on at least three separate TLC plates.
-
Develop each plate in a different solvent system with varying polarities and functionalities. Good starting points are:
-
Hexane/Ethyl Acetate (non-polar/polar aprotic)
-
Dichloromethane/Methanol (moderately polar/polar protic)
-
Toluene/Acetone (aromatic/polar aprotic)
-
-
Visualize the plates and identify the system that provides the best separation (ideally with a product Rf value between 0.2 and 0.4) and minimal tailing.[3][4]
-
| Solvent System | Typical Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many pyrazolopyridine derivatives. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Effective for more polar derivatives. |
| Toluene / Acetone | 9:1 to 7:3 | Can offer different selectivity compared to ester-based systems. |
| Dichloromethane / Methanol / NH4OH | 90:10:1 | The addition of ammonia is highly effective at reducing tailing for very basic compounds. |
Table 1: Recommended starting solvent systems for column chromatography of this compound derivatives.
Q2: My final product is a beautiful white powder after chromatography, but my NMR shows broad humps and the ICP analysis indicates high levels of palladium. How do I remove residual palladium catalyst?
A2: Residual palladium from cross-coupling reactions (like Suzuki, Buchwald-Hartwig, or Heck) is a pervasive issue in the synthesis of heterocyclic compounds.[5] The nitrogen atoms in your pyrazolopyridine core can act as strong ligands, coordinating to palladium species and making them soluble in organic solvents. As a result, they often co-elute with your product during chromatography. Simple filtration through celite is often insufficient for removing these soluble or colloidal palladium species.[6]
Recommended Solutions:
-
Palladium Scavengers: The most effective method for removing trace palladium is the use of scavengers. These are solid-supported reagents with functional groups that have a high affinity for palladium.
-
Thiol-based scavengers (e.g., SiliaMetS® Thiol, MP-TMT): These are highly effective for a broad range of palladium species.
-
Amine-based scavengers: Can also be effective, particularly for certain palladium complexes.
-
Activated Carbon: While a cheaper option, it can sometimes lead to product loss due to non-specific adsorption.[6]
-
Palladium Removal Workflow:
Caption: Step-by-step workflow for the removal of residual palladium using scavengers.
-
Protocol 3: General Procedure for Palladium Scavenging
-
Following your aqueous work-up, dissolve the crude product in a suitable solvent (e.g., THF, Toluene, or Ethyl Acetate) at a concentration of approximately 10-20 mL per gram of crude material.
-
Add a thiol-based silica scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium).
-
Stir the suspension at room temperature or gently heat to 40-50°C. The optimal time can range from 2 to 16 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for palladium content if possible.
-
Once the scavenging is complete, cool the mixture to room temperature and filter through a pad of Celite®.
-
Wash the filter cake with additional solvent to ensure full recovery of your product.
-
Combine the filtrates and concentrate under reduced pressure. The resulting solid can then be further purified by recrystallization or chromatography if needed.
-
| Scavenger Type | Typical Loading (wt. eq. to Pd) | Pros | Cons |
| Silica-Thiol (e.g., SiliaMetS® Thiol) | 5-10 | High efficiency, good selectivity, low product loss. | Higher cost than carbon. |
| Polymer-Thiol (e.g., MP-TMT) | 5-10 | High efficiency, easy to handle. | Can swell in certain solvents. |
| Activated Carbon | 10-20 | Low cost, effective for some Pd species. | Can lead to significant product loss via adsorption. |
Table 2: Comparison of common palladium scavengers.
Q3: I'm attempting to recrystallize my this compound derivative, but it keeps "oiling out" or failing to crystallize at all. What should I do?
A3: "Oiling out," where the compound separates from the solution as a liquid rather than a solid, is a common problem in crystallization, especially for heterocyclic compounds which may have awkward packing properties.[2][7] Failure to crystallize is often due to using too much solvent or an inappropriate solvent system.[2]
Key Principles for Successful Recrystallization:
-
Solvent Selection is Crucial: The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point. For pyrazolopyridines, which have moderate polarity, a single solvent may not be ideal. A two-solvent system is often more effective.
-
Slow Cooling is Key: Rapid cooling encourages precipitation rather than crystallization, which can trap impurities and lead to the formation of oils.
Troubleshooting Recrystallization:
Caption: Troubleshooting common issues in the recrystallization of organic compounds.
-
Protocol 4: Two-Solvent Recrystallization
-
Select a "good" solvent in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone).
-
Select a "poor" solvent in which your compound is sparingly soluble (e.g., Hexane, Heptane, Diethyl Ether). The two solvents must be miscible.
-
Dissolve your crude solid in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (the point of saturation).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To slow the cooling process, you can wrap the flask in glass wool or place it in a warm water bath.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold "poor" solvent.
-
| "Good" Solvent | "Poor" Solvent | Notes |
| Ethyl Acetate | Hexane | A very common and effective pair for compounds of moderate polarity. |
| Acetone | Hexane | Similar to EtOAc/Hexane, can be a good alternative. |
| Dichloromethane | Hexane or Diethyl Ether | Useful for less polar derivatives. Ensure slow evaporation of the more volatile solvent. |
| Ethanol | Water | Can be effective for more polar derivatives capable of hydrogen bonding. |
Table 3: Recommended solvent pairs for the recrystallization of this compound derivatives.
II. Frequently Asked Questions (FAQs)
-
Q: I see a streak on my TLC plate when I spot my crude this compound. Is my compound decomposing on the silica?
-
A: It's possible. Brominated N-heterocycles can be sensitive to the acidic nature of silica gel.[8] To test for on-plate degradation, you can perform a 2D TLC experiment. Spot your compound in one corner of a square TLC plate, run it in a suitable eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the stationary phase. If this is the case, consider using neutralized silica, alumina, or reverse-phase chromatography for your purification.
-
-
Q: My synthesis is supposed to yield the 1H-pyrazolo[3,4-c]pyridine, but I suspect I have the 2H-isomer as well. How can I confirm this and separate them?
-
A: The formation of regioisomers is a known challenge in pyrazole synthesis.[1][2] Confirmation can typically be achieved using 2D NMR techniques like NOESY or HMBC, which can show correlations between the N-H proton (or N-alkyl substituent) and protons on the pyridine ring, allowing for unambiguous structural assignment. Separation is often challenging but can be achieved with careful column chromatography. You may need to screen multiple solvent systems and potentially use a shallower gradient to resolve the two isomers. Sometimes, protecting the pyrazole nitrogen can alter the polarity enough to improve separation.
-
-
Q: Can I use activated charcoal to remove both colored impurities and residual palladium at the same time?
-
A: While it might seem efficient, it's often not the best approach. Activated charcoal is non-specific and can adsorb a significant amount of your product along with the impurities.[6] For high-value intermediates, it is generally better to use a more selective palladium scavenger first to remove the metal. If colored impurities remain, a subsequent, careful treatment with a minimal amount of activated charcoal can be performed, but be prepared for some yield loss.
-
-
Q: What is the best way to dry-load a polar, slightly insoluble this compound derivative onto a column?
-
A: Dissolve your crude material in a minimal amount of a strong, volatile solvent in which it is soluble (like dichloromethane or methanol). Add a small amount of silica gel (enough to create a free-flowing powder after solvent removal). Concentrate the mixture to dryness on a rotary evaporator until you have a fine powder. This powder can then be carefully added to the top of your packed column, ensuring an even band and preventing issues with poor solubility in the eluent at the start of the run.
-
III. References
-
I. Alkorta and J. Elguero, "AM1 calculations of the greater stability of the 1H-tautomer in pyrazolo[3,4-b]pyridines," SciFinder, [Online].
-
L. K. Gavrin et al., "Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers," Journal of Organic Chemistry, 2007. [Link]
-
University of Rochester, "Tips & Tricks: Recrystallization," Department of Chemistry, University of Rochester. [Link]
-
University of Rochester, "Chromatography: Solvent Systems for TLC," Department of Chemistry, University of Rochester. [Link]
-
Hampton Research, "Guide for crystallization," Hampton Research. [Link]
-
University of York, "Problems with Recrystallisations," Chemistry Teaching Labs, University of York. [Link]
-
Onyx Scientific, "Palladium scavenging: From 1% to within ICH limits," Onyx Scientific. [Link]
-
L. Zou et al., "Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances," ResearchGate, 2019. [Link]
-
UAB Barcelona, "Preparation, separation and characterization of two pyrazolic regioisomers of high purity," UAB Barcelona. [Link]
-
University of Illinois Chicago, "5. Thin Layer Chromatography," UIC Chemistry. [Link]
-
Reddit, "Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?," r/OrganicChemistry, 2022. [Link]
-
M. P. Sharma, "Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives," ResearchGate, 2008. [Link]
-
J. I. Borrell et al., "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," PubMed Central, 2018. [Link]
-
MIT OpenCourseWare, "Thin Layer Chromatography (TLC) Guide," MIT. [Link]
-
E. Bedwell et al., "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines," RSC Publishing, 2023. [Link]
-
A. Kumar et al., "N-bromosuccinimide reactions of some heterocycles in the presence or absence of water," ResearchGate, 1999. [Link]
-
A. J. Smellie et al., "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques," ACS Publications, 2022. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common side reactions and troubleshooting challenges encountered during its synthesis in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Introduction
The 1H-pyrazolo[3,4-c]pyridine core is a significant structural motif in medicinal chemistry, analogous to purine, making it a valuable scaffold for the development of various therapeutic agents. The introduction of a bromine atom at the 4-position provides a key handle for further functionalization, typically through cross-coupling reactions. However, the synthesis is not without its challenges. The electronic nature of the fused ring system presents several possibilities for undesired side reactions. This guide will help you navigate these complexities, optimize your reaction conditions, and successfully isolate your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach to the 1H-pyrazolo[3,4-c]pyridine scaffold?
A common and effective method involves the cyclization of a substituted aminopyridine. For instance, the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine can be achieved from a 2-halo-4-methyl-5-aminopyridine by treatment with sodium nitrite in acetic acid, followed by deacetylation.[1] This provides the core structure which can then be further functionalized.
Q2: I am attempting a direct bromination of 1H-pyrazolo[3,4-c]pyridine. Why am I getting a mixture of products instead of the desired 4-bromo isomer?
Direct bromination of the unsubstituted 1H-pyrazolo[3,4-c]pyridine core is challenging due to the competing reactivity of multiple sites on the heterocyclic system. The pyridine ring is generally deactivated towards electrophilic substitution, while the pyrazole ring is more reactive.[2][3] Specifically, the C-3 position on the pyrazole moiety is highly susceptible to electrophilic attack.[2][4][5] Therefore, you are likely forming the 3-bromo isomer and potentially di-brominated products.
Q3: My subsequent reaction on the pyrazole nitrogen (e.g., alkylation) is giving me two distinct products. What are they and how can I avoid this?
The N-unsubstituted 1H-pyrazolo[3,4-c]pyridine exists as a mixture of two tautomers, with the proton residing on either N-1 or N-2. When you perform a reaction like alkylation, you can get a mixture of the N-1 and N-2 alkylated regioisomers.[6] The ratio of these isomers can be influenced by the reaction conditions, but achieving complete selectivity without a proper strategy is difficult. The recommended approach is to use a protecting group strategy to ensure the reaction occurs on the desired nitrogen.
Troubleshooting Guide: Common Side Reactions
Issue 1: Formation of 3-Bromo-1H-pyrazolo[3,4-c]pyridine and 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine
Question: My reaction to synthesize this compound is showing multiple spots on TLC, and my NMR spectrum is complex, suggesting isomeric impurities. What is happening?
Answer: This is the most common issue when attempting direct electrophilic bromination on the 1H-pyrazolo[3,4-c]pyridine core. The pyrazole ring is inherently more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack.
Causality and Mechanism: The C-4 position of a pyrazole ring (which corresponds to the C-3 position in the pyrazolo[3,4-c]pyridine system) is the most electron-rich and therefore the most reactive site for electrophilic substitution.[2][4][5] The attack of an electrophile (like Br+) at C-3 leads to a more stable carbocation intermediate compared to attack at other positions. Consequently, during bromination, you will likely form the 3-bromo isomer as a significant side product. If an excess of the brominating agent is used, or under harsh conditions, a second bromination can occur at the next most reactive site, leading to the formation of 3,4-dibromo-1H-pyrazolo[3,4-c]pyridine. The existence of this di-brominated compound is confirmed as it is commercially available.[4][5]
Visualizing the Side Reactions:
Caption: Competing bromination pathways.
Solutions and Mitigation Strategies:
-
Stoichiometry Control: Use a slight deficiency or exactly one equivalent of the brominating agent (e.g., N-Bromosuccinimide) to minimize the formation of di-brominated products.
-
Alternative Synthetic Route: The most reliable method to obtain the pure 4-bromo isomer is to introduce the bromine atom before the pyrazole ring is formed. This involves starting with a pyridine derivative that is already brominated at the desired position. For example, a substituted 3-amino-4-bromopyridine could be a suitable precursor for cyclization to form the pyrazole ring.
-
Purification: If a mixture is formed, separation of the regioisomers can be challenging.
-
Column Chromatography: Careful column chromatography on silica gel with a gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) may allow for the separation of the isomers. It is advisable to perform small-scale trials to optimize the solvent system.[7]
-
Preparative HPLC: For difficult separations, preparative HPLC may be necessary.[1][7]
-
-
Characterization: Use 1D and 2D NMR techniques to unequivocally identify the isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
Issue 2: Formation of N-1 and N-2 Regioisomers during Subsequent Reactions
Question: I have successfully synthesized this compound, but when I try to alkylate the pyrazole nitrogen, I get a mixture of two products that are difficult to separate. Why does this happen?
Answer: The NH proton of the pyrazole ring in your compound is mobile and can exist on either nitrogen (N-1 or N-2), leading to two tautomeric forms. When you deprotonate with a base to perform an alkylation, both nitrogen atoms can act as nucleophiles, resulting in a mixture of N-1 and N-2 alkylated products.
Causality and Mechanism: The tautomerism of N-unsubstituted pyrazoles is a well-known phenomenon.[8] The reaction conditions, particularly the solvent and the base used, can influence the ratio of the resulting N-1 and N-2 isomers, but rarely provide complete selectivity. For instance, in some azole-fused ring systems, reactions in THF tend to favor one isomer, while reactions in DMSO favor the other, likely due to differences in ion-pairing with the deprotonated heterocycle.[9]
Visualizing the Isomer Formation:
Caption: Formation of N-1 and N-2 alkylation isomers.
Solutions and Mitigation Strategies:
-
N-Protection Strategy: The most robust solution is to protect one of the nitrogen atoms before proceeding with further functionalization. This ensures that subsequent reactions occur at a specific position. A common protecting group for pyrazoles is the p-methoxybenzyl (PMB) group, which can be introduced selectively and later removed.
-
Chromatographic Separation: If a mixture of N-1 and N-2 isomers is formed, they can often be separated by column chromatography, as their polarity and interaction with the stationary phase are typically different.
-
NMR Analysis for Isomer Identification: The N-1 and N-2 isomers can be distinguished using NMR spectroscopy. 1H-15N HMBC experiments are particularly powerful for unambiguously determining the site of substitution.[10] The chemical shifts of the ring carbons and protons will also differ between the two isomers.[8]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Core Scaffold)
This protocol is adapted from a general procedure for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines and serves as a starting point for the synthesis of the core ring system.[1][6]
-
Diazotization and Cyclization:
-
Dissolve 2-bromo-4-methyl-5-aminopyridine (1.0 eq.) in acetic acid.
-
Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1.0 eq.) in water.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Work-up and Deacetylation:
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the acetylated intermediate.
-
Dissolve the crude intermediate in methanol and add sodium methoxide (catalytic amount).
-
Stir at room temperature for 1 hour.
-
Neutralize with acetic acid and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
-
Protocol 2: General Procedure for N-Protection (Example: PMB Protection)
-
Deprotonation:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF or THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Alkylation:
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography to separate the N-1 and N-2 PMB-protected isomers.
-
Data Summary
| Compound | Potential Side Products | Reason for Formation | Recommended Mitigation Strategy |
| This compound | 3-Bromo-1H-pyrazolo[3,4-c]pyridine | Higher reactivity of C-3 towards electrophilic attack | Synthesize from a pre-brominated pyridine precursor |
| 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine | Over-bromination | Use stoichiometric amount of brominating agent | |
| N-alkylated-4-Bromo-pyrazolo[3,4-c]pyridine | N-1 and N-2 regioisomers | Tautomerism of the pyrazole NH | N-protection strategy prior to alkylation |
References
- Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry. [Link]
- Quora. (2017).
- MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]
- SlideShare. (n.d.). Pyrazole. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [Link]
- MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
- RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
- National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
- MDPI. (n.d.).
- ACS Publications. (2018).
- RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
- ACS Publications. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. [Link]
- National Center for Biotechnology Information. (2022).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. [Link]
- PubMed. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]
- ResearchGate. (2007). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. [Link]
- ResearchGate. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. [Link]
- ACS Publications. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. [Link]
- ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2011). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. [Link]
- National Center for Biotechnology Information. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]
- Química Organica.org. (n.d.). Electrophilic substitution on pyridine. [Link]
- ResearchGate. (n.d.). Fig. 3.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. quora.com [quora.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important heterocyclic scaffold. Pyrazolopyridines are prevalent in biologically active compounds, making their efficient synthesis crucial for drug discovery.[1][2] This resource provides in-depth, experience-based solutions to common challenges encountered during its preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield During the Bromination Step
Question: I am experiencing a low yield during the bromination of the 1H-pyrazolo[3,4-c]pyridine core. What are the potential causes and how can I improve the yield?
Answer: Low yields in the bromination of pyrazolopyridines are a common challenge and can be attributed to several factors, including the choice of brominating agent, solvent effects, and reaction conditions.[3]
Causality and Optimization Strategy:
-
Brominating Agent Selection: The reactivity of the brominating agent is critical. While N-bromosuccinimide (NBS) is a common choice, its performance can be variable.[4][5] In some cases, NBS can lead to the formation of imide byproducts and may not be reactive enough, resulting in a low yield of the desired brominated product.[3] Alternative and potentially more effective brominating agents to consider include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and dibromoisocyanuric acid (DBI), which have been shown to significantly improve yields in similar systems.[3]
-
Solvent Effects: The choice of solvent plays a crucial role in the solubility of reactants and the reaction kinetics.[6] Acetonitrile is a common solvent for bromination reactions, but in the case of pyrazolopyridines, it can sometimes lead to undesired side products.[3] Hexafluoroisopropanol (HFIP) has been demonstrated to be a superior solvent for the bromination of pyrazolopyridines, leading to higher yields of the desired ring-opened brominated product.[3]
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can result in incomplete reactions or degradation of the product.[6] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. While many brominations proceed at room temperature, some may require heating to achieve a satisfactory conversion rate.[6]
Troubleshooting Workflow for Low Bromination Yield:
Caption: Decision tree for troubleshooting low bromination yield.
Experimental Protocol: Optimized Bromination
-
Dissolve the 1H-pyrazolo[3,4-c]pyridine starting material in hexafluoroisopropanol (HFIP).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or dibromoisocyanuric acid (DBI) portion-wise at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Brominating Agent | Solvent | Typical Yield Range | Reference |
| NBS | Acetonitrile | 15-25% | [3] |
| DBDMH | HFIP | 40-50% | [3] |
| DBI | HFIP | ~57% | [3] |
Issue 2: Formation of Regioisomers
Question: I am observing the formation of multiple regioisomers during my synthesis. How can I control the regioselectivity?
Answer: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials.[6] The regioselectivity is often influenced by the reaction conditions, including the choice of catalyst and solvent.
Causality and Optimization Strategy:
-
Protecting Groups: The use of protecting groups on the pyrazole nitrogen atoms can be a highly effective strategy to direct the regioselectivity of subsequent reactions. For instance, the tetrahydropyran (THP) group can be selectively introduced at the N-1 or N-2 position by carefully controlling the reaction time.[1] Longer reaction times tend to favor the thermodynamically more stable N-1 protected product.[1]
-
Directed Metalation: For functionalization at specific carbon atoms, directed metalation can be a powerful tool. The use of a strong base like TMPMgCl·LiCl can facilitate regioselective metalation. The choice of protecting group on the pyrazole nitrogen can influence the site of metalation. For example, an N-1 SEM-protected pyrazolopyridine undergoes metalation at C-7, while an N-2 SEM-protected analog can lead to metalation at C-3, albeit sometimes with lower efficiency.[1]
-
Purification of Isomers: If the formation of regioisomers cannot be completely suppressed, efficient separation is crucial. Flash column chromatography is the most common method for separating regioisomers.[6] The choice of eluent is critical, and a gradient of hexane and ethyl acetate is a good starting point for many pyrazolopyridine derivatives.[6]
Workflow for Managing Regioisomers:
Caption: Strategies for controlling and managing regioisomers.
Issue 3: Poor Yield in Sandmeyer-type Reactions
Question: My attempt to introduce the bromo group via a Sandmeyer-type reaction on an amino-pyrazolo[3,4-c]pyridine resulted in a very low yield. What could be the issue?
Answer: The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, is a powerful transformation.[7][8] However, its success is highly dependent on the stability of the diazonium salt and the reaction conditions.
Causality and Optimization Strategy:
-
Diazonium Salt Stability: The intermediate diazonium salt can be unstable, especially with electron-rich heterocyclic systems. Decomposition can occur before the desired substitution with the bromide ion. It is crucial to perform the diazotization at low temperatures (typically 0-5 °C) to minimize decomposition.
-
Copper Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts.[9] The use of a stoichiometric amount of CuBr is often necessary to achieve good yields. The purity and activity of the copper catalyst are also important factors.
-
Reaction Conditions: The reaction is typically carried out in an acidic medium. The choice of acid and its concentration can influence the outcome. The addition of the diazonium salt solution to the copper bromide solution should be done slowly and with efficient stirring to ensure proper mixing and heat dissipation.
Experimental Protocol: Sandmeyer Bromination
-
Dissolve the amino-pyrazolo[3,4-c]pyridine in an appropriate acid (e.g., HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide in the same acid.
-
Slowly add the cold diazonium salt solution to the copper bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C (Diazotization) | Minimizes diazonium salt decomposition. |
| Catalyst | Stoichiometric CuBr | Ensures efficient conversion to the aryl bromide. |
| Addition Rate | Slow, dropwise | Controls exotherm and ensures proper mixing. |
References
- PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PMC. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.
- Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
- Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
- National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- MDPI. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- JOCPR. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles.
- Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. guidechem.com [guidechem.com]
- 3. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
4-Bromo-1H-pyrazolo[3,4-c]pyridine stability and storage issues
Welcome to the technical support guide for 4-Bromo-1H-pyrazolo[3,4-c]pyridine (CAS No. 1032943-43-3). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability and storage of this compound. The insights provided are based on established principles of heterocyclic chemistry and data from analogous halogenated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at room temperature in a cool, dry place.[1][2] It is crucial to keep the container tightly sealed and protected from light.[1] Some suppliers may recommend refrigeration (2-8°C) under an inert atmosphere for extended storage, which can further minimize degradation.[3]
Q2: How sensitive is this compound to air and moisture?
As a heterocyclic amine, this compound can be sensitive to moisture and atmospheric oxygen, although specific data on this compound is limited. The pyrazole and pyridine rings are susceptible to oxidative and hydrolytic degradation over time, which can be accelerated by exposure to air and humidity.[4] Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to minimize its exposure to the open air.
Q3: Can I dissolve the compound in any solvent for storage?
It is not recommended to store this compound in solution for extended periods. The stability of the compound in solution is dependent on the solvent, concentration, and storage conditions. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures. Protic solvents, especially under acidic or basic conditions, may facilitate hydrolysis or other degradation pathways.
Q4: Is this compound light-sensitive?
Yes, protection from light is recommended.[1] Brominated aromatic compounds can be susceptible to photodegradation, a process that can be initiated by exposure to UV or even ambient light.[2][3][5] This can lead to the formation of impurities through dehalogenation or other radical-mediated reactions.
Q5: What are the primary safety concerns when handling this compound?
This compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[6][7][8] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution & Explanation |
| Inconsistent analytical results (NMR, LC-MS) over time from the same batch. | Compound Degradation: The appearance of new signals or a decrease in the main peak purity suggests degradation. This can be due to improper storage, leading to hydrolysis, oxidation, or photodegradation. | Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a dark, dry place. For enhanced stability, consider storage under an inert atmosphere and at reduced temperatures. Re-purify if Necessary: If degradation is significant, re-purification by an appropriate method (e.g., column chromatography, recrystallization) may be required. |
| Low yield or unexpected side products in a reaction (e.g., Suzuki or Buchwald-Hartwig coupling). | Dehalogenation: The C-Br bond can be susceptible to cleavage, leading to the formation of the debrominated pyrazolo[3,4-c]pyridine. This is a known issue with brominated heterocycles, particularly under reductive conditions or with certain catalysts.[1][6] | Optimize Reaction Conditions: Use fresh, high-purity starting material. Minimize reaction times and temperatures where possible. Screen different catalyst systems and ligands, as some may be more prone to inducing dehalogenation. Protecting the N-H of the pyrazole ring can sometimes suppress this side reaction.[6] |
| Discoloration of the solid compound (e.g., from white/off-white to yellow/brown). | Oxidation or Photodegradation: Exposure to air and/or light can lead to the formation of colored impurities. | Strict Adherence to Storage Protocols: Always store the compound in an amber vial or a container wrapped in foil to protect it from light. Minimize the headspace in the container and consider backfilling with an inert gas after each use. |
| Poor solubility in a previously used solvent. | Formation of Insoluble Degradation Products: Degradation can lead to the formation of polymeric or other less soluble materials. | Confirm Compound Identity and Purity: Before use, run a quick purity check (e.g., TLC, LC-MS). If impurities are detected, purification is recommended. For dissolution, use of fresh, anhydrous solvent and gentle warming or sonication may help, but be aware that heat can accelerate further degradation. |
Summary of Stability and Storage
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (long-term); Refrigerated (2-8°C) for extended stability.[1][3] | Minimizes thermal degradation pathways.[9] |
| Atmosphere | Tightly sealed container; Inert gas (Argon, Nitrogen) recommended.[1][2][3] | Prevents oxidation and moisture-induced hydrolysis. |
| Light | Keep in a dark place; Use amber vials or light-blocking containers.[1] | Prevents photodegradation and debromination.[2][3][5] |
| Form | Solid | More stable than in solution. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Halogenated heterocycles can react vigorously with these reagents.[10] |
Visualizing Potential Degradation and Handling
The following diagrams illustrate a generalized potential degradation pathway for this compound based on the reactivity of similar compounds, and a recommended workflow for its handling.
Caption: Generalized degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
- Smollich, M., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Environmental Sciences Europe, 37(1).
- Michigan State University Department of Chemistry. Heterocyclic Compounds.
- Request PDF. Alkaline hydrolysis of N-bromoiminothianthrene derivatives. ResearchGate.
- Angene Chemical. Safety Data Sheet.
- Tian, Y., et al. (2018).
- Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.
- Iskra, J. (Ed.). (2012). Halogenated Heterocycles: Synthesis, Application and Environment. Springer Science & Business Media.
- Gimalova, F. A., et al. (2016). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Applied and Environmental Microbiology, 82(13), 3799-3811.
- Iskra, J. (Ed.). (2012). Halogenated Heterocycles: Synthesis, Application and Environment. Google Books.
- PubChem. This compound. National Center for Biotechnology Information.
- Al-Ostoot, F. H., et al. (2022). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2277-2284.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cas 2075-45-8,4-Bromopyrazole | lookchem [lookchem.com]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low reactivity in functionalization of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the functionalization of 4-Bromo-1H-pyrazolo[3,4-c]pyridine. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve common experimental challenges.
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in medicinal chemistry, prized for its structural resemblance to purine and its role in developing novel therapeutics.[1] However, its unique electronic and structural properties can present significant hurdles during synthetic elaboration. This guide is structured in a direct question-and-answer format to address the specific, practical issues you may encounter at the bench.
Troubleshooting Guide: Common Cross-Coupling Reactions
This section tackles the most frequent and frustrating issues encountered during palladium-catalyzed cross-coupling reactions, the workhorse methods for functionalizing this scaffold.
Question 1: My Suzuki-Miyaura coupling reaction with this compound has low or no yield. What are the likely causes and how can I fix it?
Answer:
Low reactivity in Suzuki-Miyaura couplings with this substrate is a common yet solvable problem. The core issue often stems from the electron-deficient nature of the pyrazolopyridine ring system, which makes the C4-Br bond more challenging to activate via oxidative addition compared to a simple aryl bromide. Furthermore, the presence of two basic nitrogen atoms (pyridine and pyrazole) can interfere with the palladium catalyst.
Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection (The Most Critical Factor): Standard, less electron-rich phosphine ligands like PPh₃ are often ineffective. The palladium center requires bulky, electron-donating ligands to facilitate the crucial oxidative addition step.[2]
-
Expert Insight: The electron density from the ligand makes the Pd(0) center more nucleophilic and thus more reactive towards the electrophilic C-Br bond. The bulkiness of the ligand promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species and accelerates the final reductive elimination step.[3]
-
Recommendation: Switch to a modern biarylphosphine ligand system. Buchwald's SPhos or XPhos, or Hartwig's tBu₃P are excellent starting points. Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can also significantly improve reproducibility by ensuring the efficient generation of the active Pd(0) species.[4]
2. Choice of Base and Solvent: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step (boronic acid to palladium). An inappropriate base or solvent system can lead to decomposition of the boronic acid or poor reaction kinetics.
-
Expert Insight: A common failure mode is the formation of boronic acid homo-coupling (biaryl) products or protodebromination of the starting material.[5] This often points to a slow transmetalation step relative to other competing pathways.
-
Recommendation: Use a moderately strong inorganic base. K₂CO₃ or Cs₂CO₃ are generally reliable.[6] For solvent, a polar aprotic solvent mixture, often with water, is required to dissolve both the organic substrate and the inorganic base. Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) are standard.[7] Ensure all solvents are thoroughly degassed to prevent oxidation of the catalyst.
3. Temperature and Reaction Time: Due to the substrate's lower reactivity, higher temperatures are often necessary.
-
Recommendation: Start with a reaction temperature of 80-100 °C.[4] Microwave irradiation can be highly effective for these challenging couplings, often reducing reaction times from hours to minutes and improving yields.[4] Monitor the reaction by TLC or LC-MS to avoid prolonged heating that can lead to catalyst decomposition.
Troubleshooting Workflow Diagram
Caption: Suzuki Coupling Troubleshooting Flowchart.
Optimized Conditions Comparison
| Parameter | Standard Conditions (Low Yield) | Recommended Optimized Conditions | Rationale for Change |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | XPhos Pd G3 or Pd₂(dba)₃ | Pre-catalyst ensures efficient generation of active Pd(0). |
| Ligand | PPh₃ | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands accelerate oxidative addition.[2] |
| Base | Na₂CO₃, K₃PO₄ | Cs₂CO₃ or K₂CO₃ (anhydrous) | Stronger, more soluble base can accelerate transmetalation. |
| Solvent | THF/H₂O | 1,4-Dioxane/H₂O (degassed) | Higher boiling point allows for increased reaction temperatures. |
| Temperature | 60-80 °C | 100-110 °C or Microwave (120 °C) | Overcomes the higher activation energy for this substrate.[4] |
Question 2: I'm struggling with the Buchwald-Hartwig amination of this compound. What are the critical parameters for success?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like the Suzuki coupling, it is highly sensitive to the choice of catalyst, ligand, and base.[8] The challenges with the pyrazolopyridine core remain the same: catalyst inhibition by the substrate's nitrogen atoms and the difficulty of the oxidative addition step.
1. Ligand Choice is Paramount: This reaction is even more sensitive to ligand effects than Suzuki couplings. The choice of ligand dictates not only the rate of reaction but also the potential for side reactions.
-
Expert Insight: The key side reaction for primary alkylamines is β-hydride elimination from the palladium-amido intermediate, which leads to a hydro-dehalogenated starting material and an imine byproduct.[8] This process competes directly with the desired reductive elimination.
-
Recommendation: Use highly specialized, bulky biarylphosphine ligands. For many amine couplings, Josiphos-type ligands or Buchwald's ligands (e.g., RuPhos, BrettPhos) are required. For challenging couplings involving secondary cyclic amines, tBuDavePhos has shown success.[9][10]
2. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
-
Expert Insight: The base must be strong enough to form the palladium-amido complex but should not promote side reactions. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.
-
Recommendation: NaOtBu is a reliable starting point for most amine couplings. Ensure it is fresh and handled under an inert atmosphere, as it is highly hygroscopic.
3. Amine Substrate Scope: Not all amines are equally reactive.
-
Primary Amines: Can be challenging due to the potential for β-hydride elimination if they possess β-hydrogens.[11]
-
Secondary Amines: Cyclic secondary amines like piperidine or morpholine are generally good substrates.[10]
-
Aryl Amines: Aniline derivatives are also typically effective coupling partners.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and the appropriate ligand (e.g., RuPhos, 6.0 mol%).
-
Reagent Addition: Add the amine (1.2 equiv) followed by anhydrous toluene or dioxane.
-
Base Addition: Add NaOtBu (1.4 equiv) portion-wise. The reaction is often exothermic upon base addition.
-
Reaction: Heat the mixture to 100 °C and stir for 4-16 hours, monitoring by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purification: Purify the crude product by silica gel column chromatography.
Question 3: My Sonogashira coupling is failing, resulting in a complex mixture and low yield. What troubleshooting steps should I take?
Answer:
The Sonogashira coupling, used to form C(sp²)-C(sp) bonds, introduces its own set of challenges. The primary issue is often the stability of the terminal alkyne and the copper co-catalyst.
1. The Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (typically CuI) as a co-catalyst. While effective, it can also promote the unwanted homo-coupling of the terminal alkyne (Glaser coupling), leading to diyne byproducts.
-
Expert Insight: The Glaser side reaction is particularly problematic under aerobic conditions. Oxygen promotes the oxidation of Cu(I) to Cu(II), which catalyzes the homo-coupling.
-
Recommendation:
-
Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
Copper-Free Conditions: Consider a modern, copper-free Sonogashira protocol. These often use more sophisticated palladium/ligand systems that can facilitate the catalytic cycle without copper, thus eliminating the Glaser coupling pathway.
-
2. Base and Solvent: The base in a Sonogashira reaction is typically a liquid amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as part or all of the solvent.
-
Expert Insight: The amine base is crucial for scavenging the HBr produced during the reaction and for facilitating the deprotonation of the terminal alkyne.
-
Recommendation: Use a high-purity, distilled amine base/solvent. If substrate solubility is an issue, a co-solvent like THF or DMF can be added.
3. Palladium Source and Ligand: For this specific substrate, a simple PdCl₂(PPh₃)₂ catalyst may be sufficient, but more active systems can improve performance.
-
Recommendation: If yields are low, try a more active catalyst system such as Pd(OAc)₂ with a supporting ligand like XPhos. This can sometimes allow for lower reaction temperatures.
Catalytic Cycle Failure Points
Caption: Generalized Pd Cross-Coupling Cycle and Failure Points.
Frequently Asked Questions (FAQs)
Question 4: What are the inherent challenges in functionalizing the this compound core?
Answer:
The difficulties arise from a combination of electronic and structural factors:
-
Electron-Deficient Ring System: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The fused pyrazole ring further withdraws electron density. This makes the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst compared to electron-rich or neutral aryl bromides.[12]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen (a Lewis base) can coordinate to the Lewis acidic palladium center, potentially leading to catalyst inhibition or deactivation. The N-H proton of the pyrazole is also acidic and can react with strong bases, leading to an anionic species that can also interact with the catalyst.
-
Solubility: The planar, hydrogen-bond-donating nature of the scaffold can lead to poor solubility in common non-polar organic solvents like toluene, necessitating the use of more polar aprotic solvents (DMF, Dioxane) or solvent mixtures.
Question 5: Should I protect the N-H of the pyrazole ring before attempting cross-coupling?
Answer:
This is an excellent question and the answer depends on the specific reaction and conditions.
-
Arguments for N-Protection:
-
Improved Solubility: Attaching a bulky, lipophilic protecting group like a p-methoxybenzyl (PMB) or a trityl (Tr) group can significantly improve solubility in organic solvents.
-
Preventing Side Reactions: The acidic N-H proton can interfere with strong bases (e.g., NaOtBu in Buchwald-Hartwig reactions). Deprotonation can create an anionic nucleophile that might complicate the reaction. Protection eliminates this possibility.
-
Directing Effects: In some cases, a protecting group can sterically direct subsequent reactions to other positions on the ring system.
-
-
Arguments Against N-Protection:
-
Atom Economy: It adds two steps to the synthetic sequence (protection and deprotection), reducing overall yield and increasing cost.
-
Successful Unprotected Couplings: As demonstrated in many modern protocols, the right choice of ligand and base can often overcome the challenges of the free N-H, making protection unnecessary.[1]
-
Recommendation: For initial screening, attempt the reaction on the unprotected scaffold using optimized conditions (e.g., a modern ligand/catalyst system). If you continue to face issues with yield, solubility, or side reactions that can be attributed to the N-H group, then investing in a protection strategy is a logical next step.
Question 6: Are there alternative functionalization strategies besides cross-coupling at the C4-bromo position?
Answer:
Yes, the scaffold offers multiple "vectors" for functionalization, which is crucial for building molecular diversity in drug discovery.[1][13] While the C4-bromo position is a primary handle for cross-coupling, other positions can be accessed:
-
N-Alkylation/Arylation: The pyrazole nitrogen atoms (N1 and N2) can be selectively functionalized, typically through alkylation reactions.[1]
-
C3 Functionalization: The C3 position can be accessed through methods like tandem borylation and subsequent Suzuki-Miyaura cross-coupling.[14]
-
C7 Functionalization: Selective metalation at the C7 position using strong, hindered bases like TMPMgCl·LiCl, followed by trapping with an electrophile, allows for functionalization at this site.[1][13]
Reactivity Vectors Diagram
Caption: Functionalization Vectors of the Pyrazolo[3,4-c]pyridine Core.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Durham University. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Wikipedia contributors. (2023).
- Chemistry LibreTexts. (2023).
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Chekshin, N., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. [Link]
- Chekshin, N., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
- Bakherad, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Chekshin, N., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Carey, J. S., et al. (2006). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Reddit User. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- ResearchGate. (2018). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
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- 3. youtube.com [youtube.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-1H-pyrazolo[3,4-c]pyridine Reactions
Welcome to the Technical Support Center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals working with 4-Bromo-1H-pyrazolo[3,4-c]pyridine and similar heterocyclic compounds. The persistence of palladium residues in active pharmaceutical ingredients (APIs) is a critical issue, with regulatory bodies like the International Council for Harmonisation (ICH) setting stringent limits on elemental impurities.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the required purity for your compounds.
Troubleshooting Guide
This section addresses common challenges encountered during the removal of palladium catalysts from reactions involving this compound.
Problem: High levels of palladium remain after initial purification (e.g., filtration, extraction).
Potential Cause: The palladium species may be soluble in the organic solvent, or the chosen purification method is not effective for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[2] The complex nature of the this compound scaffold, with its multiple heteroatoms, can lead to strong chelation with palladium, making it difficult to remove.[1]
Suggested Solutions:
-
Employ a Palladium Scavenger: These are solid-supported reagents designed to selectively bind and remove palladium from solution.[2][3] Common types include silica- or polymer-bound thiols, amines, or triazines.[2][3] For heterocyclic compounds, thiol-based scavengers are often highly effective.[4][5][6]
-
Screen a Variety of Scavengers: The effectiveness of a scavenger is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the product.[1][2] It is advisable to screen a small panel of scavengers to identify the most efficient one for your system.
-
Consider Activated Carbon: Activated carbon is a cost-effective option that can adsorb a range of palladium species.[1][7][8][9] The efficiency of palladium removal can be enhanced by using it in combination with a chelating agent.[1]
-
Optimize Scavenging Conditions: Factors such as scavenger loading, temperature, and stirring time can significantly impact removal efficiency. Experiment with these parameters to find the optimal conditions for your reaction.
Problem: Significant product loss occurs during the palladium removal process.
Potential Cause: The purification method may not be selective, causing the product to be removed along with the palladium. This can occur if the product adsorbs to the solid support of the scavenger or activated carbon.[2]
Suggested Solutions:
-
Optimize Scavenger-to-Palladium Ratio: Using a large excess of scavenger is not always necessary and can lead to non-specific binding of the product.[2] Determine the minimum effective amount of scavenger required.
-
Thoroughly Wash the Scavenger/Carbon: After the scavenging process, wash the solid material thoroughly with a suitable solvent to recover any adsorbed product.[2][3]
-
Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[3]
-
Consider Recrystallization: If product loss remains high with adsorbent-based methods, recrystallization can be an effective alternative.[1][3] Carefully select a solvent system that maximizes the precipitation of your product while keeping the palladium impurities in the mother liquor.[2]
Problem: Inconsistent palladium removal from batch to batch.
Potential Cause: Variability in the reaction work-up, the age or quality of the scavenger, or the specific form of the palladium residue can all contribute to inconsistent results.
Suggested Solutions:
-
Standardize the Work-Up Procedure: Ensure that the reaction work-up is consistent for every batch before initiating the palladium removal step.
-
Pre-treatment of the Reaction Mixture: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[3]
-
Use Fresh Scavenger: The activity of some scavengers can decrease over time. Use fresh or properly stored scavenger for each batch.
-
Analyze Palladium Species: If possible, try to identify the nature of the palladium species in your reaction mixture to select the most appropriate removal method.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reactions involving heterocyclic compounds like this compound?
A1: The most prevalent methods include:
-
Adsorption: Utilizing solid-supported metal scavengers with high affinity for palladium. Thiol-functionalized silica gels, such as SiliaMetS Thiol and QuadraSil MP, are particularly effective.[4][5][6] Activated carbon is another widely used adsorbent.[1][8][9]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[1][3]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[1][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts or precipitated palladium metal.[3][10][11]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
Required purity level: The stringency of the final palladium concentration limit will influence the choice of method.
-
Scale of the reaction: Some methods are more amenable to large-scale production than others.
A screening approach, where several methods are tested on a small scale, is often the most effective way to identify the best strategy.
Q3: Are there any "green" or more sustainable methods for palladium removal?
A3: Yes, there is a growing interest in developing more sustainable methods for palladium removal and recovery. Some approaches include:
-
Recyclable Catalysts: Using palladium catalysts that can be easily recovered and reused.[12]
-
Solvent Selection: Choosing greener solvents for both the reaction and the purification steps.
-
Palladium Recovery from Scavengers: Developing methods to recover the palladium from spent scavengers and activated carbon, which is both economically and environmentally beneficial.[13]
Experimental Protocols
Here are detailed, step-by-step methodologies for two common and effective palladium removal techniques.
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger (e.g., SiliaMetS Thiol, QuadraSil MP)
This protocol is highly effective for removing soluble palladium species from organic solutions.[4][5][6]
Materials:
-
Crude reaction mixture containing this compound and residual palladium.
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol or QuadraSil MP).
-
Suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Celite® or another filter aid.
-
Standard laboratory glassware and filtration apparatus.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent to a concentration that ensures it remains fully dissolved throughout the process.[2][3]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is to use 4-10 weight equivalents of scavenger relative to the estimated amount of residual palladium.[14]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[3] The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger.[3]
-
Washing: Wash the Celite® pad and the scavenger with fresh solvent to recover any adsorbed product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method for removing a variety of palladium species.[1][7][8][9]
Materials:
-
Crude reaction mixture containing this compound and residual palladium.
-
Activated carbon (e.g., Darco® KB-B).
-
Suitable organic solvent (e.g., THF, Toluene).
-
Celite® or another filter aid.
-
Standard laboratory glassware and filtration apparatus.
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate solvent.[3]
-
Carbon Addition: Add activated carbon to the solution. A common starting point is 0.2 to 0.7 weight equivalents relative to the crude product.[1]
-
Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45 °C) for a period of 1.5 to 18 hours.[1][2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[2]
-
Washing: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[3]
-
Analysis: Determine the final palladium concentration in the purified product using a suitable analytical method like ICP-MS.
Data Summary
The following table summarizes the typical performance of different palladium removal methods. Note that the efficiency can vary significantly depending on the specific reaction conditions.
| Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Thiol-Functionalized Silica Scavengers | >95%[4][6][15] | High selectivity, fast kinetics, broad solvent compatibility.[4][6] | Higher cost compared to activated carbon.[1] |
| Activated Carbon | 28% to >97% (can be enhanced with chelating agents)[1] | Low cost, effective for a range of palladium species.[1][7] | May require longer treatment times, potential for product loss through adsorption.[1][2] |
| Recrystallization | Highly variable, can reduce Pd from >200 ppm to <10 ppm[1] | Can be highly effective and cost-efficient, combines purification with palladium removal. | Success is highly dependent on the solubility properties of the product and impurities, may lead to yield loss in the mother liquor.[2] |
Workflow Visualizations
The following diagrams illustrate the general workflows for palladium removal.
Caption: Workflow for scavenger-based palladium removal.
Caption: Workflow for recrystallization-based palladium removal.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- How can i remove palladium Pd catalyst easily?
- SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. [Link]
- SiliametS Metal Scavengers - Velocity Scientific Solutions. [Link]
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. [Link]
- Scavenging Technologies
- SiliCycle SiliaMetS Metal Scavengers - Element Lab Solutions. [Link]
- Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. [Link]
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
- Metal scavengers | Johnson M
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]
- oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson M
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. [https://www.researchgate.
- Method of removing palladium - Google P
- QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF - ResearchG
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. [Link]
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- How to remove palladium catalyst from reaction mixture ?
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchG
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
- Your trick to remove residual palladium : r/Chempros - Reddit. [Link]
- Recrystallization help : r/OrganicChemistry - Reddit. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts | Johnson Matthey Technology Review [technology.matthey.com]
- 14. velocityscientific.com.au [velocityscientific.com.au]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Overcoming solubility problems with 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support resource for 4-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this versatile heterocyclic building block. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to make informed, effective decisions in your experimental work.
Understanding the Challenge: Physicochemical Properties
This compound is a solid material at room temperature.[1] Its structure, a fused pyrazole and pyridine ring system, presents inherent solubility challenges due to its planar nature and potential for strong intermolecular interactions in the solid state.
| Property | Value | Source |
| Chemical Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| CAS Number | 1032943-43-3 | [1] |
| Physical Form | Solid | [1] |
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in common solvents. Why is it so poorly soluble?
Answer: The low solubility of this compound stems from two primary molecular features:
-
High Crystal Lattice Energy: The planar, rigid structure of the pyrazolopyridine core allows for efficient packing in the solid state. This dense packing is stabilized by strong intermolecular forces, including π-π stacking interactions between the aromatic rings. Overcoming this crystal lattice energy requires a significant input of energy, which many common solvents cannot provide at room temperature.
-
Intermolecular Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the N-H group on the pyrazole ring) and hydrogen bond acceptors (the nitrogen atoms on both the pyrazole and pyridine rings). In the solid state, these sites form a strong, extensive network of hydrogen bonds. A solvent must be able to effectively compete for and disrupt this network to dissolve the compound.
Many standard organic solvents may not be polar enough or have the specific hydrogen bonding capabilities to effectively break apart this stable solid-state structure.
Q2: What are the recommended initial solvents for solubilizing this compound?
Answer: For poorly soluble, polar heterocyclic compounds, a tiered approach starting with strong, aprotic polar solvents is recommended.
| Tier | Solvent | Rationale & Considerations |
| 1 (First Choice) | Dimethyl sulfoxide (DMSO) | Excellent solvent for a wide range of polar, poorly soluble compounds.[2] Its high polarity and ability to accept hydrogen bonds helps disrupt the solute's crystal lattice. Start with room temperature. |
| 2 | N,N-Dimethylformamide (DMF) | Similar to DMSO in its solubilizing power. Can be an effective alternative if DMSO is not suitable for the downstream application. |
| 3 | N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA) | These are also highly polar, water-miscible organic solvents that can be effective for challenging solutes. They are often used in formulation science to enhance solubility.[3] |
| 4 (Mixtures) | Chloroform/Methanol or Dichloromethane/Methanol | A mixture of a chlorinated solvent and an alcohol can sometimes be effective. The alcohol (methanol) helps to break up hydrogen bonding, while the chlorinated solvent solvates the core aromatic structure. A 4:1 or 9:1 ratio is a common starting point.[4] |
Note: Always use the minimum amount of solvent necessary and be mindful of solvent compatibility with your planned reaction or assay.
Q3: The compound is still not dissolving at room temperature. Can I use heat?
Answer: Yes, gentle heating can be an effective strategy. Increasing the temperature provides the necessary kinetic energy to help solvent molecules overcome the compound's crystal lattice energy.
Protocol for Thermal Assistance:
-
Add your chosen solvent (e.g., DMSO) to the solid compound.
-
Stir the suspension using a magnetic stir bar.
-
Gently warm the mixture on a hot plate, starting at 40-50°C.
-
Increase the temperature in 10°C increments if necessary, while continuously stirring.
-
Crucial Caveat: Do not exceed the boiling point of the solvent. More importantly, be aware that excessive heat can cause degradation of complex organic molecules. If you observe a color change (e.g., darkening), it may indicate decomposition. It is advisable to perform a small-scale test to check for thermal stability if this is a concern for your application.
Q4: How can I leverage pH to improve the solubility of this compound?
Answer: Adjusting the pH is a powerful technique for dissolving compounds with ionizable functional groups.[3][5] this compound is an amphoteric molecule, meaning it has both a basic site (the pyridine nitrogen) and an acidic site (the pyrazole N-H). By converting the neutral molecule into a salt, you dramatically increase its polarity and, therefore, its solubility in polar solvents like water or aqueous buffers.
-
In Acidic Conditions (Low pH): The basic pyridine nitrogen will be protonated, forming a positively charged pyridinium salt.
-
In Basic Conditions (High pH): The acidic pyrazole N-H will be deprotonated, forming a negatively charged pyrazolide salt.
This principle is visualized below.
Caption: Impact of pH on the ionization state and solubility of the compound.
For NMR spectroscopy of stubborn heterocyclic compounds, adding a few drops of deuterated trifluoroacetic acid (TFA-d) to DMSO-d6 is a common and effective technique.[4]
Q5: What are co-solvents, and how can they be used to solve my solubility problem?
Answer: Co-solvents are water-miscible organic solvents used in combination to increase the solubility of poorly soluble compounds.[2][6] This technique, known as cosolvency, works by reducing the overall polarity of the solvent system to be more "like" the solute, thereby lowering the energy barrier for dissolution.
The primary mechanism is the reduction of the interfacial tension between the aqueous solvent and the hydrophobic compound.[7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), often used in combination with stronger solvents like DMSO.[2][3]
When to Use Co-solvents: This strategy is particularly useful when preparing stock solutions that will be further diluted into aqueous media for biological assays. A high concentration of the drug can be achieved in a small volume of a co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% water), which can then be diluted to the final working concentration in the assay buffer. This helps prevent the compound from precipitating out upon dilution.[2]
Troubleshooting Workflows & Protocols
Workflow: A Systematic Approach to Solubilization
This decision tree provides a logical path to follow when encountering a solubility issue.
Caption: Step-by-step troubleshooting workflow for solubility issues.
Protocol 1: pH Modification Test (Small Scale)
This protocol helps determine if your compound's solubility is pH-dependent.
Materials:
-
~1-2 mg of this compound
-
Three microcentrifuge tubes or small vials
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
Vortex mixer
Procedure:
-
Aliquot: Place ~1 mg of the compound into each of the three tubes.
-
Control: To the first tube, add 200 µL of deionized water. Vortex for 30 seconds. Observe if the solid dissolves. This is your neutral control.
-
Acidic Test: To the second tube, add 200 µL of 0.1 M HCl. Vortex for 30 seconds. Compare the clarity of the solution to the control. A significant reduction in visible solid indicates successful solubilization via salt formation.
-
Basic Test: To the third tube, add 200 µL of 0.1 M NaOH. Vortex for 30 seconds. Again, compare the clarity to the control.
-
Analysis: If the compound dissolves in either the acidic or basic solution, pH modification is a viable strategy for preparing aqueous stock solutions. Remember to consider the pH stability of your compound and the requirements of your downstream application.
References
- Wegner, K., et al. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Institutes of Health.
- Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- LexiChem. (2023, December 25). Co-solvent: Significance and symbolism.
- Gothwal, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-bromo-1H-pyrazolo(3,4-b)pyridine. National Institutes of Health.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (n.d.). Improving solubility via structural modification.
- Wikipedia. (n.d.). Pyrazolopyridines.
- PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
- MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- ResearchGate. (n.d.). Simulated solubility vs. pH profiles for the tested compounds over the....
- PubMed Central - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine.
- PubChem - NIH. (n.d.). Pyrazolopyridine, 49.
- LookChem. (n.d.). This compound CAS NO.1032943-43-3.
- 吉林中科研伸科技有限公司. (n.d.). LCZC0723.
Sources
- 1. 4-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1032943-43-3 [sigmaaldrich.com]
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- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: Scaling the Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support the successful and scalable synthesis of this valuable heterocyclic building block.
Introduction
This compound is a key intermediate in the development of various therapeutic agents due to its structural similarity to purine.[1] The strategic placement of the bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs.[1][2]
This guide will focus on a robust and scalable synthetic approach, addressing common challenges encountered during the reaction, work-up, and purification stages.
Proposed Synthetic Pathway
The recommended synthetic route is a two-step process starting from the commercially available 1H-pyrazolo[3,4-c]pyridine. This pathway involves a regioselective bromination, which is a critical step to control.
DOT Script for Synthetic Pathway
Caption: Figure 1: Proposed Synthetic Pathway for this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and includes considerations for scaling up.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 1H-Pyrazolo[3,4-c]pyridine | >98% Purity | Commercially available |
| N-Bromosuccinimide (NBS) | Reagent Grade, >98% | Recrystallize if yellow |
| Acetonitrile (CH3CN) | Anhydrous, >99.8% | Sealed bottle |
| Dichloromethane (DCM) | ACS Grade | |
| Saturated Sodium Bicarbonate | ACS Grade | |
| Saturated Sodium Thiosulfate | ACS Grade | |
| Brine | ACS Grade | |
| Anhydrous Sodium Sulfate | ACS Grade | |
| Silica Gel | 230-400 mesh | For column chromatography |
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add 1H-pyrazolo[3,4-c]pyridine (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (10 mL per gram of starting material) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile (5 mL per gram of NBS). Add this solution dropwise to the stirred solution of 1H-pyrazolo[3,4-c]pyridine over 30-60 minutes. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Work-up:
-
Add saturated sodium bicarbonate solution to neutralize the reaction mixture.
-
Extract the aqueous layer with Dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of 0-10% Methanol in Dichloromethane.[3]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
DOT Script for Troubleshooting Logic
Caption: Figure 2: Troubleshooting Decision Tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I still have a significant amount of starting material. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
Inactive NBS: N-Bromosuccinimide can decompose over time, especially if it has a yellow or orange tint. It is recommended to recrystallize NBS from hot water if its purity is in doubt.[4]
-
Insufficient Reagent: Ensure that you are using at least a stoichiometric amount of NBS (1.0-1.05 equivalents).
-
Reaction Temperature: While the reaction proceeds at room temperature, very low ambient temperatures can slow down the reaction rate. Ensure the reaction mixture is maintained between 20-25°C.
Q2: My TLC shows multiple product spots. What are the likely impurities?
A2: The formation of multiple spots can be attributed to:
-
Over-bromination: The use of excess NBS can lead to the formation of di-brominated products. Careful control of stoichiometry and slow, controlled addition of the NBS solution is crucial to minimize this side reaction.
-
Isomeric Products: While the 4-position is electronically favored for electrophilic substitution on the pyrazolo[3,4-c]pyridine core, minor amounts of other isomers may form. The regioselectivity is governed by the electronic properties of the fused ring system.[5] Structural confirmation by 2D NMR may be necessary if isomer formation is suspected.
Q3: During column chromatography, my product is streaking badly, leading to poor separation and low recovery. How can I resolve this?
A3: The basic nitrogen atoms in the pyrazolo[3,4-c]pyridine ring system can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking.[6] To mitigate this:
-
Neutralize the Silica: Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[7]
-
Alternative Stationary Phase: For particularly problematic separations, consider using a less acidic stationary phase like neutral alumina.[7]
Q4: I am planning to scale up this reaction. What are the key considerations?
A4: Scaling up requires careful attention to the following:
-
Heat Management: The bromination reaction can be exothermic. On a larger scale, the dropwise addition of the NBS solution and monitoring of the internal temperature are critical. A cooling bath should be readily available to maintain the temperature within the desired range.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized "hot spots" of high reagent concentration, which can lead to side product formation.
-
Work-up and Extraction: The volumes of aqueous and organic solvents will increase significantly. Ensure you have appropriately sized separatory funnels or extraction vessels.
-
Purification: Large-scale column chromatography can be resource-intensive. Consider crystallization as a more efficient purification method for larger quantities. A solvent screen should be performed to identify a suitable recrystallization solvent system.
Q5: What are the essential safety precautions for this synthesis?
A5:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Acetonitrile: Acetonitrile is flammable and toxic. All handling should be done in a fume hood.
-
Dichloromethane: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE to minimize exposure.
-
Quenching: The quenching of the reaction with sodium thiosulfate and sodium bicarbonate can produce gas. Ensure adequate venting and perform these additions slowly.
References
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- National Center for Biotechnology Information. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- RSC Publishing. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- ZEOCHEM. (n.d.). Purification of APIs.
- Pharmaceutical Technology. (n.d.). Advances in Heterocyclic Chemistry for API Synthesis.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2721-2728.
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
- National Center for Biotechnology Information. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- ResearchGate. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Semantic Scholar. (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives.
- ResearchGate. (2023, November 1). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
- Zamann Pharma Support GmbH. (n.d.). API Purification.
- SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- MDPI. (2023, March 22). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors.
- Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- National Center for Biotechnology Information. (n.d.). 4-bromo-1H-pyrazolo(3,4-b)pyridine.
- Amerigo Scientific. (n.d.). 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine.
- YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination of 4-Bromo-1H-pyrazolo[3,4-c]pyridine during reactions
Technical Support Center: 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Guide: Preventing Unwanted Debromination During Synthetic Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for a common challenge encountered when working with this compound: the unwanted loss of the C4-bromine atom during synthetic reactions. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature precedent and field-proven experience to help you navigate this issue effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What makes the C4-bromine on the 1H-pyrazolo[3,4-c]pyridine scaffold so susceptible to cleavage?
A: The susceptibility of the C4-bromine bond is rooted in the electronic nature of the pyrazolo[3,4-c]pyridine ring system and the mechanisms of the reactions being performed.
-
Electronic Factors: The fused heterocyclic system is relatively electron-deficient. This can influence the stability of organometallic intermediates formed during cross-coupling reactions.
-
Reaction Mechanisms: In many common transformations, particularly palladium-catalyzed cross-couplings and metal-halogen exchanges, side-reactions that lead to hydrodehalogenation (replacement of Br with H) can compete with the desired reaction pathway.[1] For instance, in palladium catalysis, the formation of palladium-hydride (Pd-H) species can lead to reductive cleavage of the C-Br bond.[2]
-
The N-H Proton: The acidic proton on the pyrazole nitrogen (N1) is a key source of reactivity that is often overlooked. In the presence of bases, this proton is readily removed. The resulting unprotected anion can complicate reactions, and the proton itself can become a source for the protonolysis of sensitive intermediates, leading to the debrominated product.[3]
Q2: Is protecting the pyrazole N-H group necessary before attempting reactions at the C4-position?
A: Yes, in almost all cases, N-protection is highly recommended and often mandatory for success. An unprotected N-H group is the most common cause of reaction failure or significant debromination.[3]
-
Why Protection is Critical:
-
Prevents Unwanted Deprotonation: Strong bases used in coupling (e.g., NaOtBu, K₂CO₃) or lithiation (e.g., n-BuLi) will deprotonate the N-H first. This consumes a full equivalent of your base or organometallic reagent and creates a reactive anion that can interfere with catalysis.
-
Enhances Solubility & Stability: N-protected derivatives often have improved solubility in common organic solvents and can be more stable for purification and handling.
-
Suppresses Side Reactions: By blocking the acidic proton, you eliminate a primary pathway for the quenching of organometallic intermediates that leads to debromination. Studies on similar N-heterocycles have explicitly shown that N-protection suppresses this unwanted side reaction.[3]
-
Recommended Protecting Groups for Pyrazolopyridines:
| Protecting Group | Abbreviation | Key Features & Considerations | Typical Deprotection |
| Trityl | Tr | Very bulky, offers good steric protection. Stable to many cross-coupling conditions but sensitive to acid. | Mild acid (e.g., TFA in DCM) |
| Phenylsulfonyl | PhSO₂ | Strongly electron-withdrawing. Activates the ring for certain reactions but requires harsh conditions for removal.[4][5] | Strong base (e.g., NaOH/MeOH) |
| SEM | SEM | Robust and stable to a wide range of conditions, including lithiation and cross-coupling.[6][7] | Fluoride source (TBAF) or acid |
| Boc | Boc | Widely used and easily removed, but can be unstable under some Suzuki-Miyaura reaction conditions.[3][8] | Acid (TFA, HCl) |
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section addresses debromination issues during common C-C and C-N bond-forming reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q3: I'm observing significant (>20%) debromination in my Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?
A: Debromination in Suzuki couplings is typically a result of a competing hydrodehalogenation pathway. The primary culprits are the catalyst system, base, and solvent purity.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki coupling debromination.
Detailed Recommendations:
-
Protect the N1-Position: This is the first and most critical step. Use a robust group like SEM.[6]
-
Scrutinize Reagents: Use high-purity, anhydrous solvents (e.g., dioxane, DME). Degas your reaction mixture thoroughly (3x freeze-pump-thaw cycles or sparging with argon for 30 min) to remove oxygen, which can degrade catalysts and ligands.
-
Choice of Base: While aqueous Na₂CO₃ or K₂CO₃ are common, the water can be a proton source for debromination.[9] Consider switching to an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]
-
Catalyst & Ligand System: The choice here is crucial. Standard Pd(PPh₃)₄ can be sluggish. Systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often accelerate the desired cross-coupling, minimizing the lifetime of intermediates that could undergo debromination.[10]
Q4: My Buchwald-Hartwig amination is giving low yields and the major byproduct is the debrominated starting material. How do I optimize this reaction?
A: Similar to Suzuki coupling, debromination in Buchwald-Hartwig amination arises from a competing reductive process. The choice of ligand and base is paramount.[2][11]
Key Optimization Parameters:
| Parameter | Standard Condition | Optimized Condition to Reduce Debromination | Rationale |
| N-Protection | Unprotected | Protected (e.g., Trityl, SEM) | Mandatory. Prevents side reactions with the strong base.[12][13] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is often a reliable choice. | Provides a consistent source of Pd(0). |
| Ligand | Xantphos, BINAP | tBuDavePhos or other bulky, electron-rich monophosphine ligands. | These ligands promote the C-N reductive elimination step. tBuDavePhos has been explicitly shown to be effective for the amination of a 4-bromo-1-tritylpyrazole.[12][14] |
| Base | NaOtBu or K₂CO₃ | K-O-t-Bu or LiHMDS | A strong, non-nucleophilic base is required. Ensure it is handled under inert conditions to avoid moisture. |
| Temperature | 80-110 °C | Start at a lower temperature (e.g., 80 °C ) and monitor. | Higher temperatures can accelerate decomposition pathways leading to Pd-H species.[13] |
Expert Tip: For amines bearing a β-hydrogen, palladium-catalyzed reactions can be low-yielding due to competing β-hydride elimination. If this is the case, consider switching to a copper-catalyzed (Ullmann-type) amination, which may be more effective for this substrate class.[12][13]
Part 3: Troubleshooting Metal-Halogen Exchange
Q5: I'm attempting a lithium-halogen exchange on my N-protected 4-bromopyrazolopyridine with n-BuLi, but upon quenching with an electrophile, I only recover the debrominated (proto-dehalogenated) product. What is happening?
A: This is a classic problem when working with organolithiums and electron-deficient heterocycles. The issue is almost certainly the instability of your lithiated intermediate, which is being quenched by a proton source before your electrophile can react.
Mechanistic Insight: The Debromination Pathway
Caption: Competing pathways after lithium-halogen exchange.
Solutions and Best Practices:
-
Absolute Anhydrous Conditions: Your entire setup, including solvents (THF, ether), glassware, and the electrophile, must be scrupulously dried. THF should be freshly distilled from a sodium/benzophenone ketyl.
-
Lower Temperatures: Conduct the exchange at -78 °C or even -100 °C if possible. This will slow down the rate at which the lithiated intermediate decomposes or reacts with the solvent.
-
Inverse Addition: After forming the lithiated species, instead of adding the electrophile to it, consider transferring the organolithium solution via cannula into a solution of the electrophile at low temperature. This ensures the electrophile is in excess.
-
Use a Milder Reagent: Standard organolithiums can be too harsh. A superior method for this class of heterocycles is to use a "turbo-Grignard" reagent like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide). This reagent can perform a bromine-magnesium exchange under much milder conditions, generating a more stable organomagnesium species that is less prone to unwanted protonation. This approach has been successfully demonstrated for the functionalization of the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.[6]
Part 4: Validated Experimental Protocol
Protocol: N-Protection and Subsequent Suzuki-Miyaura Coupling
This two-part protocol provides a robust method for first protecting the pyrazole nitrogen and then performing a Suzuki-Miyaura coupling designed to minimize debromination.
Part A: SEM-Protection of this compound
Methodology adapted from Bedwell, E. V., et al. (2023).[6]
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to afford the N-SEM protected product.
Part B: Debromination-Resistant Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add the N-SEM protected 4-bromopyrazolopyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst system: Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).
-
Seal the vial, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired coupled product.
References
- Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4617.
- ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- ResearchGate. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
- ResearchGate. (n.d.). Substitution Reactions on Iodine and Bromine - Mechanisms for Facile Halogenations of Heterocycles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834.
- ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
- ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 239, 114539.
- ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications.
- Wikipedia. (n.d.). Dehalogenation.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Efficient Coupling with 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions with 4-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The pyrazolo[3,4-c]pyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, and mastering its functionalization is key to advancing novel therapeutic discovery.[1][2][3][4]
This resource will help you navigate the complexities of catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, ensuring higher yields and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: My Suzuki/Buchwald-Hartwig/Sonogashira reaction with this compound is resulting in very low yield or no product at all. What are the likely causes and how can I fix this?
Answer: This is a common and multifaceted problem when working with nitrogen-rich heterocycles. The primary suspects are catalyst deactivation and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inhibition by Pyridine and Pyrazole Nitrogens: The lone pairs on the nitrogen atoms of your pyrazolo[3,4-c]pyridine scaffold can coordinate with the palladium center, leading to catalyst deactivation.[5][6][7]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium center, making it less accessible to the coordinating nitrogens of your substrate. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig groups are specifically designed for this purpose.[5] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties which create a more robust catalytic complex.[5][6]
-
-
Inefficient Oxidative Addition: While aryl bromides are generally reactive, the electron-deficient nature of the pyrazolopyridine ring can influence the oxidative addition step.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, impeding the reaction.[9]
-
Solution: Screen different solvents. While toluene, dioxane, and THF are common, consider more polar aprotic solvents like DMF or DMA, especially if your coupling partners are polar. Sometimes, a mixture of solvents or the addition of water can be beneficial, particularly in Suzuki couplings.[9]
-
-
Base Incompatibility or Inefficiency: The choice of base is critical and reaction-dependent.
-
For Suzuki Coupling: A weak base is needed to activate the boronic acid.[10] K₂CO₃ or Cs₂CO₃ are often effective, typically with a small amount of water. Stronger bases like KOtBu can lead to decomposition of the boronic acid.
-
For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu, KOtBu, or LiHMDS are common choices.[11][12]
-
For Sonogashira Coupling: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to quench the HBr formed and facilitate the catalytic cycle.[13][14]
-
-
Degassing and Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
-
Solution: Ensure your reaction vessel and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Issue 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)
Question: I'm observing significant amounts of debrominated starting material (1H-pyrazolo[3,4-c]pyridine) or homocoupling of my boronic acid/alkyne. How can I suppress these side reactions?
Answer: These side reactions indicate issues with the catalytic cycle, often related to the relative rates of the desired cross-coupling versus undesired pathways.
-
Dehalogenation (Protodebromination): This occurs when the bromo-substrate is reduced instead of coupled.
-
Potential Cause: Presence of trace water or other proton sources, especially with stronger bases. It can also be promoted by certain phosphine ligands.
-
Solution: Use rigorously dried solvents and reagents. If using a carbonate base for a Suzuki reaction, use anhydrous K₃PO₄ instead. For Buchwald-Hartwig, ensure your amine is dry. Sometimes, lowering the reaction temperature can disfavor this pathway.
-
-
Homocoupling (Glaser or Suzuki-type): This results in dimers of your coupling partner (e.g., biaryl from boronic acid, or a diyne from the alkyne).
-
Potential Cause (Suzuki): The presence of oxygen can promote the homocoupling of boronic acids.[15] Using a Pd(II) source without proper reduction to Pd(0) can also lead to this side reaction.[15]
-
Potential Cause (Sonogashira): This is a classic side reaction, especially when using a copper co-catalyst (Glaser coupling).[16]
-
Solution:
-
Thoroughly degas the reaction mixture to remove oxygen.[15]
-
For Sonogashira, consider a "copper-free" protocol. While often requiring more specialized ligands or conditions, it completely eliminates the possibility of Glaser homocoupling.[17][18][19] If using copper, ensure it is Cu(I) and use it in catalytic amounts.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for coupling with this compound?
A1: There is no single "best" combination, as the optimal choice depends on the specific coupling reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) and the nature of your coupling partner. However, a highly effective starting point for this substrate class involves a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
| Coupling Type | Recommended Catalyst System | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ or XPhos Pd G3 + XPhos | XPhos is excellent for sterically hindered and electron-deficient heteroaryl halides, preventing catalyst inhibition.[5][20] |
| Buchwald-Hartwig | Pd₂(dba)₃ or BrettPhos Pd G3 + BrettPhos | BrettPhos is highly active for C-N bond formation with a wide range of amines and challenging heteroaryl halides.[5] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI or a copper-free system with a bulky ligand like XPhos | The classic Pd/Cu system is often effective.[14][21] For sensitive substrates or to avoid homocoupling, a copper-free system with a ligand like XPhos or an NHC ligand is recommended.[16][22] |
Q2: Do I need to protect the N-H on the pyrazole ring before performing the coupling reaction?
A2: It is often highly advantageous, and sometimes necessary. The acidic N-H of the pyrazole can interfere with the reaction in several ways:
-
It can react with the strong bases used in Buchwald-Hartwig amination, consuming the base and potentially coordinating to the palladium.
-
In Suzuki couplings, it can complicate the reaction mechanism.
-
The unprotected N-H can also lead to regioselectivity issues in subsequent functionalization steps.[2][3]
Common protecting groups include trityl (Tr), tetrahydropyranyl (THP), or p-methoxybenzyl (PMB). The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal.
Q3: My reaction is sluggish. Should I increase the temperature or the reaction time?
A3: While both can drive a reaction to completion, simply increasing temperature can also promote decomposition and side reactions. Before resorting to higher temperatures, consider the following:
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can significantly improve the reaction rate.
-
Ligand Choice: The reaction may be slow due to an inappropriate ligand. Switching to a more electron-rich and bulky ligand can accelerate the oxidative addition and reductive elimination steps.[23]
-
Base and Solvent: Ensure your base is strong enough (for Buchwald-Hartwig) or soluble enough to be effective. The solvent also plays a key role in reaction kinetics.
If these optimizations do not improve the rate, then a moderate increase in temperature (e.g., from 80°C to 100°C) can be attempted. Monitor the reaction closely for the formation of byproducts.
Q4: How do I choose the right base for my reaction?
A4: The base's role is highly specific to the catalytic cycle.
-
Suzuki-Miyaura: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are standard. The choice can influence the reaction outcome, so screening may be necessary.
-
Buchwald-Hartwig: The base deprotonates the amine (or amide) to form the corresponding amide anion, which then coordinates to the palladium center. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are required.[12]
-
Sonogashira: A liquid organic base like Et₃N or DIPEA is typically used. It acts as a scavenger for the HX produced during the reaction and helps in the formation of the copper acetylide intermediate when a copper co-catalyst is used.[13]
Visualization of Key Concepts
General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
-
Reagents & Setup:
-
To an oven-dried Schlenk tube, add 4-Bromo-1-(THP)-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), XPhos (0.04 equiv), and XPhos Pd G3 (0.02 equiv).
-
Evacuate and backfill the tube with Argon (repeat 3 times).
-
Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v).
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Representative Buchwald-Hartwig Amination Protocol
-
Reagents & Setup:
-
In a glovebox, add 4-Bromo-1-(PMB)-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), NaOtBu (1.4 equiv), BrettPhos (0.03 equiv), and BrettPhos Pd G3 (0.015 equiv) to a vial.
-
Seal the vial, remove from the glovebox, and add degassed toluene via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Deriv
- Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes - Organic Chemistry Portal
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing
- How can I solve my problem with Suzuki coupling?
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing
- Palladium Supported on Bioinspired Materials as C
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository
- A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles | Request PDF - ResearchG
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing
- Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - ResearchG
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Organic Letters - ACS Public
- Buchwald–Hartwig amin
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchG
- Buchwald-Hartwig Amin
- Sonogashira Coupling - Organic Chemistry Portal
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal
- Help troubleshooting a Buchwald-Hartwig amin
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? -
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2...
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai
- Suzuki Coupling - Organic Chemistry Portal
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - RSC Publishing
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchG
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchG
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit
Sources
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- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
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- 16. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. scite.ai [scite.ai]
Technical Support Center: Analytical Methods for Impurities in 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the analysis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during impurity detection. Our focus is on providing practical, experience-driven insights to ensure the quality, safety, and efficacy of your pharmaceutical compounds.
The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] Impurities can arise from various sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation products that form during storage.[4][5] For a compound like this compound, a key building block in many pharmaceutical syntheses, rigorous impurity profiling is essential.
This guide will walk you through the most common and effective analytical techniques for impurity analysis, providing not just the "how" but also the "why" behind each methodological choice.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most likely impurities in this compound?
A1: Based on typical synthetic routes for pyrazolopyridine derivatives, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic pathway.[2][4]
-
Isomers: Positional isomers, such as other bromo-substituted pyrazolopyridine structures, can form due to non-selective reactions.
-
By-products: Compounds formed from side reactions during the synthesis.
-
-
Degradation Products:
-
Residual Solvents and Reagents: Solvents and reagents used in the manufacturing process that are not completely removed.[2][4]
Q2: What are the regulatory requirements for impurity analysis?
A2: The ICH Q3A(R2) guideline is the primary regulatory framework for impurities in new drug substances.[2][10] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][4]
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.
Technique-Specific Questions
High-Performance Liquid Chromatography (HPLC)
Q3: Which HPLC method is best suited for analyzing impurities in this compound?
A3: Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for impurity profiling of polar to moderately non-polar compounds like this compound.[11][12] A C18 column is a good starting point. Method development should focus on optimizing the mobile phase composition (acetonitrile or methanol with a buffered aqueous phase) and gradient to achieve adequate separation of the main peak from all impurities.[11]
Q4: My HPLC chromatogram shows peak tailing for the main compound. What could be the cause?
A4: Peak tailing in HPLC can be caused by several factors:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the pyrazolopyridine ring can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[13]
-
Solution: Use a mobile phase with a pH that suppresses the ionization of either the silanols (low pH) or the basic analyte (high pH, if the column allows). Adding a competing base like triethylamine (TEA) to the mobile phase can also mitigate this issue.[13]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[13][14]
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Column Contamination or Degradation: Build-up of strongly retained compounds or degradation of the stationary phase can affect peak shape.
-
Solution: Flush the column with a strong solvent or replace the column if necessary. Using a guard column is highly recommended to protect the analytical column.[15]
-
Gas Chromatography (GC)
Q5: When is GC a suitable technique for analyzing this compound?
A5: Gas chromatography is ideal for analyzing volatile and semi-volatile impurities, particularly residual solvents.[16][17][18] It can also be used for the analysis of the main compound and its volatile impurities if they are thermally stable. GC coupled with mass spectrometry (GC-MS) is a powerful tool for both quantification and identification of these types of impurities.[16][19][20]
Q6: I'm seeing poor peak shapes and shifting retention times in my GC analysis. What's the problem?
A6: These issues in GC can often be traced back to:
-
Active Sites in the Inlet or Column: The polar nature of the pyrazolopyridine ring can lead to interactions with active sites in the GC system, causing peak tailing.
-
Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of basic compounds.
-
-
Improper Injection Technique: Inconsistent injection volumes or speeds can lead to variable retention times and peak areas.
-
Solution: Ensure the autosampler is functioning correctly and the injection parameters are optimized.
-
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline and potential interference.
-
Solution: Use a low-bleed column and operate within the recommended temperature limits.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: How can I identify an unknown impurity?
A7: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of unknown impurities.[21][22][23]
-
LC-MS: Provides the molecular weight of the impurity and, with high-resolution MS (HRMS), its elemental composition.[16][21][24] Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the impurity's structure.[21]
-
NMR: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure determination.[23][25][26][27][28]
Q8: My MS-compatible HPLC method uses volatile buffers. Will this affect my analysis?
A8: Yes, while necessary for MS compatibility, volatile mobile phase additives like formic acid or ammonium formate may not provide the same chromatographic performance as non-volatile buffers like phosphate.[22] This can lead to changes in peak shape and resolution. It's often necessary to develop a separate MS-compatible method that provides sufficient separation for identification, even if it's not the primary method for quantification.[22]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Drifting Retention Times | 1. Inconsistent mobile phase composition.[29] 2. Column temperature fluctuations. 3. Column equilibration issues.[15] | 1. Ensure mobile phase is well-mixed and degassed. Check pump proportioning valves.[14] 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is fully equilibrated with the mobile phase before injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.[13][29] 2. Late eluting peaks from a previous injection. | 1. Use high-purity solvents and flush the injector. 2. Extend the gradient run time to ensure all components have eluted. |
| High Backpressure | 1. Blockage in the system (e.g., frit, guard column). 2. Buffer precipitation in the mobile phase.[13] | 1. Systematically disconnect components to locate the blockage. Backflush or replace the blocked component. 2. Ensure the buffer is soluble in the mobile phase, especially when mixing with high percentages of organic solvent. |
| Poor Resolution | 1. Sub-optimal mobile phase conditions (pH, organic solvent). 2. Inappropriate column chemistry. | 1. Systematically adjust the mobile phase pH and gradient slope to improve separation.[11] 2. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find one with better selectivity for your analytes. |
Impurity Identification Workflow
This workflow outlines a systematic approach to identifying and characterizing unknown impurities.
Caption: A systematic approach to troubleshooting common HPLC problems. [14] By employing these structured analytical and troubleshooting approaches, researchers can confidently and accurately characterize the impurity profile of this compound, ensuring the development of safe and high-quality pharmaceutical products.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- (n.d.). HPLC Troubleshooting Guide.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- (n.d.). Structure Elucidation of a Pyrazolop[2][17]yran Derivative by NMR Spectroscopy.
- ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
- MDPI. (n.d.). Structure Elucidation of a Pyrazolop[2][17]yran Derivative by NMR Spectroscopy.
- PubMed Central - NIH. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
- (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- PubMed Central. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
- (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- BLDpharm. (n.d.). 1032943-43-3|this compound.
- ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy.
- (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- PubMed Central - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.
- PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis : r/chemistry.
- NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- CyclicPharma. (n.d.). 4-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | CAS No. 1032943-41-1.
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Validation & Comparative
Introduction: The Strategic Importance of Brominated Pyridine Scaffolds in Synthesis
An In-Depth Technical Guide to the Synthetic Utility of 4-Bromo-1H-pyrazolo[3,4-c]pyridine versus Simple Bromo-pyridines
In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are indispensable building blocks. Among these, pyridine derivatives are ubiquitous structural motifs found in a vast array of pharmaceuticals and functional materials. The introduction of a bromine atom onto the pyridine ring provides a versatile synthetic handle, enabling the construction of complex molecular architectures through a variety of powerful cross-coupling reactions.
This guide provides a comparative analysis of This compound , a fused bicyclic heteroaryl bromide, against its simpler monocyclic counterparts: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. The fusion of a pyrazole ring onto the pyridine core introduces significant changes in electronic distribution, steric hindrance, and the availability of additional reaction sites, leading to a unique reactivity profile. For drug development professionals and synthetic chemists, understanding these differences is paramount for strategic molecular design and efficient route development. We will explore the performance of these building blocks in the three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—supported by comparative data and detailed, field-proven experimental protocols.
Structural and Electronic Profiles: A Tale of Two Systems
The reactivity of a bromo-pyridine in cross-coupling reactions is fundamentally governed by the ease of oxidative addition of the C-Br bond to a low-valent metal catalyst, typically Palladium(0). This step is highly sensitive to the electronic density and steric environment of the carbon atom bearing the bromine.
-
Simple Bromo-pyridines (2-Br, 3-Br, 4-Br): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. Consequently, C-Br bonds at the 2- and 4-positions are more activated towards nucleophilic attack and oxidative addition compared to the C-Br bond at the 3-position.[1] The order of reactivity in many palladium-catalyzed reactions often follows 2-Br ≈ 4-Br > 3-Br.
-
This compound: This scaffold represents a more complex electronic system. The fused pyrazole ring, being a five-membered aromatic heterocycle with two nitrogen atoms, modulates the electron density of the attached pyridine ring. Furthermore, the presence of an acidic N-H proton on the pyrazole moiety introduces an additional reactive site that can influence reaction outcomes, often necessitating protection or careful selection of reaction conditions to prevent unwanted side reactions or catalyst inhibition. The pyrazolo[3,4-c]pyridine core is of growing interest as a therapeutic agent due to its structural similarity to purine, making it a valuable scaffold in drug discovery.[2]
Caption: Structural comparison of simple vs. fused bromo-pyridines.
Comparative Performance in Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in key synthetic transformations. The following sections provide a data-driven comparison of this compound and its simpler cousins.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl linkages.[3] Its efficiency is highly dependent on the electronic nature of the aryl halide.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-trityl-1H-pyrazole * | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 | [4] |
| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ (Ligand-free) | K₂CO₃ | aq. iPrOH | 80 | 0.2-1 | 85-98 | [5] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [3] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 22 | 80-90 | [6] |
Note: Data for the N-trityl protected analogue of 4-bromopyrazole is used as a close proxy for the pyrazolo[3,4-c]pyridine system to illustrate the reactivity of the C4-bromo-pyrazole substructure. The N-H on the pyrazole ring typically requires protection for optimal Suzuki coupling.
Analysis & Mechanistic Insight: The electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. As expected, 2- and 4-bromopyridine show high reactivity, often proceeding under mild conditions, even with ligand-free catalyst systems.[5] 3-Bromopyridine is slightly less reactive but still provides good yields with standard catalysts like Pd(PPh₃)₄.[3]
For this compound, the key consideration is the acidic N-H proton. In the presence of the strong bases typically used in Suzuki couplings (e.g., K₃PO₄, Na₂CO₃), the pyrazole nitrogen can be deprotonated. The resulting anion can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. Therefore, N-protection (e.g., with a trityl, Boc, or SEM group) is a common and often necessary strategy to ensure high yields, as demonstrated by the high yield obtained with the N-trityl protected 4-bromopyrazole.[4]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile method for forming C-N bonds.[7] The reaction is sensitive to both the electronic properties of the halide and the nature of the amine.
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-trityl-1H-pyrazole * | Morpholine | Pd(dba)₂ (10) / tBuDavePhos (20) | K₂CO₃ | Xylene | 150 (MW) | 0.5 | 67 | [8][9] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 80-100 | - | Good | [10][11][12] |
| 3-Bromopyridine-D4 | Morpholine | Pd₂(dba)₃ (2.5) / XPhos (6) | K₃PO₄ | Toluene | 100 | 18 | 85-95 | [13] |
| 2-Bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (1.5) / Xantphos (3.6) | Cs₂CO₃ | Toluene | 110 | 18 | 90-98 | [14] |
Note: Data for N-trityl protected 4-bromopyrazole is used as a proxy. Studies show that for C4-amination of pyrazoles, the bromo-substrate is more effective than iodo or chloro analogues.[8][15]
Analysis & Mechanistic Insight: All bromo-pyridine isomers are excellent substrates for Buchwald-Hartwig amination. The choice of ligand is crucial and is often tailored to the specific substrates.[13][14] However, the challenge with unprotected this compound is again the acidic N-H. Strong bases like NaOtBu or LHMDS, which are highly effective in many C-N couplings, will readily deprotonate the pyrazole. This can lead to competitive N-arylation of the amine with another molecule of the starting material or other side reactions.
As with the Suzuki coupling, N-protection is the most reliable strategy.[15] The data for the N-trityl protected substrate shows that high yields can be achieved.[8][9] An alternative for certain alkylamines possessing a β-hydrogen is to switch to a copper-catalyzed system, which can be more effective for unprotected or challenging substrates.[15]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a fundamental tool for creating C(sp)–C(sp²) bonds, often utilizing a dual palladium and copper catalytic system.[16]
Comparative Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-pyrazole derivative * | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) / XPhos (3) | Et₃N | DMF | 100 | 2 | 98 | [17] |
| 2-Amino-3-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (10) | Et₃N | DMF | 100 | 3 | 80-92 | [18][19] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (10) | Et₃N | Toluene | RT | 6-20 | Good | [20] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various Alkynes | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N | THF | RT | 16 | 60-85 | [21] |
Note: Data for a 4-bromo-5-(trifluoromethyl)-1H-pyrazole is used as a proxy, as the CF₃ group makes the substrate less reactive, representing a challenging case.[17]
Analysis & Mechanistic Insight: Simple bromo-pyridines are generally competent substrates for the Sonogashira coupling. The reaction often proceeds under mild, room temperature conditions.[20][21] The presence of other functional groups, such as the amino group in 2-amino-3-bromopyridine, is well-tolerated.[18][19]
For this compound, the N-H proton again presents a potential issue. The terminal alkyne is also acidic and is deprotonated by the base to form the copper acetylide intermediate. The presence of two acidic protons (pyrazole and alkyne) can complicate the reaction. While N-protection is a viable strategy, optimization of the base and solvent system can sometimes allow for direct coupling. As shown with the challenging trifluoromethyl-substituted 4-bromopyrazole, a robust catalyst system (Pd/XPhos) can drive the reaction to completion even with potentially deactivating groups present.[17]
Vectorial Functionalization: A Key Advantage of the Pyrazolo[3,4-c]pyridine Scaffold
A significant advantage of this compound over simple bromo-pyridines is the potential for vectorial functionalization . The scaffold possesses multiple distinct reactive sites that can be addressed sequentially to build molecular complexity in a controlled manner, a highly desirable feature in fragment-based drug discovery (FBDD).[2][22]
-
C4 Position: Functionalized via cross-coupling at the C-Br bond.
-
N1/N2 Positions: Selectively alkylated or protected.[2]
-
C7 Position: Can be selectively metalated (e.g., with TMPMgCl·LiCl) and reacted with electrophiles.[22]
-
C3 Position: Can be accessed through borylation and subsequent Suzuki-Miyaura coupling.[22]
This multi-directional approach allows chemists to explore the chemical space around the core scaffold efficiently, which is not possible with a simple mono-functionalized bromopyridine.
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A Comparative Guide to the Kinase Inhibitor Activity of Pyrazolo[3,4-c]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its remarkable ability to mimic the adenine core of ATP and effectively interact with the ATP-binding site of protein kinases. This privileged structure has become a fertile ground for the development of potent and selective kinase inhibitors. Given that dysregulated kinase activity is a key driver in a multitude of diseases, most notably cancer, the pursuit of novel kinase inhibitors remains a paramount objective in drug discovery.
The constitutional isomerism of the pyrazolopyridine core—specifically, the placement of nitrogen atoms within the fused pyrazole and pyridine rings—exerts a profound influence on the molecule's physicochemical properties. These subtle structural variations dictate the compound's three-dimensional conformation, electronic distribution, and hydrogen-bonding potential, which in turn define its inhibitory potency, kinase selectivity, and overall pharmacological profile.
This guide presents a detailed comparative analysis of the kinase inhibitor activity of three principal pyrazolopyridine isomers: pyrazolo[3,4-c]pyridine , pyrazolo[3,4-b]pyridine , and the closely related pyrazolo[3,4-d]pyrimidine . By synthesizing available experimental data, this document aims to provide researchers with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these important heterocyclic scaffolds.
Comparative Kinase Inhibitor Activity: A Tale of Three Isomers
The kinase inhibitory landscape of pyrazolopyridine isomers is both broad and nuanced, with each isomeric scaffold demonstrating a distinct propensity for certain kinase families. The following table summarizes the reported activities of representative compounds from each class, offering a snapshot of their therapeutic potential.
Table 1: A Comparative Overview of Kinase Inhibition by Pyrazolopyridine Isomers
| Isomer Scaffold | Representative Compound(s) | Target Kinase(s) | Reported IC50 Values (nM) |
| Pyrazolo[3,4-c]pyridine | Frag-1 | Pim-1 | 1300[1] |
| Pim-2 | 6000[1] | ||
| Pim-3 | 1800[1] | ||
| Frag-2 | Pim-1 | 200[1] | |
| Pim-2 | 800[1] | ||
| Pim-3 | 300[1] | ||
| Pyrazolo[3,4-b]pyridine | Compound 6b | CDK2 | 270 |
| PIM1 | 670 | ||
| Compound 19 | PIM-1 | 26[2] | |
| Compound C03 | TRKA | 56[3][4] | |
| Compound 31 | Mps1 | 2.596[5] | |
| Compound 10g | ALK (L1196M) | <0.5[6] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 23c | RET | Potent Inhibition[7] |
| Compound 33 | FLT3, VEGFR2 | Potent Inhibition[8] | |
| Pyrazolopyridazine 1a | CDK1/cyclin B | Potent Inhibition[9] |
In-Depth Analysis of Isomer Activity
-
Pyrazolo[3,4-c]pyridines: Current research, largely driven by fragment-based drug discovery, underscores the promise of the pyrazolo[3,4-c]pyridine scaffold in targeting the Pim kinase family.[1] Structure-activity relationship studies have revealed that minor chemical modifications, such as the introduction of a methyl group, can dramatically enhance inhibitory potency.[1] However, the full spectrum of this isomer's kinase selectivity is an active area of investigation, and a more comprehensive profiling is needed to fully understand its therapeutic potential.
-
Pyrazolo[3,4-b]pyridines: This isomer stands as the most extensively investigated of the trio, showcasing remarkable versatility in targeting a diverse array of kinases. Derivatives of this scaffold have demonstrated potent and selective inhibition of Cyclin-Dependent Kinases (CDKs) , Pim kinases , Tropomyosin receptor kinases (TRKs) , Monopolar spindle 1 (Mps1) , and the clinically significant Anaplastic Lymphoma Kinase (ALK) .[2] The broad activity of the pyrazolo[3,4-b]pyridine core suggests that its structural and electronic features provide an optimal framework for high-affinity interactions within the ATP-binding sites of numerous kinases.
-
Pyrazolo[3,4-d]pyrimidines: This scaffold has also emerged as a highly productive source of kinase inhibitors, with significant activity against key receptor tyrosine kinases, including RET , FLT3 , and VEGFR2 .[7] The presence of an additional nitrogen atom in the pyrimidine ring, as compared to the pyridine ring of the other isomers, fundamentally alters the molecule's electronic landscape and hydrogen bonding capacity. This unique feature can be strategically exploited to engineer selectivity for specific kinase subfamilies, a critical aspect in the design of targeted therapies.
The Rationale Behind Experimental Design: Why Isomer Selection Matters
The selection of a specific pyrazolopyridine isomer as the foundational scaffold for a drug discovery program is a pivotal decision, underpinned by several key considerations:
-
Target Kinase Family: Existing structure-activity relationship data can provide invaluable guidance. For instance, a program aimed at developing a pan-Pim inhibitor might logically commence with the pyrazolo[3,4-c]pyridine scaffold.[1]
-
Desired Selectivity Profile: The subtle yet significant differences in the arrangement of nitrogen atoms can be harnessed to achieve selectivity against closely related kinases, thereby minimizing off-target effects and enhancing the therapeutic window.
-
Synthetic Accessibility: The feasibility of synthesis and the potential for rapid diversification of the scaffold are crucial practical considerations that can significantly impact the timeline and success of a drug discovery project.
Experimental Methodologies: A Framework for Self-Validating Data
The generation of reliable and reproducible kinase inhibition data is contingent upon the use of robust and meticulously validated experimental protocols. The following sections provide detailed descriptions of commonly employed methodologies for determining the potency of kinase inhibitors.
In Vitro Kinase Inhibition Assays
The half-maximal inhibitory concentration (IC50) is the gold standard for quantifying the potency of a kinase inhibitor. It represents the concentration of the inhibitor required to achieve a 50% reduction in the activity of a specific kinase. Various assay formats are routinely used to determine IC50 values.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a preferred method in many laboratories due to their high sensitivity, low background signal, and homogeneous format, which streamlines the experimental workflow.
Principle: This assay quantifies the phosphorylation of a biotinylated substrate peptide by a target kinase. The resulting phosphopeptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the europium donor and the XL665 acceptor are brought into close proximity, leading to a Fluorescence Resonance Energy Transfer (FRET) signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., pyrazolopyridine isomers) in a suitable solvent, typically 100% DMSO.
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add the test compound, the kinase enzyme, and the biotinylated substrate peptide in an optimized kinase reaction buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Terminate the kinase reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these two signals is directly proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to accurately determine the IC50 value.
Protocol: LANCE® Ultra Kinase Assay
LANCE (Lanthanide Chelate Excite) assays represent another powerful time-resolved FRET (TR-FRET) technology that is widely adopted for high-throughput screening of kinase inhibitors.
Principle: This assay employs a europium chelate donor and a ULight™-labeled peptide substrate (acceptor). The phosphorylation of the ULight™ peptide by the kinase is detected using a europium-labeled anti-phospho-antibody. The binding of this antibody to the phosphorylated substrate brings the donor and acceptor into close proximity, facilitating energy transfer and the generation of a detectable signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of the kinase, ULight™-labeled substrate, ATP, and the test compounds in the appropriate kinase buffer.
-
Kinase Reaction:
-
In a suitable microplate, combine the test compound, kinase, and ULight™-labeled substrate.
-
Initiate the enzymatic reaction by the addition of ATP.
-
Incubate the reaction at room temperature for the optimized duration.
-
-
Detection:
-
Stop the reaction by adding a solution of EDTA.
-
Add the europium-labeled anti-phospho-antibody to the reaction mixture.
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate using a TR-FRET-enabled plate reader.
-
Data Analysis: Calculate IC50 values by plotting the TR-FRET signal as a function of the inhibitor concentration.
Visualizing the Core Concepts
To provide a clearer understanding of the key elements discussed in this guide, the following diagrams are presented.
Caption: The constitutional isomers of the pyrazolopyridine scaffold.
Caption: The PI3K/Akt/mTOR signaling cascade, a frequently targeted pathway in cancer.
Conclusion
The pyrazolopyridine scaffold continues to be a remarkably versatile and productive platform for the discovery of potent and selective kinase inhibitors. The constitutional isomerism inherent to this heterocyclic system provides medicinal chemists with a powerful tool to modulate the pharmacological properties of these molecules. While the pyrazolo[3,4-b]pyridine isomer has historically been the most extensively explored, emerging data on the pyrazolo[3,4-c]pyridine and pyrazolo[3,4-d]pyrimidine isomers are illuminating their unique potential to target specific kinase families with high affinity and selectivity.
This guide has provided a comparative analysis of the kinase inhibitor activity of these key isomers, grounded in experimental data and detailed methodologies. The ongoing exploration of the vast chemical space surrounding these privileged scaffolds, informed by a deep and evolving understanding of their structure-activity relationships, promises to yield a new generation of innovative and effective therapies for a wide spectrum of human diseases.
References
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- Parker, M. L., & Hunter, D. M. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 63(15), 7892-7913. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2475233. [Link]
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013). Bioorganic & Medicinal Chemistry Letters, 23(11), 3346-3351. [Link]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). Molecules, 23(9), 2235. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry, 12(5), 795-807. [Link]
- Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (2020). Bioorganic & Medicinal Chemistry, 28(24), 115828. [Link]
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2016). Journal of Medicinal Chemistry, 59(23), 10637-10653. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry, 12(5), 795-807. [Link]
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry, 253, 115334. [Link]
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2016). Journal of Medicinal Chemistry, 59(23), 10637-10653. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2021). RSC Medicinal Chemistry, 12(8), 1269-1287. [Link]
- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). European Journal of Medicinal Chemistry, 132, 255-267. [Link]
- Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (2020). Bioorganic & Medicinal Chemistry, 28(24), 115828. [Link]
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals, 18(1), 1. [Link]
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry, 62(24), 11235-11257. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2021). RSC Medicinal Chemistry, 12(8), 1269-1287. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 143-147. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 143-147. [Link]
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A Comparative Guide to the Structural Validation of 4-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives
Introduction
The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds investigated for their therapeutic potential. The introduction of a bromine atom, specifically at the 4-position, provides a key synthetic handle for further diversification through cross-coupling reactions, making 4-Bromo-1H-pyrazolo[3,4-c]pyridine and its derivatives highly valuable intermediates in drug discovery.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of these specific derivatives. It moves beyond simple protocol recitation to explain the causality behind the selection of each method, presenting a holistic, self-validating workflow that ensures the highest degree of confidence in the final structural assignment. The narrative is grounded in an orthogonal approach, where each technique corroborates the others, collectively building an unassailable structural proof.
Part 1: The Foundational Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the initial and most informative step in structural elucidation for organic molecules in solution. It provides a detailed map of the carbon-hydrogen framework, establishing atomic connectivity and providing crucial insights into the electronic environment of each nucleus.
Causality of Choice: For pyrazolo[3,4-c]pyridine systems, NMR is indispensable. It is the only technique that directly confirms the number and connectivity of protons and carbons in the core heterocyclic structure, immediately distinguishing it from potential isomers that might form during synthesis. Two-dimensional (2D) NMR experiments are not optional but essential for unequivocally assigning signals, especially in substituted analogs.
Experimental Protocol: A Multi-dimensional Approach
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and ensures the observation of exchangeable protons like the N-H of the pyrazole ring.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum on a spectrometer operating at 400 MHz or higher.[1] This provides information on chemical shifts, signal multiplicity (splitting patterns), and integration (proton count).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. While less sensitive than ¹H NMR, it is vital for confirming the number of unique carbon environments.[2]
-
-
2D Spectra Acquisition (Mandatory for Full Assignment):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is the key experiment for connecting different fragments of the molecule.[1]
-
Data Interpretation & Key Validation Points
-
Proton Environment: The ¹H NMR spectrum should display distinct signals for the protons on the pyridine and pyrazole rings. The absence of a signal in the aromatic region corresponding to the H-4 proton is the first indication of successful bromination at that position.
-
Carbon Framework: The ¹³C NMR will show a signal for the C4 carbon that is significantly influenced by the attached bromine (an effect known as the "heavy atom effect").
-
Unambiguous Connectivity via HMBC: The power of the HMBC experiment is in its ability to build the molecular skeleton. For instance, observing a correlation from the pyrazole N-H proton to the C3a and C7a bridgehead carbons provides definitive proof of the pyrazolo[3,4-c]pyridine fusion. Correlations from the remaining aromatic protons will confirm the substitution pattern unequivocally.
Part 2: Definitive Composition: High-Resolution Mass Spectrometry (HRMS)
While NMR establishes the structural framework, mass spectrometry provides orthogonal validation by confirming the molecular weight and, crucially, the elemental composition.
Causality of Choice: For a halogenated compound, MS is exceptionally powerful. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance. This creates a highly characteristic isotopic pattern in the mass spectrum that serves as an unmistakable signature for the presence of a single bromine atom. High-resolution instrumentation (e.g., Orbitrap or TOF) is required to differentiate the target molecule's exact mass from other potential elemental compositions with the same nominal mass.[3]
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.[1]
-
Infusion/Injection: Introduce the sample into the mass spectrometer, typically via a liquid chromatography (LC) system to ensure analysis of a pure peak, or by direct infusion.
-
Ionization: Utilize a soft ionization technique, most commonly Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Data Acquisition: Acquire the spectrum in a high-resolution mode, ensuring a mass accuracy of < 5 ppm.
Data Interpretation & Key Validation Points
-
Molecular Ion Cluster: The primary validation point is the observation of the molecular ion cluster. For this compound (C₆H₄BrN₃, MW ≈ 198.02), you should observe two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 197.96 and 199.96 for the [M+H]⁺ ion). This is the definitive bromine signature.[4]
-
Elemental Composition Confirmation: The exact mass measured by HRMS must match the theoretical calculated mass for the protonated molecule ([C₆H₅BrN₃]⁺) within a 5 ppm error margin. For example, the calculated monoisotopic mass for [C₆H₄⁷⁹BrN₃+H]⁺ is 197.9661. A measured mass of 197.9659 would be well within the acceptable tolerance and confirm the elemental formula.[3]
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The Pursuit of Precision: A Comparative Guide to the Selectivity of Pyrazolo[3,4-c]pyridine-Derived Kinase Inhibitors
Introduction: The Privileged Scaffold in an Era of Targeted Therapy
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical target classes. Their role as central nodes in signaling pathways that govern cell growth, differentiation, and survival makes them prime targets for therapeutic intervention. However, the human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket. This structural similarity presents a formidable challenge: designing inhibitors that are potent against their intended target while remaining inactive against a host of other kinases to avoid off-target toxicities.
This guide focuses on a class of compounds built around the 1H-pyrazolo[3,4-c]pyridine core, a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of the adenine ring of ATP, allowing it to effectively compete for the kinase active site. The strategic placement of substituents, such as a bromine atom at the 4-position, allows for the fine-tuning of potency and, crucially, selectivity. Here, we delve into the selectivity profiles of inhibitors derived from this family, compare their performance, and provide the experimental frameworks necessary for their rigorous evaluation.
The Selectivity Imperative: Why Precision Matters
The therapeutic index of a kinase inhibitor—the window between its effective dose and a toxic one—is largely dictated by its selectivity. A promiscuous inhibitor that binds to numerous off-target kinases can trigger a cascade of unintended biological effects, leading to adverse events. Conversely, a highly selective inhibitor promises a more targeted intervention, maximizing on-target efficacy while minimizing collateral damage. Achieving this selectivity is an exercise in molecular recognition, exploiting subtle differences in the amino acid residues, size, and shape of the ATP-binding pockets across different kinases.
Comparative Analysis: Selectivity of Pyrazolo[3,4-c]pyridazine Analogs as CDK Inhibitors
While public domain data on the specific 4-Bromo-1H-pyrazolo[3,4-c]pyridine scaffold is limited, a closely related series of Pyrazolo[3,4-c]pyridazine derivatives serves as an excellent case study for understanding the selectivity profile of this structural class, particularly against Cyclin-Dependent Kinases (CDKs). CDKs are critical regulators of the cell cycle, and their misregulation is a hallmark of many cancers.[1][2][3]
A lead compound, designated 1a , was identified through high-throughput screening as a potent inhibitor of CDK1/cyclin B. Subsequent profiling revealed a promising selectivity for the CDK family over other kinases.[1][2]
Table 1: Comparative Selectivity Profile of Lead Compound 1a
| Kinase Target | IC50 (µM) | Selectivity vs. CDK1 |
| CDK1/cyclin B | 6.1 | - |
| KDR (VEGFR2) | > 50 | > 8.2-fold |
| Lck | > 50 | > 8.2-fold |
Data sourced from Brana et al., J. Med. Chem. 2005.[1][2][3]
This initial screen demonstrates a key principle: even a moderately potent hit can be valuable if it displays a clean selectivity profile. The greater than 8-fold selectivity against KDR (a vascular endothelial growth factor receptor) and Lck (a lymphocyte-specific protein tyrosine kinase) indicated that the scaffold had an inherent preference for the CDK active site.
Further structure-activity relationship (SAR) studies led to the synthesis of analogs to improve potency while maintaining selectivity. One of the most active compounds, 1o (a monofuryl derivative), highlights the impact of subtle chemical modifications.[1][2]
Causality in Experimental Design: Why Compare CDK1, KDR, and Lck?
The choice of kinases for a selectivity panel is a strategic one.
-
CDK1 represents the primary target family, essential for validating on-target potency.
-
KDR (VEGFR2) is a crucial receptor tyrosine kinase involved in angiogenesis. Inhibiting it can be therapeutically beneficial in some contexts but is a known source of toxicities (e.g., hypertension, bleeding) and represents a common off-target liability for ATP-competitive inhibitors.
-
Lck is a non-receptor tyrosine kinase vital for T-cell signaling. Its inhibition can lead to immunosuppressive effects.
Screening against functionally and structurally diverse kinases like these provides a robust, early assessment of an inhibitor's specificity and potential for off-target effects.
Methodologies for Profiling Kinase Inhibitor Selectivity
A credible selectivity profile is built upon rigorous and validated experimental methods. Researchers typically employ a tiered approach, starting with broad screening and progressing to more focused, quantitative assays.
Diagram: General Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Experimental Protocol: Cellular Target Engagement using NanoBRET™ Assay
Biochemical assays are invaluable, but they do not always reflect an inhibitor's behavior in the complex intracellular environment. Cellular target engagement assays measure the direct interaction between an inhibitor and its target inside living cells. The NanoBRET™ Target Engagement (TE) assay is a gold standard for this purpose.[4]
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid DNA vector encoding for the kinase of interest (e.g., CDK2) fused C-terminally to NanoLuc® luciferase.
-
Cell Plating: After 24 hours, transfected cells are harvested, resuspended in Opti-MEM® I Reduced Serum Medium, and plated into 96-well or 384-well white assay plates.
-
Compound Addition: The test inhibitor (e.g., a this compound derivative) is serially diluted to the desired concentrations. The compounds are then added to the appropriate wells.
-
Tracer Addition: A specific NanoBRET™ kinase tracer is added to all wells at its predetermined optimal concentration.
-
Equilibration: The plate is incubated for 2 hours at 37 °C in a 5% CO2 incubator to allow the compound/tracer to reach binding equilibrium within the cells.
-
Substrate Addition & Signal Detection: NanoBRET™ Nano-Glo® Substrate is added to all wells. The plate is read immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm) simultaneously.
-
Data Analysis: The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then converted to milliBRET units (mBU). The data is plotted on a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the inhibitor.
This self-validating system provides a quantitative measure of target engagement in a physiological context, accounting for cell permeability and efflux pumps, which are critical factors for drug efficacy.[5][6]
Signaling Pathway: CDK Regulation of the Cell Cycle
To understand the functional consequence of inhibiting a target like CDK1 or CDK2, it is essential to visualize its role in cellular signaling. CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through the G1, S, G2, and M phases of the cell cycle. A primary substrate is the Retinoblastoma protein (Rb).
Diagram: Simplified CDK-Mediated Cell Cycle Progression
Caption: Inhibition of CDKs by pyrazolo[3,4-c]pyridine analogs blocks Rb phosphorylation.
In its active, hypophosphorylated state, Rb binds to the transcription factor E2F, preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 and subsequently CDK2 releases E2F, thereby licensing DNA replication. A selective CDK1/2 inhibitor based on the pyrazolo[3,4-c]pyridine scaffold would block this phosphorylation event, causing cell cycle arrest and preventing proliferation.
Conclusion and Future Outlook
The this compound scaffold and its close analogs represent a fertile ground for the development of selective kinase inhibitors. As demonstrated with the pyrazolo[3,4-c]pyridazine series, these compounds can achieve significant selectivity for target families like CDKs over other structurally diverse kinases. The key to successful drug development lies in a multi-faceted approach to selectivity profiling, combining broad, high-throughput biochemical screens with rigorous, quantitative cellular target engagement assays. This dual approach ensures that medicinal chemistry efforts are guided not just by raw potency, but by the nuanced and more clinically relevant metric of cellular selectivity. Future work will undoubtedly focus on leveraging these insights to design next-generation inhibitors with precisely tailored selectivity profiles, moving us closer to the goal of truly personalized and targeted cancer therapies.
References
- Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843–6854. [Link]
- Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. PubMed. [Link]
- Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases.
- Promega Corporation. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. [Link]
- Wells, C. I., Vasta, J. D., et al. (2020). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv. [Link]
- Wells, C. I., Vasta, J. D., et al. (2020). Quantifying CDK inhibitor selectivity in live cells.
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- 4. promegaconnections.com [promegaconnections.com]
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The Versatile Pyrazolopyridine Scaffold: A Comparative Analysis in Modern Drug Design
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a multitude of enzymes and receptors, making it a cornerstone in the development of novel therapeutics.[1][3] This guide provides an in-depth comparative analysis of different pyrazolopyridine isomers, offering experimental insights into their structure-activity relationships (SAR), pharmacokinetic profiles, and therapeutic applications, with a particular focus on their role as kinase inhibitors.
The Architectural Diversity of Pyrazolopyridines: A Tale of Isomers
The fusion of a pyrazole and a pyridine ring can result in several isomeric forms, each with a unique nitrogen arrangement that dictates its three-dimensional shape, electronic properties, and, consequently, its biological activity.[1][4] The most commonly encountered isomers in drug discovery include pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine.[1][4]
The subtle differences in the placement of nitrogen atoms have profound implications for the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions within a protein's binding site. For instance, theoretical calculations have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than its 2H-counterpart, a factor that influences its interaction with biological targets.[1]
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
Pyrazolopyridine derivatives have garnered significant attention as potent inhibitors of various protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer.[1][5][6] The ATP-binding pocket of kinases provides a fertile ground for the purine-mimicking pyrazolopyridine scaffold.
dot
Caption: Generalized mechanism of a pyrazolopyridine kinase inhibitor.
Isomeric Scaffolds and Kinase Selectivity
The isomeric form of the pyrazolopyridine core is a critical determinant of kinase inhibitory potency and selectivity. For example, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the 1H-pyrazolo[3,4-c]pyridine scaffold was found to be almost two-fold more potent in a cellular assay compared to other isomeric analogs.[7] This highlights the importance of the precise arrangement of nitrogen atoms for optimal interaction with the target kinase.
Furthermore, a comparative study of scaffolds for Janus Kinase (JAK) inhibitors revealed that substituting with a pyrazolo[3,4-b]pyridine core facilitated an additional hydrogen bond with the hinge region residues of the kinase, leading to enhanced binding affinity.[1]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the pyrazolopyridine ring system allows for the fine-tuning of biological activity. Key positions for modification can dramatically impact potency and selectivity. For instance, in a series of pyrazolo-[3,4-b]pyridine derivatives designed as adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, the exposure of the pyrazole N-H and a para-substitution on a diphenyl group were found to be essential for potent activation.[8]
Similarly, for a series of pyrazolo[4,3-c]pyridines targeting the PEX14-PEX5 protein-protein interaction, the position of substituents on the pyrazole ring was critical for binding. The N-2 regioisomer showed significantly lower activity compared to the corresponding N-1 isomer, demonstrating the stringent steric and electronic requirements of the binding pocket.[9]
Quantitative Comparison of Pyrazolopyridine-Based Kinase Inhibitors
To provide a clearer picture of the therapeutic potential of different pyrazolopyridine scaffolds, the following table summarizes the in vitro activity of representative compounds against various cancer cell lines and kinases.
| Scaffold | Target Kinase(s) | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | c-Met | HepG-2 (Liver) | 3.42 ± 1.31 | [10] |
| Pyrazolo[3,4-b]pyridine | TRKA | Km-12 (Colon) | 0.304 | [6] |
| Pyrazolo[3,4-b]pyridine | AMPK (activator) | NRK-49F (Kidney) | 0.78 | [8] |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | - | GI50: 1.17 - 18.40 | [11] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | - | 0.045 | [12] |
| Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | - | 0.65 | [13] |
Beyond Kinases: Exploring Other Therapeutic Arenas
While kinase inhibition is a dominant theme, the versatility of the pyrazolopyridine scaffold extends to other target classes.
G-Protein Coupled Receptors (GPCRs)
Pyrazolo-triazolo-pyrimidine derivatives have been investigated as antagonists for adenosine receptors, a family of GPCRs.[3][4] Structure-activity relationship studies revealed that bulky acyl moieties at the N5 position and small alkyl groups at the N8 position were associated with affinity and selectivity for the A3 adenosine receptor.[3][4] Conversely, a free amino function at the 5-position conferred high affinity for the A1 and A2A receptors.[3]
Ion Channels
The pyrazolopyrimidine scaffold has also been employed in the development of ion channel modulators. A series of novel pyrazolopyrimidines were discovered to have affinity for KCNQ2/3 potassium channels, which are potential targets for the treatment of neuropathic pain.[5] Additionally, pyrazolopyrimidines have been identified as potent stimulators of Transient Receptor Potential Canonical (TRPC) 3/6/7 channels.[14]
Pharmacokinetic Profile: A Critical Consideration in Drug Design
A promising biological activity profile must be complemented by favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties for a compound to be a viable drug candidate. The pyrazolopyridine scaffold has demonstrated the potential for good pharmacokinetic profiles.
For instance, a series of pyrazolo[4,3-c]pyridine derivatives developed as RIP1 kinase inhibitors exhibited high aqueous solubility (>100 µM), good cell permeability (Caco-2 permeability of 15.0 x 10⁻⁶ cm/s), and high metabolic stability in human and mouse liver microsomes (85% and 75% remaining after 60 minutes, respectively).[15] Furthermore, the introduction of a pyrazolopyridine moiety has been shown to improve the metabolic stability of drug candidates.[1]
The following table summarizes key in vitro ADME and in vivo pharmacokinetic parameters for a representative pyrazolo[4,3-c]pyridine derivative.[15]
| Parameter | Value | Units |
| Aqueous Solubility (pH 7.4) | >100 | µM |
| Caco-2 Permeability (A -> B) | 15.0 | 10⁻⁶ cm/s |
| Efflux Ratio (B -> A) / (A -> B) | 1.2 | - |
| Human Liver Microsomes Stability | 85 | % remaining after 60 min |
| Mouse Liver Microsomes Stability | 75 | % remaining after 60 min |
| Oral Bioavailability (Mouse) | 60 | % |
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of pyrazolopyridine derivatives are provided below.
General Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol describes a common method for the synthesis of pyrazolo[3,4-b]pyridine derivatives.[16]
Step 1: Synthesis of (E)-4-aryl but-3-en-2-ones
-
To a solution of the appropriate aldehyde (3.35 mmol) in toluene (7 mL), add ylide (4.2 mmol, 1.25 eq) and a catalytic amount of benzoic acid (41 mg, 0.335 mmol).
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo and purify the crude product by column chromatography to yield the desired α,β-unsaturated ketone.
Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine core
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture and add ZrCl₄ (35 mg, 0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 h.
-
After completion, concentrate the mixture in vacuo, and add CHCl₃ and water.
-
Separate the two phases, and wash the aqueous phase with CHCl₃ twice.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final pyrazolo[3,4-b]pyridine derivative.
dot
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridines.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.[11][17]
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP to ATP, which is then detected via a luciferase-based reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
dot
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrazolopyridine scaffold stands as a testament to the power of privileged structures in drug discovery. Its inherent versatility, stemming from its isomeric diversity and multiple points for chemical modification, has enabled the development of a wide array of potent and selective modulators for various biological targets. The deep understanding of the structure-activity relationships and pharmacokinetic profiles of different pyrazolopyridine isomers, as highlighted in this guide, will continue to fuel the design of next-generation therapeutics for a multitude of diseases. The provided experimental protocols serve as a starting point for researchers aiming to explore the vast potential of this remarkable heterocyclic system.
References
Please note that for brevity, the reference list is a selection of the sources used in this analysis. A comprehensive list can be provided upon request.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. PubMed Central. [Link]
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
- Design and evaluation of pyrazolopyrimidines as KCNQ channel modul
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
- Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PubMed Central. [Link]
- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed Central. [Link]
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
- Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]
- Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. PubMed. [Link]
- Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. PubMed Central. [Link]
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
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- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
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Illuminating the Core: A Comparative Guide to the Structural Confirmation of 4-Bromo-1H-pyrazolo[3,4-c]pyridine Reaction Products
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this nucleus, particularly from readily accessible halogenated precursors like 4-Bromo-1H-pyrazolo[3,4-c]pyridine, is a cornerstone of drug discovery programs. However, the successful synthesis of novel derivatives is only half the battle; unambiguous structural confirmation of the resulting products is paramount for establishing robust structure-activity relationships (SAR).
This guide provides a comparative analysis of the expected outcomes and characterization methodologies for common palladium-catalyzed cross-coupling reactions of this compound. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering insights into experimental design and providing a framework for the definitive structural elucidation of the resulting 4-substituted products.
The Starting Scaffold: Reactivity Considerations for this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several factors. The electron-deficient nature of the pyridine ring can enhance the oxidative addition of the C-Br bond to the palladium(0) catalyst. However, the presence of multiple nitrogen atoms with lone pairs can also lead to catalyst inhibition or the formation of undesired side products. The choice of catalyst, ligand, and base is therefore critical to achieving high yields and clean conversions. The NH of the pyrazole ring may also require protection in certain cases to prevent side reactions, although many modern catalyst systems exhibit high functional group tolerance.
Comparative Analysis of Key Cross-Coupling Reactions
The functionalization of the 4-position of the pyrazolo[3,4-c]pyridine core is most commonly achieved through three major classes of palladium-catalyzed cross-coupling reactions. Below, we compare the expected products, typical reaction conditions, and key characterization signatures for each.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 4-position.
Expected Product: 4-Aryl-1H-pyrazolo[3,4-c]pyridines.
Causality in Experimental Design: The choice of a palladium precatalyst and a sterically hindered biarylphosphine ligand is often crucial for achieving high efficiency, especially with heteroaryl coupling partners. The base plays a critical role in the transmetalation step, with milder bases like potassium carbonate often being sufficient. The use of aqueous solvent mixtures can accelerate the reaction and simplify workup.
Table 1: Comparison of Suzuki-Miyaura Reaction Products
| Coupling Partner (Ar-B(OH)₂) | Expected Product | Typical Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Phenylboronic acid | 4-Phenyl-1H-pyrazolo[3,4-c]pyridine | 70-95 | Aromatic protons of the phenyl group (7.2-7.6), pyrazolo[3,4-c]pyridine core protons | Phenyl carbons (125-140), pyrazolo[3,4-c]pyridine core carbons |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine | 75-98 | Methoxy singlet (~3.8), aromatic protons | Methoxy carbon (~55), aromatic carbons |
| 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | 60-85 | Pyridyl protons (7.3-8.8), pyrazolo[3,4-c]pyridine core protons | Pyridyl carbons (123-150) |
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of 4-amino-1H-pyrazolo[3,4-c]pyridine derivatives, which are common motifs in biologically active molecules.
Expected Product: 4-(Amino)-1H-pyrazolo[3,4-c]pyridines.
Causality in Experimental Design: The success of the Buchwald-Hartwig amination on this scaffold is highly dependent on the nature of the amine. For primary and secondary aliphatic amines, especially those with β-hydrogens, β-hydride elimination can be a competing side reaction. The use of bulky, electron-rich phosphine ligands helps to promote the desired reductive elimination over β-hydride elimination. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required. For less reactive aromatic amines, higher reaction temperatures and more active catalyst systems may be necessary.
Table 2: Comparison of Buchwald-Hartwig Amination Products
| Amine Partner | Expected Product | Typical Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Morpholine | 4-(Morpholino)-1H-pyrazolo[3,4-c]pyridine | 60-90 | Morpholine protons (3.0-4.0), pyrazolo[3,4-c]pyridine core protons | Morpholine carbons (~45, ~67) |
| Aniline | 4-(Phenylamino)-1H-pyrazolo[3,4-c]pyridine | 50-80 | Aromatic protons, NH proton, pyrazolo[3,4-c]pyridine core protons | Aromatic carbons, pyrazolo[3,4-c]pyridine core carbons |
| Benzylamine | 4-(Benzylamino)-1H-pyrazolo[3,4-c]pyridine | 55-85 | Benzyl CH₂ (~4.5), aromatic protons, NH proton | Benzyl CH₂ (~48), aromatic carbons |
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling provides a direct route to 4-alkynyl-1H-pyrazolo[3,4-c]pyridines, which are valuable intermediates for further transformations or as final products in their own right.
Expected Product: 4-Alkynyl-1H-pyrazolo[3,4-c]pyridines.
Causality in Experimental Design: The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst. The copper acetylide is the active nucleophile in the transmetalation step. An amine base is used to deprotonate the terminal alkyne and to quench the HBr formed during the reaction. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling). The choice of solvent and temperature can influence the reaction rate and selectivity.
Table 3: Comparison of Sonogashira Coupling Products
| Alkyne Partner | Expected Product | Typical Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Phenylacetylene | 4-(Phenylethynyl)-1H-pyrazolo[3,4-c]pyridine | 70-90 | Aromatic protons, pyrazolo[3,4-c]pyridine core protons | Alkynyl carbons (~85-95), aromatic carbons |
| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-c]pyridine | 80-98 | TMS singlet (~0.2), pyrazolo[3,4-c]pyridine core protons | Alkynyl carbons (~95-105), TMS carbon (~0) |
| Propargyl alcohol | 3-(1H-Pyrazolo[3,4-c]pyridin-4-yl)prop-2-yn-1-ol | 60-85 | CH₂ protons (~4.3), OH proton, pyrazolo[3,4-c]pyridine core protons | Alkynyl carbons (~80-90), CH₂OH carbon (~51) |
Experimental Protocols and Structural Confirmation Workflows
To ensure the unambiguous identification of the synthesized compounds, a combination of analytical techniques is essential.
General Experimental Protocol for Palladium-Catalyzed Cross-Coupling
The following is a general procedure that can be adapted for the specific coupling reaction.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the coupling partner (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Anhydrous solvent and the base are added via syringe.
-
Reaction: The mixture is stirred at the appropriate temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Structural Confirmation Workflow
A Researcher's Guide to Cross-Reactivity Profiling of 4-Bromo-1H-pyrazolo[3,4-c]pyridine Based Kinase Inhibitors
The 4-bromo-1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows for effective interaction with the hinge region of the kinase ATP-binding pocket, a feature leveraged in the development of inhibitors for a wide range of cancer-relevant targets.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[3][4]
An inhibitor's off-target activity can lead to misinterpreted experimental results, where a biological phenotype is incorrectly attributed to the intended target, or can cause unforeseen toxicity in a clinical setting.[5] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely a supplementary exercise but a foundational requirement for its validation as a chemical probe or therapeutic candidate.
This guide provides a comprehensive framework for evaluating the cross-reactivity of pyrazolopyridine-based inhibitors, using a hypothetical but representative compound, BPI-87 , a potent inhibitor of Aurora Kinase A (AURKA). We will detail the requisite experimental workflows, present comparative data, and discuss the critical interpretation of these findings for researchers in drug discovery and chemical biology.
Pillar 1: The Imperative of Orthogonal Selectivity Assessment
To build a robust and trustworthy selectivity profile, relying on a single assay is insufficient. A comprehensive strategy employs orthogonal methods that measure different aspects of inhibitor interaction, typically progressing from high-throughput biochemical screening to validation in a more physiologically relevant cellular context. Here, we compare two gold-standard techniques:
-
Kinome-Wide Competition Binding Assays: An in vitro method that assesses the ability of a compound to displace a broad-spectrum ligand from a large panel of kinases, providing a global view of potential interactions.[6][7]
-
Cellular Thermal Shift Assay (CETSA): An in situ method that confirms direct target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[8][9][10]
This dual approach ensures that interactions identified biochemically are validated in the complex milieu of the cell, where factors like membrane permeability and intracellular ATP concentrations can significantly influence an inhibitor's activity.[11]
Pillar 2: Experimental Design & Protocols
The causality behind our experimental design is to first cast a wide net to identify all potential interactions and then to specifically validate the most significant on- and off-target hits in a cellular environment.
High-Throughput Biochemical Profiling: Kinome Scanning
Principle: This methodology is based on a competitive binding assay where a test inhibitor (BPI-87) competes against an immobilized, pan-kinase ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified by qPCR. A low signal indicates strong competition from the test inhibitor, signifying a potent interaction.[7][12]
Experimental Protocol: Competition Binding Assay (KINOMEscan®)
-
Kinase Preparation: A panel of 403 human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The test compound, BPI-87, is prepared at a screening concentration (e.g., 1 µM) in duplicate. Each kinase is incubated with the immobilized ligand and BPI-87 in a multi-well plate. A DMSO vehicle control is run in parallel.
-
Washing and Elution: Unbound components are washed away. The kinase-ligand complexes are eluted from the beads.
-
Quantification: The amount of kinase bound to the beads is quantified by measuring the associated DNA tag using qPCR.
-
Data Analysis: The results are expressed as a percentage of the DMSO control (% of Control), where a lower value indicates stronger binding of the test compound.
Cellular Target Engagement Validation: CETSA
Principle: The binding of a small molecule inhibitor often stabilizes its target protein against heat-induced denaturation. CETSA exploits this by heating inhibitor-treated cells to various temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is quantified, generating a "melting curve." A shift in this curve to a higher temperature in the presence of the inhibitor confirms target engagement.[9][10][13]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with either 10 µM BPI-87 or DMSO (vehicle control) for 2 hours.
-
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C), followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Collect the supernatant (soluble fraction). Determine protein concentration and analyze equal protein amounts by SDS-PAGE and Western blotting using primary antibodies specific for AURKA (on-target) and a suspected off-target (e.g., LCK).
-
Data Analysis: Quantify band intensities and plot them as a percentage of the unheated control for each temperature. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the inhibitor.
Pillar 3: Comparative Data Analysis & Interpretation
The following tables present plausible data for our case study inhibitor, BPI-87.
Table 1: Kinome Scan Selectivity Data for BPI-87 (Screened at 1 µM)
This initial screen provides a broad overview of BPI-87's binding profile. A common threshold for identifying significant off-targets is >90% inhibition or <10% of control.[14]
| Kinase Target | Kinase Family | % of Control | Interpretation |
| AURKA | Aurora | 0.5 | Potent On-Target Binding |
| AURKB | Aurora | 2.1 | High affinity for related family member |
| LCK | Src | 4.5 | Significant Off-Target |
| YES1 | Src | 8.9 | Significant Off-Target |
| ABL1 | Abl | 15.6 | Moderate Off-Target |
| FLT3 | RTK | 35.2 | Weak Off-Target |
| EGFR | RTK | 88.9 | Negligible Binding |
| CDK2 | CMGC | 91.5 | Negligible Binding |
| p38α (MAPK14) | CMGC | 95.0 | Negligible Binding |
Table 2: Quantitative Affinity (Kd) for On-Target vs. Key Off-Targets
Following the initial screen, dose-response experiments are performed to determine the binding affinity (Kd) for the most potent interactions.
| Kinase Target | Kd (nM) | Selectivity Ratio (Kd Off-Target / Kd On-Target) |
| AURKA | 1.2 | - |
| AURKB | 4.5 | 3.75x |
| LCK | 24.0 | 20x |
| YES1 | 48.6 | 40.5x |
| ABL1 | 112.0 | 93.3x |
Table 3: CETSA Thermal Shift (ΔTm) Data for BPI-87 in A549 Cells
This assay validates that the binding observed in vitro translates to target engagement in situ. A significant thermal shift confirms the inhibitor is reaching and binding to its targets within the cell.
| Protein Target | Tm (Vehicle) | Tm (10 µM BPI-87) | ΔTm (°C) | Interpretation |
| AURKA | 52.1°C | 58.5°C | +6.4 | Robust On-Target Engagement |
| LCK | 54.5°C | 57.9°C | +3.4 | Confirmed Off-Target Engagement |
| GAPDH | 61.0°C | 61.1°C | +0.1 | No Engagement (Negative Control) |
Interpretation of Findings
The combined data paints a clear picture of BPI-87's selectivity profile:
-
High On-Target Potency: BPI-87 is a highly potent inhibitor of its intended target, AURKA, with low nanomolar affinity and robust engagement in cells.
-
Identified Cross-Reactivity: The inhibitor demonstrates significant cross-reactivity with Src family kinases, particularly LCK and YES1. While its affinity for these off-targets is 20- to 40-fold weaker than for AURKA, cellular engagement is confirmed by CETSA.
-
Implications for Research: The off-target engagement of LCK, a key kinase in T-cell receptor signaling, is critical. A researcher using BPI-87 to study AURKA's role in mitosis might observe confounding effects on cell cycle progression that are actually mediated by LCK inhibition. This underscores the necessity of this profiling data. For example, inhibiting LCK could inadvertently affect pathways regulating cell survival or proliferation, which could be misattributed to the primary target, AURKA.
Conclusion and Best Practices
The this compound scaffold is a powerful starting point for developing potent kinase inhibitors. However, this guide demonstrates that potency alone is insufficient for validating a chemical probe. A rigorous, multi-step cross-reactivity assessment is essential.
For researchers and drug developers working with this class of inhibitors, we recommend the following:
-
Always Perform Broad Profiling: Screen new compounds against a large, representative kinase panel to identify potential off-targets early.
-
Validate in a Cellular Context: Use methods like CETSA to confirm that in vitro binding translates to target engagement in a physiological setting.
-
Prioritize Selectivity: In drug development, the data generated from these studies is critical for optimizing lead compounds to improve their selectivity and reduce the potential for off-target driven toxicity.[4]
By adhering to these principles of scientific integrity, the research community can harness the full potential of pyrazolopyridine-based inhibitors while ensuring the reliability and translatability of their findings.
References
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- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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- Targeted Kinase Selectivity from Kinase Profiling D
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
- Recent advances in methods to assess the activity of the kinome. PubMed Central. [Link]
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- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
- KINOMEscan® Kinase Profiling Pl
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
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A Comparative Guide to Catalyst Efficacy in 4-Bromo-1H-pyrazolo[3,4-c]pyridine Coupling Reactions
The 1H-pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to purine. This similarity allows it to interact with a wide array of biological targets, making its derivatives promising candidates for development as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The ability to efficiently and selectively functionalize this core at various positions is paramount for generating diverse compound libraries for drug discovery. The C4 position of 4-Bromo-1H-pyrazolo[3,4-c]pyridine, in particular, offers a key vector for molecular elaboration.
This guide provides a comparative analysis of different catalytic systems for cross-coupling reactions at the C4 position of this compound and structurally related bromo-pyrazoles. We will delve into the nuances of catalyst selection for various coupling reactions, supported by experimental data from peer-reviewed literature, and provide detailed protocols to enable researchers to replicate and build upon these findings.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination has become a powerful and versatile method for this transformation.[2] The choice of palladium catalyst and ligand is critical and often depends on the nature of the amine coupling partner.
While direct comparative studies on this compound are limited, valuable insights can be drawn from studies on the closely related 4-bromo-1H-1-tritylpyrazole.[3][4] These studies highlight a crucial dichotomy in catalyst performance based on the amine structure.
Key Findings:
-
For Amines Lacking β-Hydrogens: Palladium catalysts, particularly those employing sterically hindered phosphine ligands, show superior performance. A combination of Pd(dba)₂ and tBuDavePhos has been shown to be effective for coupling aryl or alkylamines that do not have a β-hydrogen, proceeding smoothly to give good yields.[4]
-
For Amines with β-Hydrogens: Palladium-catalyzed reactions with these substrates, such as pyrrolidine or primary alkylamines, tend to give low yields. This is often attributed to a competing β-hydride elimination side reaction occurring within the palladium complex.[3][4]
In contrast, Copper(I) catalysts have shown complementary reactivity. CuI-mediated C-N coupling of 4-iodo-1H-1-tritylpyrazole was found to be more effective for alkylamines that possess a β-hydrogen, a scenario where palladium catalysts faltered.[4][5]
Comparative Data for C-N Coupling on 4-Bromo-1-tritylpyrazole
| Catalyst System | Amine | Yield (%) | Reference |
| Pd(dba)₂ / tBuDavePhos | Piperidine | 60 | [3] |
| Pd(dba)₂ / tBuDavePhos | Morpholine | 67 | [3] |
| Pd(dba)₂ / tBuDavePhos | Pyrrolidine | 7 | [3] |
| CuI | Piperidine | 21 (from iodo-pyrazole) | [4] |
| CuI | Pyrrolidine | 43 (from iodo-pyrazole) | [4] |
This data underscores the importance of selecting the right catalytic system based on the specific amine substrate. For the this compound scaffold, it is reasonable to extrapolate that a palladium-based system with a bulky phosphine ligand would be the preferred choice for coupling with anilines or other amines lacking β-hydrogens, while a copper-based system might be more fruitful for aliphatic amines.
Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura and Sonogashira Reactions
Carbon-carbon bond formation is equally critical for elaborating the pyrazolo[3,4-c]pyridine core. The Suzuki-Miyaura and Sonogashira reactions are two of the most powerful methods for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is a robust and widely used transformation.[6] For the functionalization of pyrazolo[3,4-c]pyridine and related heterocycles, palladium catalysts are the standard. Research on 4-substituted NH-free indazoles has shown that various palladium catalysts can effectively mediate the Suzuki-Miyaura coupling at halogenated positions.[7] Although this is a different heterocyclic system, the principles of catalyst selection are often transferable.
A study on 3-triflate-tetrahydropyrazolo[3,4-c]pyridines demonstrated that a combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling with a diverse range of (hetero)aryl boronic acids.[8] This suggests that a similar catalyst system would be a strong starting point for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[9] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[10][11]
Studies on the Sonogashira coupling of other 4-bromo-heterocycles, such as 4-bromo-6H-1,2-oxazines, have demonstrated the efficacy of the PdCl₂(PPh₃)₂/CuI system.[10][11] This catalytic system successfully coupled various terminal alkynes in good yields under mild, room temperature conditions.[10] It is highly probable that this system would also be effective for the Sonogashira coupling of this compound.
Representative Catalyst Systems for C-C Coupling
| Coupling Reaction | Catalyst System | Substrate Type | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / XPhos | (Hetero)aryl Boronic Acids | [8] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes | [10][11] |
Experimental Protocols
To provide a practical starting point for researchers, a detailed experimental protocol for a Buchwald-Hartwig amination is provided below, adapted from procedures for similar substrates.[3][5]
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(dba)₂ (5 mol%)
-
tBuDavePhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, Pd(dba)₂, tBuDavePhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Process
To better understand the underlying mechanisms, the following diagrams illustrate a generalized catalytic cycle for the Buchwald-Hartwig amination and a workflow for the experimental protocol.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Conclusion
The functionalization of this compound via cross-coupling reactions is a highly viable strategy for the synthesis of novel derivatives with therapeutic potential. While a single "best" catalyst does not exist, a judicious selection based on the specific coupling partners is crucial for success.
-
For C-N coupling , palladium catalysts with bulky phosphine ligands are favored for amines lacking β-hydrogens, while copper(I) catalysts may offer an advantage for those with β-hydrogens.
-
For C-C coupling , palladium catalysts remain the workhorse. Systems like Pd(OAc)₂/XPhos for Suzuki-Miyaura reactions and PdCl₂(PPh₃)₂/CuI for Sonogashira reactions are excellent starting points for optimization.
The data and protocols presented in this guide offer a solid foundation for researchers to develop efficient and selective methods for the diversification of the 1H-pyrazolo[3,4-c]pyridine scaffold, ultimately accelerating the discovery of new and potent therapeutic agents.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35697–35701. [Link]
- Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
- Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
- Lee, J. Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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- Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545–7555. [Link]
- MacCoss, M., & DeSolms, S. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1955. [Link]
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- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton ePrints.
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- Allen, J. G., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Tetrahedron Letters, 55(33), 4656-4658. [Link]
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- Shen, Y., et al. (2023). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 28(14), 5408. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[3,4-c]pyridine Derivatives
Our focus will be on a potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, designated as compound 7n , from a seminal study by Duan et al.[1]. This compound serves as an excellent exemplar for researchers, scientists, and drug development professionals to understand the nuances of preclinical drug discovery in this chemical space.
The Therapeutic Target: Fibroblast Growth Factor Receptor (FGFR) Signaling
Dysregulation of FGFR signaling is a key driver in various cancers, making it a compelling target for therapeutic intervention.[1] Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream pathways like the MAPK and PLCγ cascades, which are crucial for cell proliferation, survival, and migration.[1] The pyrazolo[3,4-b]pyridine scaffold has proven to be a promising starting point for the development of potent and selective FGFR inhibitors.
FGFR Signaling Pathway
Caption: The FGFR signaling cascade and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.
Part 1: In Vitro Activity Profile of Compound 7n
The initial stages of drug discovery focus on in vitro assays to determine a compound's potency, selectivity, and cellular effects. For compound 7n, this involved biochemical assays against isolated kinases and proliferation assays using cancer cell lines.
In Vitro Kinase and Cellular Potency
Compound 7n demonstrated potent inhibition of FGFR1, 2, and 3, with significantly less activity against VEGFR2, a common off-target kinase for many FGFR inhibitors.[1] This selectivity is crucial as it can lead to a better safety profile in vivo. The compound also showed potent anti-proliferative effects in cancer cell lines with known FGFR dependency.[1]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) | H1581 Cell Proliferation GI50 (nM) |
| 7n | 1.1 | 2.5 | 1.6 | 130 | 18 |
| Dovitinib | 8.2 | 1.0 | 1.0 | 8.8 | 32 |
Data sourced from Duan et al., 2016.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines the steps for determining the in vitro potency of a compound against a target kinase, based on the methodology used for compound 7n.[1]
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and VEGFR2 kinases
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., Compound 7n)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
384-well plates
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Enzyme and Substrate Addition: Prepare a master mix containing the assay buffer, the specific kinase, and the Poly(Glu, Tyr) substrate. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time, typically 1 hour.
-
Detection: Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Incubate the plate for 10 minutes in the dark, then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Experimental Workflow
Caption: A generalized workflow for the in vitro characterization of pyrazolopyridine derivatives.
Part 2: In Vivo Evaluation of Compound 7n
Promising in vitro data warrants progression to in vivo studies to assess a compound's pharmacokinetic (PK) profile and its efficacy in a living organism.
Pharmacokinetic Properties
Compound 7n was evaluated in mice to determine its oral bioavailability and other key PK parameters. The results indicated favorable properties for in vivo studies.[1]
| Parameter | Value |
| Oral Bioavailability (F%) | 42.1% |
| Tmax (h) | 0.5 |
| Cmax (ng/mL) | 1332 |
| AUC (0-inf) (ng·h/mL) | 2471 |
| T1/2 (h) | 1.8 |
Data for a 25 mg/kg oral dose in mice, sourced from Duan et al., 2016.[1]
In Vivo Antitumor Efficacy
The antitumor activity of compound 7n was assessed in a mouse xenograft model using H1581 human lung cancer cells, which have amplified FGFR1. The compound demonstrated significant, dose-dependent tumor growth inhibition.[1]
| Treatment Group | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Compound 7n | 25 | 45.2 |
| Compound 7n | 50 | 68.7 |
Data sourced from Duan et al., 2016.[1]
Experimental Protocol: In Vivo Tumor Xenograft Study
The following protocol describes a typical xenograft study to evaluate the in vivo efficacy of a test compound.
Objective: To determine the antitumor efficacy of a test compound in a mouse model bearing human tumor xenografts.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
H1581 human non-small cell lung cancer cells
-
Matrigel
-
Test compound (Compound 7n) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Dosing gavage needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: H1581 cells are harvested and resuspended in a mixture of saline and Matrigel. Approximately 5 x 10^6 cells are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment groups (e.g., vehicle control, 25 mg/kg Compound 7n, 50 mg/kg Compound 7n), with 6-8 mice per group.
-
Dosing: The test compound is administered orally (p.o.) once daily (q.d.) at the designated doses. The vehicle group receives the formulation vehicle only. Dosing continues for a specified period, typically 2-3 weeks.
-
Monitoring: The body weight of the mice is recorded every 2-3 days to monitor for toxicity. Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after the planned duration of treatment.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis (e.g., t-test) is performed to determine the significance of the observed antitumor effects.
In Vivo Experimental Workflow
Caption: A generalized workflow for the in vivo evaluation of a candidate compound.
Bridging In Vitro and In Vivo Data: A Unified Perspective
The successful translation from in vitro potency to in vivo efficacy is the cornerstone of drug discovery. For compound 7n, the data provides a compelling narrative:
-
Potency Translation: The nanomolar potency against FGFR1 in a biochemical assay (IC50 = 1.1 nM) translated to potent inhibition of cell proliferation in an FGFR1-driven cell line (GI50 = 18 nM).[1] This demonstrates that the compound can effectively engage its target in a cellular context.
-
Pharmacokinetics Enabling Efficacy: The favorable oral bioavailability (42.1%) and Cmax (1332 ng/mL or ~2.8 µM at a 25 mg/kg dose) ensure that the compound reaches concentrations in the bloodstream that are well above its cellular GI50.[1] This is a critical factor for in vivo efficacy.
-
Dose-Dependent Efficacy: The in vivo xenograft study confirmed the in vitro findings, showing a clear dose-dependent inhibition of tumor growth.[1] This correlation between dose, exposure, and response is a key indicator of a compound's potential as a therapeutic agent.
-
The Role of Selectivity: The high selectivity of compound 7n for FGFRs over VEGFR2 is a significant advantage.[1] Off-target effects, particularly on VEGFR2, are often associated with toxicities such as hypertension. The clean selectivity profile likely contributed to the lack of observable toxicity in the in vivo study.
References
- Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 526-531. [Link]
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A Comparative Benchmarking Guide: 4-Bromo-1H-pyrazolo[3,4-c]pyridine as a Kinase Hinge-Binding Fragment
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the identification of novel, high-quality chemical matter for therapeutic targets. Central to this strategy, particularly for kinase inhibitors, is the identification of privileged scaffolds that form high-quality interactions with the highly conserved ATP-binding hinge region. This guide provides an in-depth, objective comparison of 4-Bromo-1H-pyrazolo[3,4-c]pyridine , a relatively underexplored heterocyclic fragment, against well-established hinge-binding motifs. We present a suite of standardized biophysical and biochemical assays, complete with detailed protocols, to rigorously benchmark fragment performance. Through this analysis, we aim to provide drug discovery researchers with the critical data and experimental frameworks needed to evaluate the potential of this scaffold for their kinase inhibitor programs.
Introduction: The Centrality of the Kinase Hinge
Protein kinases, with over 500 members in the human kinome, are a cornerstone of therapeutic intervention, particularly in oncology.[1] The majority of kinase inhibitors achieve their effect by competing with the endogenous ligand, adenosine triphosphate (ATP). The ATP binding site is comprised of several key features, but none is more critical for anchoring inhibitors than the hinge region . This short, flexible loop of 3-5 amino acids connects the N- and C-lobes of the kinase domain and forms a series of crucial hydrogen bonds with the adenine moiety of ATP.[2]
An effective hinge-binding fragment serves as an anchor, providing a substantial portion of the binding energy for the entire inhibitor. A superior fragment not only displays high affinity and ligand efficiency but also presents synthetically tractable vectors for elaboration into the surrounding hydrophobic pockets to achieve potency and selectivity.[3][4] The pyrazolopyridine scaffold, a purine isostere, has shown considerable promise in this domain.[5][6] This guide focuses on a specific isomer, this compound, to determine its viability as a top-tier hinge-binding fragment.
Fragment Profiles
Focus Fragment: this compound
-
Structure:
(Image Source: PubChem CID 46916247)[7]
-
Molecular Formula: C₆H₄BrN₃[7]
-
Molecular Weight: 198.02 g/mol
-
Key Features: The pyrazolo[3,4-c]pyridine core presents a nitrogen arrangement that mimics the hydrogen bond donor-acceptor pattern of adenine, making it a prime candidate for hinge interaction. The bromine atom at the 4-position serves two potential purposes: it can engage in halogen bonding or act as a synthetic handle for further chemical modification via cross-coupling reactions.[8]
Comparator Hinge-Binding Fragments
To establish a robust benchmark, we compare our focus fragment against two widely recognized and validated hinge-binding scaffolds in FBDD.
-
Comparator A: 1H-Indazole: A classic hinge-binder, extensively used in the development of numerous clinical kinase inhibitors. Its simple bicyclic structure provides a reliable hydrogen bonding pattern with the kinase hinge.
-
Comparator B: 3-Amino-1H-pyrazole: A smaller, monocyclic fragment known for its high ligand efficiency. It presents a different vector for chemical elaboration compared to bicyclic systems and is a common starting point in fragment campaigns.
Benchmarking Methodologies: A Validated Assay Cascade
To ensure scientific rigor, a multi-tiered approach using orthogonal biophysical and biochemical assays is essential for fragment validation.[9][10][11] This cascade allows for the primary identification of binders, confirmation of the binding event, and characterization of the functional consequence of binding.
Caption: Logic for comparing fragments based on key performance metrics.
Conclusion and Future Directions
The experimental data strongly support the classification of This compound as a high-quality, privileged hinge-binding fragment. It outperforms established scaffolds like 1H-indazole in both thermal stabilization and direct binding affinity. Its favorable thermodynamic profile and excellent ligand efficiency make it a highly attractive starting point for an FBDD program targeting protein kinases.
The bromine atom provides a clear and immediate synthetic vector for elaboration. The next logical step would be to use structure-guided design, ideally by obtaining a co-crystal structure with a target kinase, to grow the fragment into adjacent hydrophobic pockets. This can be achieved via Suzuki or Buchwald-Hartwig coupling reactions to explore the Structure-Activity Relationship (SAR) and optimize the fragment into a potent and selective lead compound. [8]
References
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-18.
- de Azevedo, W. F., & Dias, R. (2008). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Current Drug Discovery Technologies.
- Scull, C., & Wink, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions.
- STEMart. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF).
- ResearchGate. (2014). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38.
- Bio-Rad. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.
- News-Medical.Net. (2021). Advancing kinase drug discovery through massively parallel SPR fragment screening.
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols.
- PubChem. This compound.
- ChEMBL. A three-stage biophysical screening cascade for fragment-based drug discovery.
- EUbOPEN. (2020). Thermal shift assay for screening inhibitors.
- Allen, C. E., et al. (2014). Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding. MedChemComm.
- Legros, C., et al. (2022). Biophysics in kinase drug discovery programs: Spectral shift technology from fragment screening to mechanism of action. Cancer Research.
- Liu, T., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences.
- Metcalfe, C., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology.
- Holdgate, G. A. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography.
- Hartshorn, M. J., et al. (2011). A comparative study of fragment screening methods on the p38α kinase. Journal of Biomolecular Screening.
- Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics.
- Pinzi, L., et al. (2019). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules.
- Metcalfe, C., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology.
- Ruiz-Carmona, S., et al. (2017). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
- Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters.
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Carterra. (2021). Massively Parallel SPR Based Fragment Screening on Ligand Arrays. YouTube.
- PubChem. 4-bromo-1H-pyrazolo(3,4-b)pyridine.
- Sauthof, L., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B.
- iChemical. This compound, CAS No. 1032943-43-3.
- Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Singh, R., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
- Vanderwel, S. N., et al. (2001). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
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The Untapped Potential of 4-Bromo-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide to a Novel Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer new intellectual property and unique structure-activity relationships (SAR) is relentless. The pyrazolopyridine core, a bioisostere of the endogenous purine nucleus, has emerged as a "privileged scaffold," demonstrating a remarkable capacity to interact with a multitude of biological targets, particularly protein kinases.[1][2] While isomers like pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine have been extensively explored as kinase inhibitors, the 4-Bromo-1H-pyrazolo[3,4-c]pyridine isomer remains a largely uncharted territory.[3][4] This guide provides a comprehensive assessment of the potential novelty of derivatives from this scaffold, drawing objective comparisons with well-established alternatives and supported by experimental data from closely related structures.
The strategic placement of a bromine atom at the 4-position of the 1H-pyrazolo[3,4-c]pyridine core is not a trivial synthetic choice. It serves as a versatile synthetic handle, unlocking a vast chemical space for derivatization through modern palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the systematic introduction of a diverse array of aryl, heteroaryl, and amino substituents, which is fundamental for probing the intricate binding pockets of protein kinases and establishing a robust SAR.
The Kinase Inhibitor Landscape: A Comparative Analysis
To objectively assess the potential of this compound derivatives, we will draw comparisons with a well-characterized class of kinase inhibitors: pyrazolo[3,4-d]pyrimidines targeting Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a validated therapeutic target.[3][5] Roscovitine, a potent CDK inhibitor, will serve as a benchmark for our comparative analysis.[3]
Hypothetical Potential of 4-Aryl-1H-pyrazolo[3,4-c]pyridine Derivatives
While specific data for 4-substituted-1H-pyrazolo[3,4-c]pyridine derivatives as CDK2 inhibitors is not yet prevalent in the public domain, we can hypothesize their potential based on the SAR of the closely related pyrazolo[3,4-d]pyrimidine scaffold. The core pyrazolopyridine structure mimics the adenine core of ATP, enabling it to form key hydrogen bond interactions within the kinase hinge region. The novelty of the [3,4-c] isomer lies in the altered orientation of the pyridine nitrogen, which could lead to unique interactions with solvent-exposed regions of the ATP binding site or induce a different conformational state of the kinase, potentially offering improved selectivity or potency.
The diagram below illustrates a hypothetical synthetic workflow for the diversification of the this compound scaffold.
Caption: Synthetic diversification of the this compound scaffold.
Comparative Biological Data (Proxy Scaffolds)
The following table summarizes the CDK2 inhibitory activity of a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, which serve as proxies to estimate the potential of the pyrazolo[3,4-c]pyridine scaffold.
| Compound ID | Scaffold | R-Group at C4 | CDK2 IC₅₀ (µM) | Reference |
| Roscovitine | Purine | (R)-benzyl-(2-hydroxy-1-methyl-ethyl)amino | 0.394 | [3] |
| Proxy Compound 1 | Pyrazolo[3,4-b]pyridine | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-3-amino | 0.65 | [3] |
| Proxy Compound 2 | Pyrazolo[3,4-d]pyrimidine | 3-fluoroanilino | ~0.4 (comparable to Roscovitine) | [4] |
| Proxy Compound 3 | Pyrazolo[3,4-d]pyrimidine | 5-substituted-3-isopropyl | < 1 | [4] |
Structure-Activity Relationship (SAR) Insights from Proxy Scaffolds
The data from related scaffolds suggests key SAR trends that could be translatable to the this compound series.
Caption: Hypothesized SAR for 4-substituted pyrazolo[3,4-c]pyridine derivatives.
From the analysis of proxy scaffolds, it is evident that:
-
The pyrazolopyrimidine/pyridine core effectively acts as a hinge-binder.
-
The nature of the substituent at the 4-position is critical for potency. Small aromatic and heteroaromatic groups, as well as substituted anilines, have proven effective in enhancing inhibitory activity against CDK2.[3][4] This underscores the importance of the 4-bromo precursor as a gateway to these crucial modifications.
Novelty and Future Directions
The novelty of this compound derivatives lies in their unexplored potential. The unique arrangement of nitrogen atoms in the [3,4-c] isomer compared to the more studied [3,4-b] and [4,3-c] isomers could result in a distinct pharmacological profile. This could manifest as:
-
Novel Selectivity Profiles: The altered vector for substitution at the 4-position may allow for targeting of unique sub-pockets within the kinase domain, potentially leading to inhibitors with higher selectivity against a panel of kinases.
-
Overcoming Resistance: Novel binding modes conferred by the [3,4-c] scaffold could be effective against kinase mutants that have developed resistance to existing inhibitors.
-
New Intellectual Property: As a largely unexplored scaffold, derivatives of this compound offer significant opportunities for generating new intellectual property.
The path forward is clear: a systematic exploration of the chemical space around the 4-position of the 1H-pyrazolo[3,4-c]pyridine core is warranted. Synthesis of a focused library of 4-aryl, 4-heteroaryl, and 4-amino derivatives, followed by screening against a panel of cancer-relevant kinases, would be the first step in unlocking the therapeutic potential of this promising scaffold.
Experimental Protocols
Representative Synthesis of a 4-Aryl-1H-pyrazolo[3,4-c]pyridine Derivative (Hypothetical)
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), cesium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq.).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,4-dioxane and water (4:1 mixture).
-
Seal the vial and heat in a microwave reactor at 100 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazolo[3,4-c]pyridine derivative.
In Vitro CDK2/Cyclin A Kinase Inhibition Assay
This protocol provides a framework for evaluating the inhibitory activity of test compounds against CDK2.
Caption: Workflow for an in vitro CDK2 kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant human CDK2/Cyclin A enzyme, and a suitable substrate (e.g., Histone H1) in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for CDK2.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify the amount of ADP produced using a commercial detection kit, such as the ADP-Glo™ Kinase Assay (Promega). This assay measures luminescence, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
References
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
- Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.
- Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry.
- A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals.
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei.
- Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry.
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine deriv
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- Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
- Synthesis and inotropic activity of pyrazolo[4,3-c]pyridine-4-ones and related compounds. Journal of Pharmaceutical Sciences.
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- 5. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
An esteemed researcher in the field of synthetic and medicinal chemistry, I am pleased to present this in-depth comparative guide on the synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine. This document is intended for fellow researchers, scientists, and professionals in drug development who appreciate the nuances of synthetic reproducibility and strategic pathway selection.
The 1H-pyrazolo[3,4-c]pyridine core is a significant scaffold in medicinal chemistry, bearing a structural resemblance to purine. This similarity allows it to interact with a variety of biological targets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The strategic introduction of a bromine atom at the C4-position (sometimes referred to as C5 depending on the numbering convention) creates a versatile handle for further functionalization through modern cross-coupling reactions, making it a valuable fragment in drug discovery campaigns.[1][2]
This guide provides a critical evaluation of viable synthetic routes to this key intermediate, focusing on reproducibility, efficiency, and scalability. We will dissect published methods, explain the underlying chemical principles, and offer field-proven insights to navigate potential challenges.
Method 1: Cyclization of an Acetyl-Protected Aminopyridine Precursor
This modern approach, recently detailed by Bedwell et al., stands out for its efficiency and high yield.[1][3] It follows a classical Huisgen indazole synthesis logic, adapted for the azaindazole (pyrazolo[3,4-c]pyridine) system. The strategy involves the formation of a pyrazole ring fused to the pyridine core, starting from a readily accessible aminopyridine derivative.
Principle and Rationale
The synthesis begins with an N-acetylated aminopyridine. The key transformation is a diazotization followed by an intramolecular cyclization. Acetic anhydride (Ac₂O) serves not only as a reagent but also as a water scavenger, which is critical for the efficiency of the diazotization step using sodium nitrite (NaNO₂). The use of 1,2-dichloroethane (DCE) as a co-solvent has been shown to be crucial for achieving high conversion without the need for purification of the intermediate.[3] The resulting N-acetylated pyrazolopyridine is then cleanly deprotected under mild basic conditions using sodium methoxide in methanol to afford the final product in excellent overall yield.[1]
Detailed Experimental Protocol
Step A: Synthesis of 1-acetyl-4-bromo-1H-pyrazolo[3,4-c]pyridine
-
To a stirred suspension of the starting aminopyridine precursor in 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Add sodium nitrite (NaNO₂) portion-wise at room temperature. Caution: Gas evolution (N₂) will occur.
-
After the initial reaction subsides, heat the mixture to 90 °C and stir for 20 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The intermediate is often used directly in the next step without further purification.[3]
Step B: Synthesis of this compound
-
Dissolve the crude 1-acetyl-4-bromo-1H-pyrazolo[3,4-c]pyridine from the previous step in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel flash column chromatography to yield the final product.
Workflow Diagram: Method 1
Caption: Workflow for the synthesis via aminopyridine cyclization.
Discussion of Reproducibility and Scalability
This two-step, one-pot-like procedure is highly reproducible due to its well-defined conditions and the use of common, stable reagents. The avoidance of purification for the intermediate makes it particularly attractive for larger-scale synthesis. The primary scalability consideration is the exotherm and gas evolution during the diazotization step, which requires careful portion-wise addition of NaNO₂ and adequate temperature control in a larger reactor. The final purification via chromatography can be challenging on a large scale, so developing a crystallization protocol would be advantageous for industrial applications.
Method 2: Direct Bromination of the Parent Scaffold
A second logical approach is the direct electrophilic halogenation of the unsubstituted 1H-pyrazolo[3,4-c]pyridine ring system. While not explicitly detailed for this exact molecule in the searched literature, the principles are well-established for related heterocycles.[4]
Principle and Rationale
Electrophilic aromatic substitution on the pyrazolopyridine core is complex due to the presence of multiple nitrogen atoms that can be protonated or coordinate to reagents, and several carbon atoms with varying electron densities. The reaction would likely involve an electrophilic bromine source such as N-Bromosuccinimide (NBS) or liquid bromine. The regioselectivity (bromination at C4 vs. other positions like C3, C6, or C7) would be highly dependent on the reaction conditions (solvent, temperature, acid catalyst). For instance, in related systems, bromination of 1H-pyrazolo[3,4-b]pyridine can be achieved with phosphorus tribromide.[4] This method's viability hinges on achieving selective bromination at the desired C4 position.
Proposed Experimental Protocol
-
Dissolve 1H-pyrazolo[3,4-c]pyridine in a suitable solvent (e.g., acetonitrile, DMF, or a chlorinated solvent).
-
Add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction for a specified time, monitoring the consumption of starting material by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired 4-bromo isomer from other potential isomers and unreacted starting material.
Workflow Diagram: Method 2
Caption: Workflow for synthesis via direct electrophilic bromination.
Discussion of Reproducibility and Scalability
The reproducibility of this method is questionable without significant optimization. The primary challenge is controlling regioselectivity. It is highly probable that a mixture of mono- and di-brominated isomers would be formed, leading to low yields of the desired product and difficult purification. This lack of selectivity makes the method less suitable for scalable synthesis compared to Method 1. However, for small-scale exploratory chemistry where a small amount of the material is needed quickly (assuming the parent heterocycle is available), it could be a viable, albeit inefficient, option.
Comparative Analysis
To provide an objective assessment, the two methods are compared based on key synthetic metrics.
| Metric | Method 1: Cyclization | Method 2: Direct Bromination |
| Starting Material | Substituted Aminopyridine | 1H-Pyrazolo[3,4-c]pyridine |
| Number of Steps | 2 (often without intermediate isolation) | 1 |
| Reported Yield | Excellent[1] | Potentially low and variable |
| Selectivity | High (Regiochemistry is pre-defined) | Low (Risk of isomeric mixtures) |
| Purification | Chromatography[1] | Difficult chromatography of isomers |
| Scalability | Good (with process safety controls) | Poor (due to selectivity issues) |
| Reproducibility | High | Low without extensive optimization |
Conclusion and Expert Recommendation
Based on a thorough review of the available literature and fundamental synthetic principles, Method 1 (Cyclization of an Acetyl-Protected Aminopyridine Precursor) is unequivocally the superior and recommended route for the synthesis of this compound. Its high-yielding nature, operational simplicity, and excellent control of regiochemistry make it a robust and reproducible method suitable for both small-scale laboratory synthesis and larger-scale production.[1][3]
While direct bromination (Method 2) appears more concise with a single step, its significant and unresolved challenges with regioselectivity render it unreliable and inefficient. The resulting purification difficulties would likely negate any time saved in the reaction step, making it an impractical choice for most applications. For any serious drug discovery program requiring reliable access to this valuable intermediate, investing in the synthesis of the appropriate aminopyridine precursor for Method 1 is the most logical and scientifically sound strategy.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
- Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. U.S.
- Guidechem. (Date unavailable). What is the synthesis process of 3-Bromo-1H-Pyrazolo[3,4-B]Pyridine?. Guidechem.
- National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. U.S.
- Selleck Chemicals. (Date unavailable). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Selleck Chemicals.
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- 4. guidechem.com [guidechem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1H-pyrazolo[3,4-C]pyridine
This guide provides a detailed, experience-driven protocol for the proper disposal of 4-Bromo-1H-pyrazolo[3,4-C]pyridine. This compound, a halogenated heterocyclic molecule, is a valuable building block in medicinal chemistry.[1][2] Its specific properties, however, necessitate a rigorous and informed approach to its disposal. We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance in your laboratory.
Part 1: Hazard Characterization and Initial Assessment
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This characterization dictates every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream designation.
This compound is not a benign substance. The primary acute hazard, as identified in its Safety Data Sheet (SDS), is significant oral toxicity.[3][4] The "Toxic if swallowed" classification is a critical flag that demands stringent handling protocols to prevent accidental ingestion.[4] Furthermore, its structure as a brominated organic compound places it firmly in the category of halogenated hazardous waste , a classification with specific regulatory implications.[5][6]
| Property | Data | Source |
| Chemical Name | This compound | [3][7] |
| CAS Number | 1032943-43-3 | [3][4] |
| Molecular Formula | C₆H₄BrN₃ | [3][4] |
| Physical Form | Solid | [3] |
| GHS Hazard Class | Acute Toxicity 3, Oral | [3] |
| Hazard Statement | H301: Toxic if swallowed | [3][4] |
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to provide a clear, logical, and safe pathway for the disposal of this compound from the point of generation to its final removal by a certified waste handler.
Step 1: Waste Minimization and Pre-Disposal Planning
The most effective disposal strategy begins with waste minimization. The U.S. Environmental Protection Agency (EPA) and other global regulatory bodies emphasize source reduction as a primary goal.[8][9]
-
Source Reduction : Order only the quantity of this compound required for your immediate experimental plan.[8]
-
Inventory Management : Maintain a meticulous chemical inventory. Before designating a container as waste, check with colleagues or other lab groups to see if your surplus material can be utilized, preventing unnecessary disposal.[8]
Step 2: Donning Personal Protective Equipment (PPE)
Given the compound's acute oral toxicity and the potential for dust formation, appropriate PPE is non-negotiable.[4][10]
-
Eye Protection : Wear chemical safety glasses or goggles. A face shield is recommended if there is a significant risk of dust generation.[10]
-
Hand Protection : Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.[10]
-
Body Protection : A standard laboratory coat is required.
The causality is clear: PPE serves as the last line of defense against exposure. The primary risk with this solid compound is the transfer of dust particles from a contaminated surface to the mouth; rigorous hand hygiene after handling is also essential.
Step 3: Waste Segregation and Container Selection
This step is a critical control point in laboratory waste management. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.
-
Designate as Halogenated Waste : this compound must be disposed of in a designated halogenated organic solid waste stream.[5][11] It must not be mixed with non-halogenated waste.[5][12] The rationale is that halogenated compounds require specific high-temperature incineration protocols to prevent the formation of highly toxic dioxins and furans.[13]
-
Container Choice : Use a container made of a material compatible with the chemical. For solids, a high-density polyethylene (HDPE) container with a secure, screw-top lid is an excellent choice.[8] The original product container is often the best option.[14] The container must be in good condition, free of leaks, and clean on the exterior.[14]
Step 4: Proper Hazardous Waste Labeling
Regulatory compliance hinges on accurate labeling. The EPA requires that waste containers are clearly identified to ensure safe handling and proper disposal.[15]
-
Labeling at Point of Generation : The waste container must be labeled as soon as the first drop or crystal of waste is added.[5]
-
Required Information : The label must include:
Step 5: Accumulation and Safe Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[8][15]
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when actively adding waste.[5][16] This prevents the release of vapors or dust and avoids spills.
-
Safe Placement : Store the waste container in a secondary containment tray within the SAA. Ensure it is stored away from incompatible materials, heat sources, and high-traffic areas.[16]
Step 6: Arranging for Final Disposal
Hazardous waste must be removed from the laboratory by a licensed professional waste disposal company.[10][15]
-
Contact Your EHS Office : Your institution's Environmental Health and Safety (EHS) office manages the hazardous waste program. Contact them to schedule a pickup.[8]
-
Manifest Tracking : The waste will be tracked from its point of generation to its final treatment facility using a hazardous waste manifest system, ensuring a complete "cradle-to-grave" record as required by the Resource Conservation and Recovery Act (RCRA).[17][18]
Part 3: Managing Spills and Decontamination
Accidents can happen. Being prepared is key to mitigating risk.
-
Small Spills : For a small spill of solid this compound, carefully sweep up the material without creating dust.[10] Place the swept material and any contaminated cleaning materials (e.g., paper towels) into your designated halogenated solid waste container.[10][14]
-
Empty Container Decontamination : An empty container that held an acutely toxic chemical like this one must be treated as hazardous waste itself.[14] It can be triple-rinsed with a suitable solvent (e.g., methanol or acetone). Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated liquid hazardous waste. [14] After triple-rinsing, the container can often be disposed of as regular lab glass or plastic after defacing the original label.[14]
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of laboratory science. By understanding its specific hazards—namely its acute oral toxicity and its classification as a halogenated compound—we can implement a disposal protocol that is safe, compliant, and environmentally sound. This workflow, from waste minimization and hazard assessment to final disposition by a licensed professional, represents a self-validating system that protects researchers, support staff, and the wider community. It is a direct reflection of our commitment to conducting our work with the highest degree of scientific integrity and responsibility.
References
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- Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management. (2024). Axonator.
- Safety Data Sheet for a related compound. (2025). Angene Chemical.
- 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine SDS. (n.d.). Guidechem.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- This compound - Safety Data Sheet. (2025). ChemicalBook.
- SAFETY DATA SHEET 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE. (2017).
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Pyridine SAFETY DATA SHEET. (2025). Fisher Scientific.
- Pyridine SAFETY DATA SHEET. (2009). Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate.
- Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... (2023). PubMed.
- 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. (n.d.). Sigma-Aldrich.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors... (2022). PMC.
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- What is the synthesis process of 3-Bromo-1H-Pyrazolo[3,4-B]Pyridine? (n.d.). Guidechem.
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A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
This guide provides a detailed protocol for the safe handling, use, and disposal of 4-Bromo-1H-pyrazolo[3,4-c]pyridine (CAS No. 1032943-43-3). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential safety information needed to protect yourself, your colleagues, and your work. The following procedures are based on available safety data and established best practices for handling halogenated heterocyclic compounds.
Hazard Analysis: Understanding the Compound
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data is not available for this specific molecule, its classification and the nature of analogous structures, such as pyridine derivatives and other halogenated aromatics, demand a cautious and rigorous approach.[1][2]
The primary, officially classified hazard is its acute oral toxicity.[3][4] The presence of a bromine atom and a pyridine-like structure suggests potential for skin, eye, and respiratory irritation, common characteristics of such chemical classes.[5] Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and skin/eye contact.
Table 1: Hazard Profile for this compound
| Hazard Classification | GHS Code | Signal Word | Pictogram | Source |
| Acute Toxicity, Oral (Category 3) | H301 | Danger |
ngcontent-ng-c2479473790="" class="ng-star-inserted"> | [3] |
| Potential Unclassified Hazards * | --- | --- | --- | --- |
| Skin Irritation | --- | --- | --- | Inferred from analogous compounds[5] |
| Eye Irritation | --- | --- | --- | Inferred from analogous compounds[5] |
| Respiratory Irritation | --- | --- | --- | Inferred from analogous compounds[5] |
*Note: These potential hazards are not officially classified for this specific compound but are included based on the profiles of structurally similar chemicals. A conservative approach assuming these risks is essential for safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound. The causality behind each selection is to create a complete barrier against all potential routes of exposure.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile rubber is a suitable choice for general protection against splashes and handling of solids.[6][7] For prolonged handling or when using solvents, consult a glove manufacturer's compatibility chart. Always double-glove if there is a high risk of contamination.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[1] When there is a significant risk of splashing or handling larger quantities, a face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect the skin.[7][8] An apron with chemical resistance can provide an additional layer of protection. Ensure closed-toe shoes are worn at all times in the laboratory.[8]
-
Respiratory Protection: All handling of this compound, including weighing and transferring the solid, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[1][7] This is the primary engineering control to mitigate respiratory risk.
Operational Plan: Step-by-Step Handling Protocol
This workflow is designed to minimize exposure and ensure a controlled environment from preparation to cleanup.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the most current SDS for this compound.[1]
-
Designate the Work Area: All operations must be conducted within a certified chemical fume hood.[1] Ensure the work area is clean and free of clutter.
-
Assemble PPE: Don all required PPE as detailed in Section 2 before entering the designated work area.
-
Prepare for Spills: Have a chemical spill kit readily accessible. The kit should contain an inert absorbent material (e.g., sand or vermiculite), a sealed container for waste, and appropriate cleaning tools.
Handling and Experimental Use
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use tools like spatulas and weighing paper to minimize the generation of dust.
-
Aliquotting: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[7]
-
Reaction Monitoring: Keep the fume hood sash at the lowest practical height throughout the experiment to maximize containment.[1]
Diagram: Safe Handling Workflow
Caption: Workflow for handling this compound.
Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical.
-
If Swallowed: Do NOT induce vomiting. Immediately call a Poison Control Center or seek emergency medical attention.[3] If the person is conscious, rinse their mouth with water.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[3][9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
Disposal Plan: Protecting Our Environment
Proper disposal is a critical final step in the safe handling workflow. As a halogenated compound, this compound and any materials contaminated with it require special disposal procedures.
Waste Segregation
-
Halogenated Waste Stream: All waste containing this compound, including excess solid, reaction mixtures, and the first rinse of contaminated glassware, must be collected in a designated "Halogenated Organic Waste" container.[1][8][10]
-
Labeling: The waste container must be clearly labeled with its contents and the appropriate hazard symbols.[10] Keep the container tightly sealed and store it in a designated satellite accumulation area within the lab.[10]
-
NEVER dispose of this chemical or its waste down the drain.[8]
Decontamination
-
Glassware: Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., acetone) inside the fume hood. This initial rinsate must be collected as halogenated hazardous waste.[1] Subsequent washes can be handled according to standard laboratory procedures.
-
Work Surfaces: Decontaminate the fume hood surface where work was performed using an appropriate cleaning agent.
-
PPE Disposal: Dispose of contaminated gloves and any other disposable PPE in the solid hazardous waste stream.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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- Washington State University.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
